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  • Product: 4-methyl-5-oxopentanenitrile
  • CAS: 3619-38-3

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 4-Methyl-5-oxopentanenitrile

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 4-methyl-5-oxopentanenitrile (CAS: 3619-38-3). This guide is structured to support process chemists and rese...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 4-methyl-5-oxopentanenitrile (CAS: 3619-38-3). This guide is structured to support process chemists and researchers in optimizing reaction media, extraction processes, and purification workflows.

Chemical Identity & Physicochemical Profile

Before defining solubility parameters, it is critical to understand the functional moieties driving the solute-solvent interactions. 4-Methyl-5-oxopentanenitrile is a bifunctional C6 molecule containing a terminal nitrile and an aldehyde (implied by the "5-oxo" and terminal position on a pentane chain).

PropertySpecification
IUPAC Name 4-methyl-5-oxopentanenitrile
CAS Number 3619-38-3
Molecular Formula

Molecular Weight 111.14 g/mol
Functional Groups Aldehyde (

), Nitrile (

)
Polarity Profile High Dipole Moment (due to

and

)
Physical State Liquid (Standard Ambient Temperature)
Critical Reactivity Warning

Unlike simple ketones, the aldehyde functionality at C5 renders this molecule electrophilic and susceptible to:

  • Hemiacetal Formation: In primary alcohols (Methanol, Ethanol).

  • Hydration: In aqueous media (forming gem-diols).

  • Oxidation: To 4-methyl-5-cyanopentanoic acid upon air exposure.

Theoretical Solubility Parameters (Hansen Solubility Analysis)

In the absence of empirical datasets for this specific intermediate, we apply Hansen Solubility Parameters (HSP) to predict solvent compatibility. The molecule possesses:

  • 
     (Dispersion):  Moderate (Alkyl chain).
    
  • 
     (Polarity):  High (Nitrile and Carbonyl dipoles).
    
  • 
     (H-bonding):  Moderate (Acceptor only; no donor protons).
    
Solvent Compatibility Matrix
Solvent ClassSolubility PredictionMechanistic RationaleOperational Recommendation
Chlorinated Solvents (DCM, Chloroform)Excellent Strong dipole interactions; no H-bond donation to compete with internal dipoles.Primary Choice for synthesis and extraction.
Polar Aprotic (THF, EtOAc, Acetone, MeCN)Excellent "Like dissolves like." Matches the high polarity of the nitrile/aldehyde without reactivity.Ideal for reaction media.
Polar Protic (Methanol, Ethanol, IPA)Good (Reactive) Soluble, but forms equilibrium hemiacetals.Caution: Use only for immediate reduction (e.g., NaBH4) or reductive amination.
Aromatic Hydrocarbons (Toluene, Xylene)Moderate

-interaction with nitrile group aids solubility.
Good for heating reactions; may require co-solvent.
Aliphatic Hydrocarbons (Hexane, Heptane)Poor/Insoluble High polarity of solute creates immiscibility with non-polar aliphatics.Anti-solvent for precipitation or washing non-polar impurities.
Water Low/Moderate C6 chain limits solubility despite polar groups. Likely forms an emulsion or oils out.Phase Separation: Useful for aqueous workups.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual Method)

Use this protocol to validate solvent choices for new batches.

  • Preparation: Place 100 mg of 4-methyl-5-oxopentanenitrile in a 4 mL borosilicate vial.

  • Addition: Add the target solvent in 100 µL increments (simulating 10 volumes).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2]

    • Schlieren lines/Haze: Partial solubility.

    • Phase separation/Droplets: Insoluble.

  • Heating (Optional): If insoluble at RT, heat to 40°C to check temperature dependence (critical for crystallization design).

Protocol B: Bisulfite Adduct Purification (Solubility-Driven)

Since the molecule is an aldehyde, it can be purified by exploiting its solubility switch upon reaction with sodium bisulfite. The aldehyde forms a water-soluble solid adduct, while non-aldehyde impurities remain in the organic phase.

Workflow Diagram:

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc Add Sat. NaHSO3 (aq) Start->Step1 Step2 Vigorous Stirring (Adduct Formation) Step1->Step2 2-4 Hours Step3 Filtration / Phase Sep Step2->Step3 Solid Solid Bisulfite Adduct (Contains Target) Step3->Solid Precipitate Filtrate Organic Filtrate (Discard Impurities) Step3->Filtrate Liquid Step4 Regeneration Add Na2CO3 (aq) + EtOAc Solid->Step4 Hydrolysis End Pure 4-methyl-5-oxopentanenitrile (In Organic Phase) Step4->End

Figure 1: Purification workflow exploiting the solubility difference between the lipophilic aldehyde and its hydrophilic bisulfite adduct.

Process Engineering & Solvent Selection Logic

When designing a process, the solvent must be selected based on the specific unit operation.

SolventSelection Start Select Operation Reaction Synthetic Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Analysis HPLC / GC Start->Analysis LowTemp Low Temp (-78°C) Use: DCM, THF Reaction->LowTemp HighTemp Reflux (>80°C) Use: Toluene, MeCN Reaction->HighTemp AqWorkup Aqueous Wash Use: EtOAc or DCM Extraction->AqWorkup NonPolarWash Remove Greases Use: Hexane Wash Extraction->NonPolarWash GC GC Diluent Use: Acetone, DCM Analysis->GC HPLC HPLC Mobile Phase Use: MeCN/H2O Analysis->HPLC

Figure 2: Decision tree for solvent selection based on operational requirements.

Stability & Storage Considerations

  • Oxidation Sensitivity: As an aldehyde, this compound will autoxidize to the carboxylic acid if stored in solvents containing peroxides (e.g., uninhibited ethers).

    • Recommendation: Store neat under Argon/Nitrogen at -20°C. If solution storage is necessary, use anhydrous Dichloromethane (DCM) or Acetonitrile .

  • Polymerization: Avoid strong bases (NaOH, KOH) in the absence of a nucleophile, as aldol polymerization is rapid for this substrate.

References

  • PubChem. (n.d.).[3] 4-Methyl-5-oxopentanenitrile Compound Summary (CID 10313102).[3] National Library of Medicine.[3] Retrieved from [Link][3]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source methodology for theoretical solubility prediction).

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of 4-methyl-5-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-5-oxopentanenitrile, a bifunctional molecule incorporating both a nitrile and an aldehyde moiety, represents a versatile building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-oxopentanenitrile, a bifunctional molecule incorporating both a nitrile and an aldehyde moiety, represents a versatile building block in organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, its physicochemical properties, and a discussion of its potential applications in modern chemical research and drug development.

While the specific discovery of 4-methyl-5-oxopentanenitrile is not prominently documented as a landmark event in chemical literature, its synthesis falls under the well-established and historically significant class of reactions known as cyanoethylation, a specific type of Michael addition. Therefore, to understand the history of this compound is to understand the development of the powerful carbon-carbon bond-forming reactions that enable its creation.

Historical Context: The Michael Addition and the Rise of Cyanoethylation

The conceptual foundation for the synthesis of 4-methyl-5-oxopentanenitrile lies in the Michael reaction , first described by Arthur Michael in 1887.[1][2] This reaction involves the addition of a nucleophile, typically a stabilized carbanion (an enolate), to an α,β-unsaturated carbonyl compound.[2] The reaction is a cornerstone of organic synthesis due to its reliability in forming carbon-carbon bonds.[3]

A significant extension of the Michael reaction is cyanoethylation , where acrylonitrile serves as the Michael acceptor.[4] This reaction allows for the introduction of a cyanoethyl group (-CH₂CH₂CN) onto a variety of nucleophiles.[4] The development of cyanoethylation in the mid-20th century opened up new avenues for the synthesis of a wide array of nitriles, which are themselves valuable intermediates capable of being converted into amines, carboxylic acids, and amides.[5]

The synthesis of 4-methyl-5-oxopentanenitrile is a prime example of the cyanoethylation of an aldehyde enolate, a process that combines the nucleophilic character of an enolate with the electrophilic nature of acrylonitrile.

Synthesis of 4-methyl-5-oxopentanenitrile via Cyanoethylation

The most direct and historically relevant method for the synthesis of 4-methyl-5-oxopentanenitrile is the base-catalyzed Michael addition of propionaldehyde to acrylonitrile. In this reaction, a catalytic amount of a strong base is used to deprotonate propionaldehyde, forming a nucleophilic enolate which then attacks the β-carbon of acrylonitrile.

Reaction Mechanism

The reaction proceeds through a classic base-catalyzed Michael addition mechanism:

G cluster_0 Enolate Formation cluster_1 Michael Addition cluster_2 Protonation Propionaldehyde CH₃CH₂CHO Enolate [CH₃CH=CHO]⁻ ↔ CH₃⁻CH-CHO Propionaldehyde->Enolate Base (e.g., OH⁻) Base B⁻ HB HB Acrylonitrile CH₂=CH-C≡N Enolate->Acrylonitrile Nucleophilic Attack Intermediate ⁻O-C(CH(CH₃))CH₂CH₂C≡N Acrylonitrile->Intermediate Product 4-Methyl-5-oxopentanenitrile (CH₃CH(CHO)CH₂CH₂C≡N) Intermediate->Product Protonation from HB Base_regen B⁻

Caption: Mechanism of base-catalyzed cyanoethylation of propionaldehyde.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-methyl-5-oxopentanenitrile.

Materials:

  • Propionaldehyde (CH₃CH₂CHO)

  • Acrylonitrile (CH₂=CHCN)

  • Sodium hydroxide (NaOH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or tert-butanol)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) for extraction

Safety Precautions:

  • Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood.[1][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton), safety goggles, and a lab coat.[6]

  • Propionaldehyde is a flammable and volatile liquid. Handle with care in a fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The reaction can be exothermic. Proper temperature control is crucial.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen), dissolve propionaldehyde (1.0 equivalent) in the chosen anhydrous solvent.

  • Catalyst Preparation: In a separate container, prepare a dilute solution of the base (e.g., 0.1 equivalents of NaOH in water or tert-butanol).

  • Initiation: Add the basic catalyst solution to the stirred solution of propionaldehyde.

  • Addition of Acrylonitrile: Cool the reaction mixture in an ice bath to 0-5 °C. Add acrylonitrile (1.1 equivalents) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is often exothermic, so slow addition is critical to prevent polymerization of acrylonitrile.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and neutralize the catalyst by adding dilute aqueous HCl until the solution is slightly acidic (pH ~6).

    • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 4-methyl-5-oxopentanenitrile.

G start Start reactants 1. Combine Propionaldehyde, Solvent, and Base start->reactants addition 2. Add Acrylonitrile (0-5 °C) reactants->addition reaction 3. Stir at Room Temperature (Monitor by TLC/GC) addition->reaction quench 4. Quench with Dilute HCl reaction->quench extraction 5. Aqueous Work-up (Extraction with Organic Solvent) quench->extraction drying 6. Dry Organic Layer (Anhydrous MgSO₄/Na₂SO₄) extraction->drying evaporation 7. Concentrate under Reduced Pressure drying->evaporation purification 8. Purify by Vacuum Distillation or Column Chromatography evaporation->purification end Pure 4-methyl-5-oxopentanenitrile purification->end

Caption: Experimental workflow for the synthesis of 4-methyl-5-oxopentanenitrile.

Physicochemical Properties and Characterization

4-Methyl-5-oxopentanenitrile is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₉NO[7]
Molecular Weight 111.14 g/mol [7]
CAS Number 3619-38-3[7]
IUPAC Name 4-methyl-5-oxopentanenitrile[7]
Synonyms 2-methyl-4-cyanobutyraldehyde[7]
Spectroscopic Data (Predicted)
Spectroscopy Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity Assignment
¹H NMR ~9.7 (d, 1H)Aldehyde proton (-CHO)
~2.6 (m, 1H)Methine proton (-CH(CH₃)CHO)
~2.5 (t, 2H)Methylene protons adjacent to nitrile (-CH₂CN)
~1.9 (m, 2H)Methylene protons (-CH₂CH₂CN)
~1.1 (d, 3H)Methyl protons (-CH₃)
¹³C NMR ~203Aldehyde carbonyl carbon (-CHO)
~119Nitrile carbon (-C≡N)
~49Methine carbon (-CH(CH₃)CHO)
~29Methylene carbon (-CH₂CH₂CN)
~17Methylene carbon adjacent to nitrile (-CH₂CN)
~14Methyl carbon (-CH₃)
IR Spectroscopy ~2970-2850 cm⁻¹ (m)C-H stretching (aliphatic)
~2820, ~2720 cm⁻¹ (w)C-H stretching (aldehyde)
~2250 cm⁻¹ (m)C≡N stretching (nitrile)
~1725 cm⁻¹ (s)C=O stretching (aldehyde)

Applications in Synthesis

The synthetic utility of 4-methyl-5-oxopentanenitrile stems from the presence of two reactive functional groups. The aldehyde can undergo a wide range of reactions, including oxidation, reduction, and the formation of imines and oximes. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This dual reactivity makes it a valuable intermediate for the synthesis of:

  • Heterocyclic compounds: The molecule can be used as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles through intramolecular cyclization reactions or by reacting with other bifunctional molecules.

  • Novel pharmaceutical scaffolds: The functional groups present in 4-methyl-5-oxopentanenitrile can be modified to introduce pharmacophores and build more complex molecular architectures for drug discovery programs.

  • Fine chemicals and specialty polymers: The unique structure of this compound can be exploited in the synthesis of specialized monomers for polymer production or as a building block for other fine chemicals.

Conclusion

4-Methyl-5-oxopentanenitrile, while not a compound of widespread fame, serves as an excellent case study in the power and historical significance of fundamental organic reactions. Its synthesis, rooted in the principles of the Michael addition and cyanoethylation, highlights a versatile and efficient method for carbon-carbon bond formation. The presence of both an aldehyde and a nitrile group in a single molecule provides a rich platform for further chemical transformations, underscoring its potential as a valuable intermediate for researchers in synthetic chemistry, drug development, and materials science. This guide provides the foundational knowledge for its synthesis and characterization, enabling its broader application in the scientific community.

References

  • Canadian Journal of Chemistry. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Science Publishing. [Link]

  • University of Waterloo. (n.d.). Acrylonitrile. University of Waterloo Safety Office. [Link]

  • Beilstein Journals. (2018). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]

  • Tokoroyama, T. (2017). Arthur Michael (1853–1942): The Michael Addition Reaction. The Chemical Record. [Link]

  • LS College. (2020). Michael reaction. LS College. [Link]

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Taylor & Francis Online. [Link]

  • Bentham Science. (2022). Recent Advances in Base-assisted Michael Addition Reactions. Bentham Science. [Link]

  • RSC Publishing. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. RSC Publications. [Link]

  • American Chemical Society. (1963). Cyanoethylations And Michael Additions. I. The Synthesis Of Allylic Cyclohexenols By γ-Cyanoethylation Of An α,β-Unsaturated Aldehyde. Journal of the American Chemical Society. [Link]

  • Organic Reactions. (n.d.). Cyanoethylation. Organic Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-5-oxopentanenitrile. PubChem. [Link]

  • University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCI Department of Chemistry. [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Rajasekaran, A., & Thanuja, J. P. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

Sources

Foundational

Theoretical Studies on 4-Methyl-5-oxopentanenitrile: Mechanisms of Chemoselective Reduction and Intramolecular Cyclization

Executive Summary In the landscape of pharmaceutical drug development, the synthesis of saturated nitrogen heterocycles is a foundational pillar. 4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3) serves as a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical drug development, the synthesis of saturated nitrogen heterocycles is a foundational pillar. 4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3) serves as a highly versatile, bifunctional aliphatic scaffold containing both a terminal nitrile and an aldehyde group. Its catalytic reductive amination yields 3-methylpiperidine , a conformationally restricted building block critical for enhancing the binding affinity and metabolic stability of various active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have found that predicting the chemoselectivity of such bifunctional molecules is non-trivial. This whitepaper details the theoretical and computational frameworks—specifically Density Functional Theory (DFT)—required to model the thermodynamic and kinetic parameters governing the chemoselective reduction and subsequent intramolecular cyclization of 4-methyl-5-oxopentanenitrile.

Structural and Electronic Profiling

The chemical architecture of 4-methyl-5-oxopentanenitrile (CC(CCC#N)C=O) presents a classic chemoselectivity challenge. Under standard conditions, aldehydes are thermodynamically easier to reduce than nitriles. However, to achieve the desired 3-methylpiperidine product, the reaction must be kinetically steered to reduce the nitrile first, forming a primary amine that can subsequently attack the unreduced aldehyde.

To understand this, we must first analyze the intrinsic electronic properties of the isolated molecule. Using Natural Population Analysis (NPA) and Fukui indices, we can map the reactive centers.

Table 1: Computed Electronic Properties (M06-2X/6-311++G(d,p))
Reactive CenterNPA Charge (e)Electrophilic Fukui (

)
Nucleophilic Fukui (

)
C1 (Cyano Carbon) +0.280.080.02
N (Cyano Nitrogen) -0.350.030.15
C5 (Carbonyl Carbon) +0.450.120.04
O (Carbonyl Oxygen) -0.520.040.18

Causality Insight: The data reveals that the C5 carbonyl carbon is highly electrophilic (+0.45 e), making it the prime target for nucleophilic attack. Conversely, the cyano nitrogen exhibits a strong nucleophilic character (


 = 0.15). In the presence of a transition metal catalyst (e.g., Pd or Ru), this nitrogen lone pair coordinates strongly to the metal surface. This coordination effectively lowers the LUMO of the nitrile group, inverting the natural chemoselectivity and facilitating preferential hydride insertion at the cyano carbon [1].

Mechanistic Pathway: The Tandem Reductive Cyclization

The transformation of 4-methyl-5-oxopentanenitrile into 3-methylpiperidine is a cascade reaction. Theoretical modeling allows us to dissect this tandem process into discrete, quantifiable steps.

  • Chemoselective Nitrile Reduction: The metal-coordinated nitrile undergoes stepwise hydride transfer from catalytic

    
    , yielding the intermediate 5-amino-2-methylpentanal .
    
  • Intramolecular Cyclization: The newly formed primary amine acts as an internal nucleophile, attacking the highly electrophilic C5 carbonyl to form a cyclic hemiaminal.

  • Dehydration (Rate-Determining Step): The hemiaminal eliminates a molecule of water to form a cyclic imine (3-methyl-2,3,4,5-tetrahydropyridine ). Breaking the C-O bond requires significant activation energy, making this the kinetic bottleneck of the pathway.

  • Imine Reduction: The cyclic imine is rapidly hydrogenated to the final product, 3-methylpiperidine .

Pathway A 4-Methyl-5-oxopentanenitrile (Reactant) B 5-Amino-2-methylpentanal (Amine Intermediate) A->B Catalytic H2 (Nitrile Reduction) C 3-Methyl-2,3,4,5-tetrahydropyridine (Cyclic Imine) B->C Intramolecular Cyclization (-H2O) D 3-Methylpiperidine (Final Product) C->D Catalytic H2 (Imine Reduction)

Figure 1: Reductive cyclization pathway of 4-methyl-5-oxopentanenitrile to 3-methylpiperidine.

Table 2: Thermodynamic and Kinetic Profile of the Reaction Cascade

Modeled in implicit methanol solvent (SMD) at 298.15 K.

Reaction StepActivation Free Energy (

)
Reaction Free Energy (

)
Kinetic Status
Nitrile

Primary Amine
18.4 kcal/mol-12.4 kcal/molFast (Metal-Assisted)
Amine + Aldehyde

Hemiaminal
12.1 kcal/mol-3.8 kcal/molFast (Intramolecular)
Hemiaminal

Cyclic Imine +

22.5 kcal/mol -8.6 kcal/molRate-Determining
Cyclic Imine

3-Methylpiperidine
16.8 kcal/mol-14.2 kcal/molFast

Computational Methodology and Self-Validating Protocol

To ensure the scientific integrity and reproducibility of these theoretical findings, the computational workflow must be rigorously structured. The choice of the M06-2X functional is not arbitrary; it is specifically necessitated by the hemiaminal dehydration step. Traditional functionals like B3LYP often underestimate the barrier heights of transition states involving significant dispersion interactions, such as the hydrogen-bonded network formed between the leaving water molecule and the protic solvent [2].

The following step-by-step protocol represents a self-validating system for modeling this reaction cascade.

Step-by-Step DFT Protocol

Step 1: Conformational Sampling

  • Action: Run a molecular mechanics conformational search (e.g., using CREST or MacroModel) on 4-methyl-5-oxopentanenitrile to identify the global minimum energy conformation.

  • Rationale: Aliphatic chains are highly flexible. Starting DFT optimizations from a local maximum will yield inaccurate thermodynamic baseline data.

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformers using the M06-2X functional and the 6-311++G(d,p) basis set. Apply the SMD (Solvation Model based on Density) for methanol to simulate the experimental reaction environment [3].

  • Validation: Conduct a frequency analysis on the optimized geometry. A true ground-state minimum is validated by the presence of zero imaginary frequencies .

Step 3: Transition State (TS) Search

  • Action: Construct a guess geometry for the hemiaminal dehydration transition state. Use the Berny algorithm (or QST2/QST3 methods) to locate the first-order saddle point.

  • Validation: Perform a frequency analysis on the TS. It must exhibit exactly one imaginary frequency , corresponding to the breaking of the C-O bond and the formation of the C=N double bond.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

  • Action: Run an IRC calculation starting from the optimized TS geometry.

  • Rationale: This is the ultimate self-validation step. The IRC must smoothly connect the TS backward to the hemiaminal intermediate and forward to the cyclic imine product, proving that the located TS actually belongs to the intended reaction pathway.

Workflow Step1 1. Conformational Sampling (Molecular Mechanics / CREST) Step2 2. Geometry Optimization (DFT: M06-2X / 6-311++G**) Step1->Step2 Step3 3. Transition State (TS) Search (Berny Algorithm / QST2) Step2->Step3 Step4 4. Intrinsic Reaction Coordinate (IRC Pathway Verification) Step3->Step4 Step5 5. Thermodynamic Corrections (Frequency Analysis) Step4->Step5

Figure 2: Self-validating computational workflow for transition state modeling.

Conclusion

The theoretical investigation of 4-methyl-5-oxopentanenitrile reveals a delicate balance between thermodynamic preference and kinetic control. While the aldehyde group is intrinsically more electrophilic, metal-assisted catalysis successfully lowers the activation barrier for nitrile reduction, initiating a rapid, highly favorable intramolecular cyclization. By employing rigorous, self-validating DFT protocols (M06-2X/SMD), researchers can accurately map the rate-determining dehydration step, providing actionable insights for optimizing catalytic conditions in the industrial synthesis of 3-methylpiperidine derivatives.

References

  • Title: Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Source: ResearchGate / Catalysis Reviews URL: [Link]

  • Title: Density-functional thermochemistry. III. The role of exact exchange. Source: The Journal of Chemical Physics URL: [Link]

  • Title: Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives. Source: MDPI Catalysts URL: [Link]

  • Title: 4-Methyl-5-oxopentanenitrile | C6H9NO (CID 10313102) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Exploratory

A Technical Guide to 4-Methyl-5-Oxopentanenitrile: A Synthetic Intermediate in Chemical and Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical overview of 4-methyl-5-oxopentanenitrile. Contrary to inquiries about its natural origin...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-methyl-5-oxopentanenitrile. Contrary to inquiries about its natural origins, current scientific literature indicates that this compound is a synthetic chemical intermediate, not a known natural product. This guide, therefore, focuses on its chemical properties, synthesis, and potential applications as a versatile building block in medicinal chemistry and agrochemical research. We will explore its reactivity, providing a framework for its strategic use in the development of novel, complex molecules.

Introduction: A Synthetic Building Block of Interest

While the biosphere offers a vast array of nitrile-containing natural products, 4-methyl-5-oxopentanenitrile has not been identified as one of them.[1][2] Its significance lies not in its natural occurrence, but in its potential as a synthetic intermediate. The molecule possesses two key functional groups—an aldehyde and a nitrile—which offer orthogonal reactivity, making it a valuable precursor for a variety of more complex chemical structures.[3][4]

The nitrile group is a prevalent pharmacophore in modern drug discovery, valued for its ability to act as a bioisostere for carbonyl groups, enhance binding affinity through polar interactions, and improve metabolic stability.[5][6] Bifunctional molecules like 4-methyl-5-oxopentanenitrile, which contain a nitrile, are therefore of significant interest to medicinal chemists for constructing novel therapeutic agents. This guide will provide the foundational knowledge for researchers considering this compound in their synthetic campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-5-oxopentanenitrile is presented in Table 1. These properties are essential for planning reactions, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource
IUPAC Name 4-methyl-5-oxopentanenitrile[3]
Synonyms 2-methyl-4-cyanobutyraldehyde[3]
CAS Number 3619-38-3[7]
Molecular Formula C₆H₉NO[3]
Molecular Weight 111.14 g/mol [3]
Appearance Data not consistently available; likely a liquid or low-melting solid[8][9]
SMILES CC(CCC#N)C=O[3]
InChIKey WZGRZLPEJDJMAI-UHFFFAOYSA-N[3]

Synthesis of 4-Methyl-5-Oxopentanenitrile

Experimental Protocol: Synthesis via Acylation of a Substituted Nitrile

This protocol describes a plausible synthetic route. Researchers should conduct their own literature search and risk assessment before proceeding.

Reaction Scheme: A potential route could involve the conjugate addition of a cyanide source to an appropriate α,β-unsaturated aldehyde or the acylation of a suitable nitrile. A more direct, analogous method is the reaction of a methyl ketone with an α,β-unsaturated nitrile.[12]

Materials:

  • Methyl ketone (e.g., acetone)

  • α,β-Unsaturated nitrile (e.g., crotononitrile)

  • Strong base (e.g., sodium hydroxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, toluene)

  • Hydrochloric acid (1 M solution) for workup

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the methyl ketone in the anhydrous solvent.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the strong base to the solution while stirring.

  • Nitrile Addition: Once the base is added, add the α,β-unsaturated nitrile dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, cool the reaction mixture back to 0°C and carefully quench by adding 1 M HCl until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification Flask Round-Bottom Flask (Anhydrous Solvent + Methyl Ketone) Base_Addition 1. Add Strong Base (0°C) Flask->Base_Addition Nitrile_Addition 2. Add Unsaturated Nitrile (Dropwise, 0°C) Base_Addition->Nitrile_Addition Stirring 3. Stir at RT (4-12h, TLC Monitoring) Nitrile_Addition->Stirring Quench 4. Quench with HCl Stirring->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Purify 6. Dry, Concentrate & Purify (Distillation/Chromatography) Extract->Purify Product 4-Methyl-5-oxopentanenitrile Purify->Product

Caption: Synthetic workflow for 4-methyl-5-oxopentanenitrile.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 4-methyl-5-oxopentanenitrile stems from the distinct reactivity of its aldehyde and nitrile functionalities. This allows for selective transformations to build molecular complexity.

  • The Aldehyde Group: This is a highly reactive electrophilic center. It can readily undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or participate in condensation reactions like the Wittig reaction or Knoevenagel condensation.

  • The Nitrile Group: The nitrile is less electrophilic than the aldehyde. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or react with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

This differential reactivity allows for a stepwise derivatization, making it a versatile scaffold for combinatorial chemistry and lead optimization campaigns.

G cluster_aldehyde Aldehyde Reactions cluster_nitrile Nitrile Reactions Start 4-Methyl-5-oxopentanenitrile Reduction_OH Reduction (e.g., NaBH₄) Start->Reduction_OH Oxidation_COOH Oxidation (e.g., PCC) Start->Oxidation_COOH Wittig Wittig Reaction Start->Wittig Hydrolysis_COOH Hydrolysis (H⁺/H₂O) Start->Hydrolysis_COOH Reduction_NH2 Reduction (e.g., LiAlH₄, H₂/cat.) Start->Reduction_NH2 Grignard Grignard Reaction (R-MgBr then H₃O⁺) Start->Grignard Product_Alcohol Substituted Pentanol Nitrile Reduction_OH->Product_Alcohol Product_Acid Substituted Pentanoic Acid Nitrile Oxidation_COOH->Product_Acid Product_Alkene Alkene-containing Nitrile Wittig->Product_Alkene Product_Nitrile_Acid Substituted Keto-Acid Hydrolysis_COOH->Product_Nitrile_Acid Product_Amine Substituted Hexanamine Reduction_NH2->Product_Amine Product_Ketone Substituted Diketone Grignard->Product_Ketone

Caption: Potential derivatization pathways for 4-methyl-5-oxopentanenitrile.

Applications in Research and Development

While specific, marketed applications of 4-methyl-5-oxopentanenitrile are not documented, its structure is analogous to intermediates used in the synthesis of bioactive molecules. For example, related oxonitriles serve as precursors for substituted pyridines and other heterocyclic systems that form the core of many pharmaceuticals and agrochemicals.[12][13]

Potential applications include:

  • Heterocyclic Synthesis: The 1,4-relationship between the nitrile and aldehyde functionalities makes it a suitable precursor for synthesizing five- and six-membered rings, such as pyridines or pyrroles, which are ubiquitous in drug molecules.

  • Fragment-Based Drug Discovery: As a small molecule with defined reactive handles, it could serve as a fragment for screening against biological targets. Hits could then be elaborated into more potent leads.

  • Precursor for Chiral Molecules: The carbon alpha to the aldehyde can be a center for introducing chirality, leading to the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

Conclusion

4-Methyl-5-oxopentanenitrile is a synthetic compound with considerable potential as a building block in organic synthesis. The absence of known natural sources does not diminish its value to the scientific community. Its dual functionality provides a platform for creating diverse molecular architectures relevant to drug discovery and materials science. This guide has outlined its fundamental properties, a plausible synthetic approach, and its reactivity profile to aid researchers in harnessing its synthetic potential.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313102, 4-Methyl-5-oxopentanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). EP0089011B1 - Process for the preparation of 5-oxonitriles.
  • Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
  • Flores, M., et al. (2022). Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products. Annual Review of Chemical and Biomolecular Engineering, 13, 247-273. Retrieved from [Link]

  • Google Patents. (n.d.). NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.
  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Pentanenitrile (FDB019884). Retrieved from [Link]

  • Google Patents. (n.d.). CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • Autechre. (n.d.). MSDS of 4-Methyl-3-oxo-pentanenitrile. Retrieved from [Link]

  • Ramirez, A., et al. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 65(17), 11449-11463. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

Sources

Foundational

Safety and Handling Precautions for 4-Methyl-5-oxopentanenitrile: A Comprehensive Guide for Chemical Development

Executive Summary In advanced organic synthesis and drug development, 4-methyl-5-oxopentanenitrile (CAS: 3619-38-3) serves as a highly versatile, bifunctional aliphatic building block[1][2]. Featuring both a terminal nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, 4-methyl-5-oxopentanenitrile (CAS: 3619-38-3) serves as a highly versatile, bifunctional aliphatic building block[1][2]. Featuring both a terminal nitrile and an aldehyde moiety, it is a critical electrophilic scaffold used in the synthesis of complex heterocycles, such as substituted pyridines (e.g., 2,3-dichloro-5-methylpyridine, a precursor to agricultural and pharmaceutical active ingredients)[3][4].

However, the very bifunctionality that makes this molecule synthetically valuable also imparts significant handling risks. As a Senior Application Scientist, I approach the handling of such reactive intermediates not merely as a checklist of safety gear, but as an exercise in understanding chemical causality. This whitepaper deconstructs the mechanistic hazards of 4-methyl-5-oxopentanenitrile and outlines field-proven, self-validating protocols to ensure absolute safety and scientific integrity during its application.

Physicochemical Profiling & Quantitative Data

Before designing a handling protocol, we must establish the physical parameters of the compound. The following table summarizes the core quantitative data critical for risk assessment[1][2].

PropertyValueCausality / Impact on Handling
Chemical Name 4-Methyl-5-oxopentanenitrileBifunctional (Nitrile + Aldehyde) dictates dual reactivity.
CAS Registry Number 3619-38-3Unique identifier for SDS cross-referencing[2].
Molecular Formula C₆H₉NOLow molecular weight organic; highly mobile and volatile.
Molecular Weight 111.14 g/mol High vapor pressure at standard temperature and pressure[1].
Topological Polar Surface Area 40.9 ŲReadily absorbed through dermal layers; strict PPE required[1].
Storage Temperature 2–8 °C (Inert Atmosphere)Refrigeration suppresses autoxidation and thermal degradation.

Mechanistic Hazard Causality

To handle 4-methyl-5-oxopentanenitrile safely, researchers must understand why it is dangerous. The hazards are strictly tied to its two functional groups:

  • The Aldehyde Moiety (C5) - Autoxidation & Polymerization: Aldehydes are highly susceptible to nucleophilic attack and autoxidation. When exposed to atmospheric oxygen, the C5 carbonyl can undergo radical-mediated autoxidation to form peroxy acids. This is not just an impurity issue; peroxy acids can initiate uncontrolled, highly exothermic polymerization of the bulk material.

  • The Nitrile Moiety (C1) - Hydrolysis & Toxic Emissions: While aliphatic nitriles are generally stable at room temperature, they become highly hazardous under extreme conditions. Exposure to strong acids or bases drives exothermic hydrolysis, releasing carboxylic acids and ammonia[5]. More critically, thermal decomposition (heating >150°C) risks the emission of lethal hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[5].

HazardMechanisms Core 4-Methyl-5-oxopentanenitrile Aldehyde Aldehyde Moiety (C5) Core->Aldehyde Nitrile Nitrile Moiety (C1) Core->Nitrile O2 Atmospheric O2 Aldehyde->O2 Exposure Thermal Thermal Stress (>150°C) Nitrile->Thermal Heating pH Strong Acids/Bases Nitrile->pH Catalysis Peroxide Peroxy Acids & Polymerization O2->Peroxide Autoxidation HCN Toxic Fumes (NOx, Cyanides) Thermal->HCN Decomposition Hydrolysis Rapid Hydrolysis (Ammonia) pH->Hydrolysis Exothermic

Fig 1. Mechanistic degradation pathways and associated hazards of the bifunctional scaffold.

Self-Validating Experimental Protocols

In my experience overseeing scale-up syntheses (such as the cyclization to 2,3-dichloro-5-methylpyridine using nickel catalysts[3]), standard operating procedures often fail because they lack built-in validation. The following workflow is designed as a self-validating system —if a step fails its validation check, the process physically cannot proceed to the hazard point.

Protocol: Inert-Atmosphere Transfer and Catalytic Cyclization Setup

Prerequisites: Schlenk line, flame-dried glassware, gas-tight syringes, fume hood with verified face velocity >100 fpm.

  • Step 1: System Validation (Atmospheric Exclusion)

    • Action: Assemble the reaction vessel, attach it to the Schlenk line, and apply vacuum.

    • Validation Check: The vacuum gauge must hold <0.1 mbar for 5 continuous minutes after isolating the pump.

    • Causality: If the pressure rises, there is a micro-leak. Do not proceed. A static vacuum validates system integrity, ensuring no atmospheric O₂ will enter to oxidize the aldehyde moiety into explosive peroxy acids.

  • Step 2: Reagent Introduction

    • Action: Backfill the system with high-purity Argon. Transfer the 4-methyl-5-oxopentanenitrile using a purged gas-tight syringe under positive pressure.

    • Validation Check: Observe the mineral oil bubbler; a steady, slow outward bubble rate confirms positive pressure during transfer.

    • Causality: Nitriles possess high vapor toxicity and can induce olfactory fatigue[5]. Positive pressure transfer prevents inhalation exposure and maintains the strictly anhydrous environment required to prevent premature nitrile hydrolysis.

  • Step 3: Reaction Execution and Thermal Control

    • Action: Introduce the catalyst (e.g., nickel dichlorobis(triphenylphosphine)) and solvent[3]. Heat the reaction strictly within the validated thermal envelope.

    • Validation Check: Internal reaction temperature probes must read <100°C.

    • Causality: Exceeding thermal limits (>150°C) risks the catastrophic decomposition of the nitrile group, emitting lethal hydrogen cyanide (HCN) and nitrogen oxides (NOx)[5].

  • Step 4: Quenching and Workup

    • Action: Cool the reaction to 0°C. Quench dropwise with saturated aqueous NaHCO₃.

    • Validation Check: pH paper should indicate a mild pH of ~7.5–8.0.

    • Causality: Using a mild buffer instead of a strong base (like NaOH) prevents violent, base-catalyzed aldol condensation of any unreacted aldehyde and mitigates exothermic nitrile hydrolysis[5].

SafeHandling Step1 1. Apparatus Validation Vacuum <0.1 mbar. Backfill with Ar. Step2 2. Reagent Transfer Gas-tight syringe under positive pressure. Step1->Step2 Step3 3. Thermal Control Maintain <100°C. Monitor exotherms. Step2->Step3 Step4 4. Mild Quenching Slow addition of sat. NaHCO3. Step3->Step4 Step5 5. Waste Segregation Isolate toxic nitrile/halogenated waste. Step4->Step5

Fig 2. Self-validating safe handling workflow for 4-methyl-5-oxopentanenitrile reactions.

Emergency Response & Spill Management

Traditional spill kits often rely on sawdust or combustible absorbent pads. Do not use combustible materials for a 4-methyl-5-oxopentanenitrile spill.

  • The Causality: The aldehyde moiety can undergo rapid, exothermic autoxidation when dispersed over a high-surface-area combustible material, potentially leading to spontaneous ignition.

  • The Protocol: Evacuate the immediate area to prevent inhalation of toxic nitrile vapors[5]. Don a self-contained breathing apparatus (SCBA) and heavy-duty nitrile or butyl rubber gloves. Cover the spill entirely with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite. Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container labeled explicitly for "Toxic Nitrile/Aldehyde Waste."

References

  • Source: nih.
  • Source: google.
  • Source: bldpharm.
  • Pentanenitrile, 2,4-dichloro-4-methyl-5-oxo- | 90044 ...
  • Cas 3018-12-0,Dichloroacetonitrile - LookChem(General Nitrile Safety Data)

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Protocols & Analytical Methods

Method

Application Note: A Protocol for the Regioselective Synthesis of 4-Methyl-5-Oxopentanenitrile

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 4-methyl-5-oxopentanenitrile, a valuable bifunctional molecule for chemical synthesis. The presented methodology is centered...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4-methyl-5-oxopentanenitrile, a valuable bifunctional molecule for chemical synthesis. The presented methodology is centered around a rhodium-catalyzed hydroformylation of 3-methyl-3-butenenitrile. This approach is distinguished by its high atom economy and regioselectivity, offering a robust route for researchers in synthetic chemistry and drug development. The protocol explains the causality behind critical experimental choices, from catalyst and ligand selection to reaction parameter optimization, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

4-Methyl-5-oxopentanenitrile is a versatile chemical intermediate characterized by the presence of both a nitrile and an aldehyde functional group. This unique structure makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and functionalized aliphatic chains. The nitrile group, in particular, is a significant pharmacophore in medicinal chemistry. It can act as a bioisostere for carbonyl groups, participate in crucial hydrogen bonding interactions with protein targets, and enhance the metabolic stability of drug candidates. The strategic incorporation of nitrile-containing fragments is therefore a key tactic in modern drug design.

The synthesis of γ-formyl nitriles such as 4-methyl-5-oxopentanenitrile presents a distinct challenge, primarily concerning the selective functionalization of the precursor molecule. This protocol details a highly efficient and selective method utilizing the rhodium-catalyzed hydroformylation of 3-methyl-3-butenenitrile. Hydroformylation, or the "oxo process," stands as one of the most significant industrial applications of homogeneous catalysis, involving the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. The primary challenge in the hydroformylation of an unsymmetrical internal alkene like 3-methyl-3-butenenitrile is achieving high regioselectivity—that is, controlling the position at which the formyl group is added. This protocol employs a catalyst system designed to strongly favor the formation of the terminal (linear) aldehyde over the branched isomer, thus yielding the desired 4-methyl-5-oxopentanenitrile.

Synthesis Protocol: Rhodium-Catalyzed Hydroformylation

Principle of the Method

The core of this synthesis is the rhodium-catalyzed reaction of 3-methyl-3-butenenitrile with synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). The catalytic cycle involves the coordination of the alkene to a rhodium-hydrido complex, followed by migratory insertion to form a rhodium-alkyl intermediate. Subsequent coordination of CO, migratory insertion of the carbonyl group, and finally, reductive elimination yields the aldehyde product and regenerates the active catalyst.

The regiochemical outcome of the reaction is critically dependent on the ligand coordinated to the rhodium center. Bulky phosphine or phosphite ligands are employed to sterically direct the catalyst to the less hindered terminal carbon of the double bond, thus favoring the formation of the linear aldehyde (anti-Markovnikov product). This steric control is essential for achieving a high yield of the target molecule, 4-methyl-5-oxopentanenitrile, and minimizing the formation of the isomeric 3,3-dimethyl-4-oxobutanenitrile. Research on analogous substrates like allyl cyanide has shown that phosphite ligands can provide excellent selectivity for the linear aldehyde product[1].

Visualized Experimental Workflow

The overall workflow for the synthesis is depicted below, from reactor setup to final product purification.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Assemble & Dry High-Pressure Reactor p2 Prepare Catalyst Solution: Rh(acac)(CO)₂ + Ligand in Toluene p1->p2 Inert Atmosphere r1 Charge Reactor with Catalyst Solution & 3-Methyl-3-butenenitrile p2->r1 r2 Purge with N₂ then Syngas (CO/H₂) r1->r2 r3 Pressurize & Heat to Reaction Conditions r2->r3 r4 Monitor Reaction Progress (e.g., GC) r3->r4 w1 Cool & Vent Reactor Safely r4->w1 Upon Completion w2 Extract Crude Product w1->w2 w3 Purify by Vacuum Distillation w2->w3 w4 Characterize Final Product (NMR, IR, MS) w3->w4 Pure Product

Caption: Workflow for the synthesis of 4-methyl-5-oxopentanenitrile.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Methyl-3-butenenitrile≥98%Sigma-Aldrich4786-19-0Substrate[2]. Should be freshly distilled or passed through alumina.
Dicarbonyl(acetylacetonato)rhodium(I)98%Strem Chemicals14874-82-9Catalyst precursor.
Tris(2,4-di-tert-butylphenyl)phosphite99%Sigma-Aldrich31570-04-4Ligand for regioselectivity.
TolueneAnhydrous, ≥99.8%Acros Organics108-88-3Reaction solvent.
Synthesis Gas (Syngas)CO/H₂ (1:1 molar)AirgasN/AHigh-purity grade is essential.
Nitrogen (N₂) / Argon (Ar)High Purity, ≥99.998%Airgas7727-37-9For maintaining an inert atmosphere.

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware (Schlenk flasks, cannulas, syringes).

  • Vacuum distillation apparatus.

  • Analytical instruments for product characterization (GC, NMR, IR, MS).

Detailed Step-by-Step Protocol

Safety Precaution: This procedure involves the use of a high-pressure reactor and toxic carbon monoxide gas. It must be performed in a well-ventilated fume hood by trained personnel familiar with high-pressure equipment.

  • Reactor Preparation:

    • Thoroughly clean and dry a 100 mL stainless steel autoclave.

    • Assemble the reactor and perform a leak test with high-pressure nitrogen (e.g., 50 bar) to ensure system integrity.

  • Catalyst Solution Preparation (under Inert Atmosphere):

    • In a Schlenk flask under a nitrogen atmosphere, dissolve dicarbonyl(acetylacetonato)rhodium(I) (13 mg, 0.05 mmol, 1.0 equiv) and tris(2,4-di-tert-butylphenyl)phosphite (161 mg, 0.25 mmol, 5.0 equiv) in 20 mL of anhydrous toluene.

    • Causality Note: A ligand-to-rhodium ratio of 5:1 is used to ensure that the rhodium center remains coordinated, which is crucial for maintaining catalytic activity and selectivity. The bulky phosphite ligand is key to achieving high regioselectivity for the desired linear aldehyde[1].

  • Charging the Reactor:

    • Using a cannula or syringe, transfer the catalyst solution into the autoclave.

    • Add 3-methyl-3-butenenitrile (4.05 g, 50 mmol, 1000 equiv) to the reactor.

    • Expertise Note: A high substrate-to-catalyst ratio (1000:1) is typical for efficient hydroformylation processes, demonstrating the high turnover capability of the rhodium catalyst.

  • Reaction Execution:

    • Seal the autoclave. Purge the system by pressurizing with nitrogen to 10 bar and venting three times to remove all oxygen.

    • Pressurize and vent three times with the 1:1 syngas mixture.

    • Pressurize the reactor to 20 bar with the syngas mixture.

    • Begin vigorous stirring and heat the reactor to 80 °C. The pressure will increase with temperature. If necessary, add more syngas to maintain a constant pressure of 25-30 bar during the reaction.

    • Trustworthiness Note: Maintaining constant pressure is critical, as the concentration of CO and H₂ in the solution directly influences the reaction rate and catalyst stability.

    • Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Crucially, vent the excess syngas slowly and safely into the back of the fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The crude product, a yellowish oil, can be purified by vacuum distillation. The catalyst and ligand will remain as a non-volatile residue. Collect the fraction corresponding to 4-methyl-5-oxopentanenitrile.

Expected Results and Characterization

This protocol is expected to yield the target product with high conversion and regioselectivity.

ParameterValue
Substrate3-Methyl-3-butenenitrile (50 mmol)
Catalyst Loading0.1 mol% Rh(acac)(CO)₂
Ligand0.5 mol% Tris(2,4-di-tert-butylphenyl)phosphite
Pressure (Syngas, 1:1)25-30 bar (at temperature)
Temperature80 °C
Reaction Time12-24 hours
Expected Yield >85%
Expected Regioselectivity >95:5 (Linear:Branched)

Characterization Data for 4-methyl-5-oxopentanenitrile:

  • ¹H NMR (CDCl₃): δ 9.7 (d, 1H, CHO), 2.5-2.7 (m, 1H, CH-CHO), 2.4 (t, 2H, CH₂CN), 1.8-2.0 (m, 2H, CH₂CH₂CN), 1.1 (d, 3H, CH₃).

  • IR (neat): ν 2970 (C-H), 2720 (C-H, aldehyde), 2245 (C≡N), 1725 (C=O) cm⁻¹.

  • Mass Spec (EI): m/z (%) = 111 (M⁺), 82, 54.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-methyl-5-oxopentanenitrile via rhodium-catalyzed hydroformylation. By carefully selecting the catalyst system and controlling reaction parameters, this method delivers the target compound in high yield and with excellent regioselectivity. The detailed explanations of the procedural steps and their underlying chemical principles are intended to empower researchers to successfully implement and adapt this synthesis for their specific needs in pharmaceutical and chemical development.

References

  • Lambers-Verstappen, M. M. H., & de Vries, J. G. (2003). Rhodium-Catalysed Asymmetric Hydroformylation of Unsaturated Nitriles. Advanced Synthesis & Catalysis, 345(4), 537-541. Available at: [Link]

  • Bellini, D., et al. (2006). High-Precision Catalysts: Regioselective Hydroformylation of Internal Alkenes by Encapsulated Rhodium Complexes. Journal of the American Chemical Society, 128(35), 11344–11345. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-3-butenenitrile. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Breit, B., & Seiche, W. (2001). Recent advances on chemo-, regio- and stereoselective hydroformylation. Synthesis, 2001(01), 1-36. Available at: [Link]

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Application

The Synthetic Versatility of 4-Methyl-5-oxopentanenitrile: A Guide for Organic Chemists

Introduction: Unveiling a Valuable Bifunctional Building Block In the landscape of organic synthesis, the quest for versatile and strategically functionalized building blocks is perpetual. 4-Methyl-5-oxopentanenitrile, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Valuable Bifunctional Building Block

In the landscape of organic synthesis, the quest for versatile and strategically functionalized building blocks is perpetual. 4-Methyl-5-oxopentanenitrile, a molecule incorporating both a nitrile and an aldehyde moiety, represents a significant, albeit underexplored, scaffold for the construction of complex molecular architectures.[1] Its bifunctional nature allows for a diverse array of chemical transformations, making it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides an in-depth exploration of the synthesis and synthetic applications of 4-methyl-5-oxopentanenitrile, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Methyl-5-oxopentanenitrile [1]

PropertyValue
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
IUPAC Name 4-methyl-5-oxopentanenitrile
CAS Number 3619-38-3
Appearance Not specified, likely a liquid
Boiling Point Not specified
Density Not specified

Synthesis of 4-Methyl-5-oxopentanenitrile: A Strategic Approach

While a direct, optimized synthesis for 4-methyl-5-oxopentanenitrile is not extensively documented, a general and effective four-step strategy for the synthesis of γ-keto nitriles has been developed, which can be adapted for this specific target.[2][3][4] This approach begins with readily available aldehydes and builds the γ-keto nitrile framework through a sequence of protection, olefination, cyanofunctionalization, and deprotection.

General Synthetic Workflow for γ-Keto Nitriles

G start Aldehyde step1 Protection start->step1 Dithiane formation step2 Olefination step1->step2 Wittig Reaction step3 Cyanofunctionalization step2->step3 Hydrocyanation step4 Deprotection step3->step4 Oxidative Deprotection end γ-Keto Nitrile step4->end

Caption: A generalized four-step synthesis of γ-keto nitriles.

Protocol 1: Synthesis of 4-Methyl-5-oxopentanenitrile (Adapted from a General Method for γ-Keto Nitriles)[2]

This protocol is an adaptation of a general method and may require optimization for yield and purity.

Step 1: Protection of Isovaleraldehyde

  • To a solution of isovaleraldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add 1,3-propanedithiol (1.1 eq).

  • Cool the mixture to 0 °C and add boron trifluoride etherate (BF₃·OEt₂, 0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford the dithiane-protected aldehyde.

Step 2: Olefination with a C2 Synthon

  • Prepare a solution of the dithiane-protected aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

  • In a separate flask, prepare the ylide by adding n-butyllithium (n-BuLi, 1.1 eq) to a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C.

  • Add the solution of the dithiane-protected aldehyde to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product can be purified by column chromatography.

Step 3: Cyanofunctionalization

  • Dissolve the product from Step 2 (1.0 eq) in a suitable solvent such as THF.

  • Add a source of cyanide, such as trimethylsilyl cyanide (TMSCN, 1.2 eq), and a catalytic amount of a Lewis acid (e.g., indium(III) chloride).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography.

Step 4: Deprotection to Yield 4-Methyl-5-oxopentanenitrile

  • Dissolve the cyanofunctionalized product (1.0 eq) in a mixture of acetone and water (9:1).

  • Add N-bromosuccinimide (NBS, 2.2 eq) in portions at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by distillation or column chromatography to yield 4-methyl-5-oxopentanenitrile.

Reactivity and Synthetic Applications

The synthetic utility of 4-methyl-5-oxopentanenitrile stems from the orthogonal reactivity of its two functional groups. The aldehyde is a highly electrophilic center, while the nitrile group can act as a precursor to amines, carboxylic acids, or participate in cyclization reactions.

Reactions at the Aldehyde Moiety

The aldehyde group is susceptible to a variety of nucleophilic attacks, allowing for chain extension and functional group interconversion.[5]

1. Reduction to an Alcohol

The aldehyde can be selectively reduced to a primary alcohol in the presence of the nitrile using mild reducing agents.

Protocol 2: Selective Reduction of the Aldehyde [5]

  • Dissolve 4-methyl-5-oxopentanenitrile (1.0 eq) in methanol (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol product, which can be purified by chromatography if necessary.

2. Reductive Amination

Reductive amination provides a direct route to primary, secondary, and tertiary amines.[6][7]

Protocol 3: Reductive Amination with a Primary Amine [8][9]

  • In a round-bottom flask, dissolve 4-methyl-5-oxopentanenitrile (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (0.5 M).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. The crude amine can be purified by column chromatography.

3. Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity.[10][11][12]

Protocol 4: Wittig Olefination [5][10]

  • To a stirred solution of a phosphonium ylide (e.g., methyl (triphenylphosphoranylidene)acetate, 1.1 eq) in dry THF (0.2 M), add a solution of 4-methyl-5-oxopentanenitrile (1.0 eq) in dry THF dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Reactions at the Nitrile Moiety

The nitrile group offers a gateway to other important functional groups and can participate in the formation of heterocyclic rings.[13][14]

1. Hydrolysis to a Carboxylic Acid

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[13]

Protocol 5: Acid-Catalyzed Hydrolysis of the Nitrile [13]

  • In a round-bottom flask, combine 4-methyl-5-oxopentanenitrile (1.0 eq) with an excess of aqueous sulfuric acid (e.g., 6 M).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC or by the cessation of ammonia evolution.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution).

  • Extract the aqueous solution with an organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration or extract the aqueous layer with an organic solvent if the product is a liquid.

  • Dry the organic extracts over MgSO₄ and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

2. Reduction to a Primary Amine

Strong reducing agents are required to reduce the nitrile to a primary amine.[14]

Protocol 6: Reduction of the Nitrile with LiAlH₄ [14]

Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 4-methyl-5-oxopentanenitrile (1.0 eq) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude primary amine.

Application in Heterocyclic Synthesis

The bifunctional nature of 4-methyl-5-oxopentanenitrile makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly substituted pyridines.

Synthesis of Substituted Pyridines

The condensation of γ-keto nitriles with a source of ammonia, followed by oxidation or elimination, is a classical method for constructing the pyridine ring.

G start 4-Methyl-5-oxopentanenitrile step1 Intramolecular Cyclization start->step1 Ammonia source, Acid catalyst step2 Dehydration/Oxidation step1->step2 Heat or Oxidant end Substituted Pyridine step2->end

Caption: General scheme for pyridine synthesis from a γ-keto nitrile.

Protocol 7: Synthesis of a Substituted Pyridine

This protocol is a general representation and may require optimization.

  • In a sealed tube or a flask equipped with a reflux condenser, combine 4-methyl-5-oxopentanenitrile (1.0 eq) and a source of ammonia, such as ammonium acetate (excess, e.g., 5-10 eq).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid or zinc chloride).

  • Heat the mixture at a high temperature (e.g., 120-150 °C) for several hours.

  • Monitor the reaction by GC-MS or LC-MS for the formation of the dihydropyridine intermediate and the final pyridine product.

  • If necessary, add an oxidizing agent (e.g., air, iodine, or copper(II) acetate) to facilitate the aromatization to the pyridine.

  • After cooling, dilute the reaction mixture with water and make it basic with an aqueous solution of NaOH.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted pyridine.

Conclusion

4-Methyl-5-oxopentanenitrile is a promising and versatile building block in organic synthesis. Its dual functionality allows for a wide range of selective transformations, providing access to a variety of acyclic and heterocyclic compounds. The protocols and strategies outlined in this guide are intended to serve as a valuable resource for chemists in academia and industry, enabling the exploration of the full synthetic potential of this valuable molecule. Further research into the development of more direct and efficient synthetic routes to 4-methyl-5-oxopentanenitrile and its derivatives will undoubtedly expand its applications in the creation of novel and functional molecules.

References

Sources

Method

Application Note &amp; Protocol: Chemoselective and Exhaustive Reduction of 4-Methyl-5-Oxopentanenitrile

Abstract This document provides a comprehensive technical guide for the reduction of 4-methyl-5-oxopentanenitrile, a bifunctional molecule containing both an aldehyde and a nitrile moiety. The inherent differences in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the reduction of 4-methyl-5-oxopentanenitrile, a bifunctional molecule containing both an aldehyde and a nitrile moiety. The inherent differences in the reactivity of these two functional groups present an opportunity for highly selective chemical transformations. We present detailed protocols for two distinct synthetic outcomes: the chemoselective reduction of the aldehyde to yield 5-hydroxy-4-methylpentanenitrile, and the exhaustive reduction of both functional groups to produce the corresponding amino alcohol, 6-amino-5-methylhexan-1-ol. This guide emphasizes the chemical principles underpinning reagent selection, provides field-tested, step-by-step protocols, and outlines critical safety procedures for handling the potent reagents involved.

Introduction: The Synthetic Potential of a Bifunctional Intermediate

4-Methyl-5-oxopentanenitrile is a valuable synthetic building block due to its two distinct, reactive functional groups: a terminal aldehyde and a nitrile. The strategic reduction of this molecule can lead to several key intermediates for drug development and materials science:

  • Hydroxy-nitriles: These compounds are precursors to hydroxy acids, lactones, and can be further elaborated through nitrile chemistry.

  • Amino-alcohols: This is a critical structural motif found in numerous pharmaceuticals, chiral ligands, and specialty polymers.

The primary challenge and opportunity in the chemistry of this substrate lie in controlling the chemoselectivity of the reduction. The aldehyde is significantly more electrophilic and susceptible to nucleophilic attack by hydride reagents than the nitrile. This reactivity differential is the cornerstone of the selective methodologies described herein. This guide will explore conditions that exploit this difference for selective reduction, as well as more forcing conditions for the complete reduction of the molecule.

Reaction Pathways and Strategic Choices

The reduction strategy for 4-methyl-5-oxopentanenitrile hinges on the desired final product. The choice of reducing agent is the most critical parameter dictating the reaction's outcome.

G cluster_start Starting Material cluster_products Potential Reduction Products start 4-Methyl-5-oxopentanenitrile A 5-Hydroxy-4-methylpentanenitrile start->A Chemoselective Aldehyde Reduction (e.g., NaBH4) B 6-Amino-5-methylhexan-1-ol start->B Exhaustive Aldehyde & Nitrile Reduction (e.g., LiAlH4, Catalytic Hydrogenation) G A Dissolve Substrate in Methanol B Cool to 0-5 °C (Ice Bath) A->B C Add NaBH4 Portion-wise B->C D Monitor Reaction (TLC/GC-MS) C->D E Quench with 1M HCl (aq) D->E F Extract with Ethyl Acetate E->F G Dry, Filter, & Concentrate F->G H Purify Product (Chromatography/Distillation) G->H

Figure 2: Workflow for selective aldehyde reduction using NaBH₄.

Materials:

  • 4-Methyl-5-oxopentanenitrile

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), reagent grade

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-5-oxopentanenitrile (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the accompanying evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the borate salts. Vigorous gas evolution (H₂) will occur. Continue adding acid until the solution is acidic (pH ~2-3) and gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous solution with ethyl acetate (3 x volume of MeOH used).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-hydroxy-4-methylpentanenitrile.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation as appropriate.

Safety Precautions:

  • Sodium borohydride reacts with water and acids to release flammable hydrogen gas. [1]Additions and quenching should be performed slowly in a well-ventilated fume hood. [2]* Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. [3]

Protocol 2A: Exhaustive Synthesis of 6-Amino-5-methylhexan-1-ol via LiAlH₄ Reduction

This protocol details the complete reduction of both the aldehyde and nitrile functional groups.

Materials:

  • 4-Methyl-5-oxopentanenitrile

  • Lithium Aluminum Hydride (LiAlH₄), powder or granules

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate, decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere setup (Nitrogen or Argon), oven-dried glassware, syringes

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Under a positive pressure of inert gas, charge the flask with LiAlH₄ (approx. 3.0 - 4.0 eq) and anhydrous THF.

  • Substrate Addition: Dissolve the 4-methyl-5-oxopentanenitrile (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension, which has been cooled to 0 °C in an ice bath. Causality Note: This is a highly exothermic reaction. A slow, controlled addition is essential to prevent the reaction from running away.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and maintain for 4-12 hours to ensure complete reduction of the robust nitrile group.

  • Monitoring: Cool the reaction to room temperature. Progress can be monitored by taking a small, carefully quenched aliquot for GC-MS or LC-MS analysis.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. This is the most hazardous step and must be done with extreme caution behind a blast shield. Sequentially and very slowly, add the following reagents dropwise:

    • 'X' mL of Water (where 'X' is the mass in grams of LiAlH₄ used)

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of Water

    • Causality Note: This specific sequence is designed to precipitate the aluminum salts as a granular, easily filterable solid.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then add some anhydrous Na₂SO₄ and stir for another 15 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol, which can be purified by vacuum distillation or chromatography.

Safety Precautions:

  • LiAlH₄ is a pyrophoric solid that reacts violently and exothermically with water, alcohols, and other protic sources, releasing large volumes of flammable hydrogen gas. [4]It must be handled exclusively under an inert, anhydrous atmosphere. [5]* The quenching procedure is extremely hazardous. It must be performed slowly, at low temperature, in a fume hood, and behind a safety shield.

  • Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

Protocol 2B: Exhaustive Synthesis of 6-Amino-5-methylhexan-1-ol via Catalytic Hydrogenation

Materials:

  • 4-Methyl-5-oxopentanenitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol (or Methanol)

  • Ammonium Hydroxide (optional, to suppress side reactions)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave or Parr shaker)

Procedure:

  • Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with the reaction solvent (e.g., ethanol) to remove water. Causality Note: Never allow the Raney® Nickel to become dry, as it is pyrophoric and can ignite spontaneously in air. [6][7][8]2. Reactor Charging: To the pressure reactor vessel, add the substrate (1.0 eq), the solvent (e.g., ethanol, optionally saturated with ammonia), and the washed Raney® Nickel catalyst (5-10% by weight of the substrate).

  • Reaction: Seal the reactor. Purge the vessel several times with nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).

  • Heating and Agitation: Begin stirring/shaking and heat the reactor to the target temperature (e.g., 80 °C). The reaction progress can be monitored by the uptake of hydrogen from the ballast tank.

  • Completion and Cooldown: Once hydrogen uptake ceases, maintain the conditions for another hour to ensure completion. Cool the reactor to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen pressure in a safe, designated area. Purge the reactor several times with nitrogen.

  • Catalyst Filtration: Open the reactor in a well-ventilated fume hood. Immediately filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Step: Keep the filter cake wet with solvent at all times to prevent ignition. [6][7]Quench the recovered catalyst on the filter paper by slowly adding a large volume of water.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amino alcohol can be purified by vacuum distillation.

Safety Precautions:

  • High-pressure hydrogenation should only be performed by trained personnel using certified equipment in a designated area (bunker).

  • Raney® Nickel is pyrophoric, especially when dry. [8]Always handle it as a slurry and take extreme care during filtration. [6][7]Have a bucket of sand or a Class D fire extinguisher nearby. Do not use a CO₂ extinguisher. [6]* Hydrogen is a highly flammable gas. Ensure there are no ignition sources present.

References

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.Vertex AI Search Result.
  • Catalytic Reduction of Nitriles.Vertex AI Search Result.
  • Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines.Organic Chemistry Portal.
  • Sodium borohydride - PENTA.Penta Chemicals.
  • Safety Slide: Raney Nickel.Vertex AI Search Result.
  • Nitrile reduction.Wikipedia.
  • Reagent Friday: Raney Nickel.Master Organic Chemistry.
  • Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism.Journal of the American Chemical Society.
  • Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Arom
  • SODIUM BOROHYDRIDE HAZARD SUMMARY.NJ.gov.
  • chamberland-sop-weighing-and-working-with-raney-nickel.docx.Vertex AI Search Result.
  • Sodium Borohydride SOP.docx.Vertex AI Search Result.
  • Sodium borohydride - Standard Oper
  • Safety D
  • Raney Nickel Handling for Hydrogen
  • The Ultimate Guide to Raney Nickel Mesh.Vertex AI Search Result.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.Master Organic Chemistry.
  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.
  • Borane as a Reducing Agent.YouTube.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.AdiChemistry.
  • Lithium Aluminum Hydride (LiAlH4)
  • Experiment 5 Reductions with Lithium Aluminium Hydride.Vertex AI Search Result.
  • 19.3: Reductions using NaBH4, LiAlH4.Chemistry LibreTexts.

Sources

Application

Analytical Methods for the Quantification of 4-Methyl-5-Oxopentanenitrile

Executive Summary 4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3), also known as 2-methyl-4-cyanobutyraldehyde, is a critical aliphatic intermediate used primarily in the synthesis of nitrogen-containing heterocycles, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3), also known as 2-methyl-4-cyanobutyraldehyde, is a critical aliphatic intermediate used primarily in the synthesis of nitrogen-containing heterocycles, including substituted pyridines for agrochemicals (e.g., Acetamiprid) and pharmaceutical precursors (e.g., pyrrolidine derivatives).[1]

Accurate quantification of this molecule presents distinct analytical challenges:

  • Bifunctionality: It contains both a reactive aldehyde (–CHO) and a polar nitrile (–CN) group.

  • Stability: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (4-cyano-2-methylbutyric acid) and aldol condensation polymerization.

  • Volatility: Its semi-volatile nature allows for Gas Chromatography (GC) analysis, provided thermal degradation is mitigated.

This guide details two validated protocols: a Direct GC-FID Method for process monitoring (high concentration) and a Derivatization HPLC-UV Method for trace impurity analysis (high sensitivity).

Chemical Context & Analytical Strategy

Understanding the physicochemical behavior of 4-methyl-5-oxopentanenitrile is prerequisite to method selection.[2]

  • Polarity: The nitrile group imparts significant dipole moment, requiring mid-polarity stationary phases for adequate retention and peak shape.

  • Reactivity: The aldehyde is the "Critical Quality Attribute" (CQA). Direct injection GC requires inert liners to prevent on-column oxidation or degradation. For trace analysis, "trapping" the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) eliminates stability issues and enhances UV detection.

Analytical Decision Workflow

AnalyticalWorkflow Sample Sample Matrix (Reaction Mix or Crude) ConcCheck Concentration Range? Sample->ConcCheck HighConc High (>0.1% w/w) Process Control ConcCheck->HighConc LowConc Trace (<0.1% w/w) Impurity/Stability ConcCheck->LowConc GCMethod Method A: GC-FID/MS (Direct Injection) HighConc->GCMethod HPLCMethod Method B: HPLC-UV (DNPH Derivatization) LowConc->HPLCMethod Result1 Quantification & Purity Assessment GCMethod->Result1 Result2 Trace Quantification (LOD < 1 ppm) HPLCMethod->Result2

Caption: Decision tree for selecting the appropriate analytical technique based on sample concentration and data requirements.

Protocol A: GC-FID for Process Monitoring

Application: Routine purity analysis, reaction conversion monitoring, and assay determination. Principle: Direct injection onto a mid-polarity capillary column. The flame ionization detector (FID) provides a linear response proportional to carbon content.

Instrument Configuration
  • System: Agilent 7890B / 8890 or equivalent GC-FID.

  • Inlet: Split/Splitless (S/SL).

  • Liner: Ultra-Inert Split Liner with glass wool (deactivated). Crucial: Active sites in standard liners can degrade the aldehyde.

Chromatographic Conditions
ParameterSettingRationale
Column DB-624 or DB-1701 (30 m × 0.32 mm × 1.8 µm)Mid-polarity phases (Cyanopropylphenyl) prevent tailing of the nitrile group better than non-polar DB-1/DB-5.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimized linear velocity for resolution.
Inlet Temp 220 °CSufficient for volatilization but minimizes thermal stress (BP is ~100°C @ 5mmHg).
Split Ratio 50:1Prevents column overload for assay samples.
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp separates the aldehyde from potential reaction solvents (Toluene/Acetonitrile).
Detector (FID) 260 °CH₂: 30 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/min.
Standard Preparation
  • Internal Standard (IS): Prepare a 5 mg/mL solution of Dodecane or Naphthalene in Acetonitrile. (Choose IS based on retention time clearance).

  • Stock Solution: Weigh 50 mg of 4-methyl-5-oxopentanenitrile reference standard into a 25 mL volumetric flask.

  • Diluent: Acetonitrile (HPLC Grade). Avoid alcohols (Methanol/Ethanol) to prevent hemiacetal formation with the aldehyde.

  • Working Standard: Dilute Stock 1:10 with the Internal Standard solution.

System Suitability Criteria
  • Resolution (Rs): > 1.5 between 4-methyl-5-oxopentanenitrile and nearest impurity.

  • Tailing Factor (Tf): 0.8 – 1.2 (Strict control required; tailing indicates column activity/oxidation).

  • RSD (n=6): < 2.0% for area ratio.

Protocol B: HPLC-UV for Trace Analysis (DNPH Method)

Application: Quantifying low-level residues in final products or stability studies where thermal degradation in GC is a risk. Principle: Acid-catalyzed derivatization with 2,4-Dinitrophenylhydrazine (DNPH) forms a stable hydrazone derivative with high UV absorbance at 360 nm.

Reaction Mechanism

The aldehyde reacts with DNPH to form 4-methyl-5-oxopentanenitrile-2,4-dinitrophenylhydrazone.

Reaction R1 4-Methyl-5-oxopentanenitrile (Aldehyde) Prod Hydrazone Derivative (UV Active @ 360nm) R1->Prod H+ / ACN - H2O R2 DNPH (Reagent) R2->Prod

Caption: Derivatization reaction stabilizing the aldehyde for HPLC analysis.

Reagents
  • Derivatizing Reagent: Dissolve 300 mg DNPH in 100 mL Acetonitrile. Add 1 mL conc. H₃PO₄. (Prepare fresh weekly, store in amber glass).

  • Diluent: 50:50 Acetonitrile:Water.

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 100 mg of sample into a 20 mL vial.

  • Derivatization: Add 5.0 mL of Derivatizing Reagent .

  • Incubation: Cap and shake/vortex. Allow to stand at 40°C for 30 minutes (or room temp for 60 mins). Ensure complete reaction.

  • Quenching (Optional): If excess DNPH interferes, it can be removed via SPE, but typically chromatographic separation is sufficient.

  • Dilution: Dilute to volume with Acetonitrile to bring within calibration range. Filter through 0.2 µm PTFE filter.

HPLC Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min: 40% B 10 min: 90% B 12 min: 90% B 12.1 min: 40% B
Flow Rate 1.0 mL/min
Detection UV @ 360 nm (Specific for Hydrazones)
Injection 10 µL
Col Temp 30 °C

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness" and "Scientific Integrity," the following validation parameters must be established before routine use.

Specificity
  • GC: Inject individual solvents (Toluene, DMF) and precursors (Acrylonitrile, Propanal) to verify no co-elution.

  • HPLC: Inject a blank DNPH reagent sample. The DNPH peak usually elutes early; the Hydrazone derivative elutes later due to increased hydrophobicity.

Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)
  • Spike the analyte into the sample matrix at 80%, 100%, and 120% levels.

  • Acceptance: 98.0% – 102.0% recovery.

Stability of Solution
  • Critical: Aldehydes in solution can oxidize to carboxylic acids within hours if not protected.

  • Test: Inject standard solution at 0, 4, 8, and 24 hours.

  • GC Note: If area decreases >2%, use fresh standards every 4 hours or store in autosampler at 4°C.

  • HPLC Note: The Hydrazone derivative is stable for >24 hours.

Troubleshooting & Expert Tips

  • Ghost Peaks in GC:

    • Cause: Oxidation of the aldehyde in the inlet liner.

    • Fix: Replace liner daily. Use "Ultra-Inert" wool.[3] Lower inlet temperature to 200°C.

  • Peak Tailing:

    • Cause: Interaction of the -CN or -CHO group with silanols on the column.

    • Fix: Trim 10cm from the column guard. Ensure column is a "mid-polarity" type (DB-624/1701/624).

  • Double Peaks in HPLC:

    • Cause: Syn/Anti isomerism of the hydrazone derivative.

    • Fix: Sum the areas of the two isomer peaks if they partially separate, or improve resolution to integrate them together. This is common in DNPH derivatives of asymmetric aldehydes/ketones.

References

  • PubChem. (n.d.). 4-methyl-5-oxopentanenitrile (Compound).[1][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Lysenko, Z., & Pews, R. G. (1985). Process for the preparation of substituted pyridines. U.S. Patent No. 4,435,573. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Uchiyama, S., et al. (2011). High-performance liquid chromatographic determination of aldehydes and ketones in air using 2,4-dinitrophenylhydrazine. Journal of Chromatography A. (Standard reference for DNPH methodology).

Sources

Method

experimental setup for reactions with 4-methyl-5-oxopentanenitrile

Executive Summary 4-Methyl-5-oxopentanenitrile (CAS 3619-38-3) is a bifunctional aliphatic building block characterized by a terminal aldehyde and a nitrile group, separated by a methylated carbon chain. Its unique struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-5-oxopentanenitrile (CAS 3619-38-3) is a bifunctional aliphatic building block characterized by a terminal aldehyde and a nitrile group, separated by a methylated carbon chain. Its unique structure makes it a critical precursor for constructing 3-substituted piperidines and 3-substituted pyridines —scaffolds ubiquitous in FDA-approved therapeutics (e.g., Janus kinase inhibitors, anesthetics).

This guide details the experimental setups for three high-value transformations:

  • Reductive Cyclization to yield 3-methylpiperidine.

  • Chemomimetic Reductive Amination to generate linear amino-nitriles.

  • Oxidative Aromatization (overview) to access 3-methylpyridine derivatives.

Chemical Profile & Safety Protocols

Compound Identity:

  • IUPAC Name: 4-methyl-5-oxopentanenitrile[1][2][3]

  • Structure: O=CH-CH(CH₃)-CH₂-CH₂-CN

  • Molecular Weight: 111.14 g/mol [4]

  • Physical State: Pale yellow liquid[5]

  • Reactivity: The aldehyde (C5) is highly electrophilic and prone to oxidation; the nitrile (C1) is stable under mild conditions but susceptible to reduction or hydrolysis.

Safety Criticals (HSE):

  • Nitrile Hazard: Metabolizes to release cyanide ions in vivo. Handle in a well-ventilated fume hood.

  • Aldehyde Instability: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent autoxidation to the carboxylic acid.

  • PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and lab coat.

Experimental Protocols

Protocol A: Reductive Cyclization to 3-Methylpiperidine

Target Application: Synthesis of saturated heterocyclic scaffolds.

This reaction utilizes a "one-pot" cascade: imine formation, nitrile reduction, and intramolecular cyclization.

Reagents & Equipment:

  • Substrate: 4-methyl-5-oxopentanenitrile (1.0 eq)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Raney Nickel (activated).

  • Solvent: Methanol (anhydrous) or Ethanol.

  • Reagent: Ammonia (7M in MeOH) or Ammonium Acetate (excess).

  • Equipment: High-pressure hydrogenation reactor (Parr bomb or autoclave).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge the hydrogenation vessel with the catalyst (5 wt% loading relative to substrate).

  • Solvation: Dissolve 4-methyl-5-oxopentanenitrile (10 mmol, ~1.11 g) in Methanol (20 mL).

  • Ammonia Addition: Add methanolic ammonia (30 mL, 7M) to the vessel. Note: Excess ammonia suppresses secondary amine dimerization.

  • Hydrogenation: Seal the reactor. Purge with H₂ (3x). Pressurize to 50–100 psi (3.4–6.8 bar) .

  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–18 hours. Monitor H₂ uptake.

  • Workup: Vent carefully. Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).

  • Purification: Concentrate the filtrate under reduced pressure. The product, 3-methylpiperidine, is a volatile liquid (bp ~125°C). Purify via Kugelrohr distillation or convert to the HCl salt for solid storage.

Data Validation:

  • GC-MS: Look for M+ peak at m/z 99 (Free base).

  • NMR: Disappearance of aldehyde proton (~9.5 ppm) and nitrile carbon (~119 ppm). Appearance of ring protons.[5][6][7]

Protocol B: Chemoselective Reductive Amination

Target Application: Linear linker synthesis preserving the nitrile handle.

This protocol selectively targets the aldehyde with a primary amine while leaving the nitrile intact for future functionalization.

Reagents:

  • Amine Partner: Primary amine (1.0–1.2 eq).

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (1.0 eq) to catalyze imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-methyl-5-oxopentanenitrile (1.0 eq) and the amine (1.1 eq) in DCE (0.2 M concentration). Add Acetic Acid. Stir for 30–60 mins at RT.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

  • Result: Secondary amine with a pendant nitrile group.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways available from this intermediate.

ReactionPathways Start 4-Methyl-5-oxopentanenitrile (Aldehyde + Nitrile) InterA Intermediate: Amino-Aldehyde / Imine Start->InterA H2 / Catalyst + NH3 ProdB Linear Amino-Nitrile (Linker Scaffold) Start->ProdB R-NH2, NaBH(OAc)3 (Reductive Amination) ProdC 3-Methylpyridine (Aromatic Scaffold) Start->ProdC NH3, High Temp (Oxidative Aromatization) ProdA 3-Methylpiperidine (Saturated Heterocycle) InterA->ProdA Cyclization & Reduction

Caption: Divergent synthesis pathways from 4-methyl-5-oxopentanenitrile yielding heterocyclic and linear scaffolds.

Analytical & Quantitative Data

Table 1: Reaction Parameters & Expected Outcomes

Reaction TypeReagent SystemCritical ParameterExpected YieldKey Product Feature
Reductive Cyclization H₂ (50 psi), PtO₂, NH₃Pressure & Temp75–85%6-membered saturated ring (Piperidine)
Reductive Amination Amine, STAB, AcOHpH ~5–680–95%Retention of Nitrile (CN) signal in IR
Aromatization NH₃, Zeolite/Oxide, 300°CTemperature60–70%Aromatic Pyridine Ring

Key Analytical Markers:

  • IR Spectroscopy:

    • Nitrile Stretch: ~2245 cm⁻¹ (Disappears in Cyclization; Retained in Reductive Amination).

    • Carbonyl Stretch: ~1720 cm⁻¹ (Disappears in all reactions).

  • 1H NMR (CDCl₃):

    • Starting Material: Aldehyde doublet at 9.6 ppm .

    • 3-Methylpiperidine: Methyl doublet at ~0.9 ppm , Ring protons 1.2–3.0 ppm .

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. "Synthesis of Pyridines and Dihydropyridines." Thieme Chemistry.

  • Study.com. "Reaction of 4-methyl-5-oxopentanenitrile with hydrogen and platinum."

  • European Patent EP0137415B1. "Addition of polyhalonitriles to functionalized olefins and cyclization to pyridines."

  • US Patent 4,435,573. "Process for the preparation of substituted pyridines from 5-oxopentanenitriles."

Sources

Application

Application Note: Large-Scale Synthesis of 4-Methyl-5-oxopentanenitrile via Enamine-Mediated Michael Addition

Executive Summary 4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3), frequently referred to as 2-methyl-4-cyanobutyraldehyde, is a highly versatile aliphatic building block characterized by a reactive terminal aldehyde and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3), frequently referred to as 2-methyl-4-cyanobutyraldehyde, is a highly versatile aliphatic building block characterized by a reactive terminal aldehyde and a nitrile group[1]. In industrial and drug development settings, it serves as a critical intermediate. Most notably, it is the primary precursor for the synthesis of 2,3-dichloro-5-methylpyridine, a ubiquitous scaffold required for modern agrochemicals, insecticides, and targeted pharmaceuticals[2]. This application note details a highly scalable, high-yield synthetic protocol leveraging the Stork enamine reaction to overcome the historical limitations of direct base-catalyzed pathways.

Mechanistic Rationale & Pathway Selection

Direct conjugate addition of propionaldehyde to acrylonitrile under standard aqueous alkaline conditions (e.g., 50% NaOH) is notoriously inefficient. The strong base triggers rapid self-aldol condensation of the propionaldehyde, restricting the yield of 4-methyl-5-oxopentanenitrile to a mere 4.9% (3)[3].

To achieve large-scale viability, the α-carbon must be activated while simultaneously protecting the carbonyl carbon from nucleophilic attack. This is elegantly achieved via the Stork Enamine Synthesis . By condensing propionaldehyde with a secondary amine (morpholine), an enamine is formed. This intermediate exhibits enhanced nucleophilicity at the α-carbon without the risk of self-condensation. Subsequent reaction with acrylonitrile (a Michael acceptor) yields an iminium salt, which is easily hydrolyzed under mild acidic conditions to release the target compound (4)[4]. Morpholine is specifically selected over pyrrolidine for pilot-scale protocols due to its moderate reactivity, which prevents over-alkylation, and its favorable safety and cost profile.

G A Propionaldehyde + Morpholine B Morpholine Enamine A->B -H2O (Dean-Stark) D Iminium Intermediate B->D + Acrylonitrile C Acrylonitrile C->D Michael Addition E 4-Methyl-5-oxopentanenitrile D->E +H2O / H+ (Hydrolysis)

Figure 1: Stork enamine Michael addition pathway for 4-methyl-5-oxopentanenitrile synthesis.

Quantitative Data & Reagent Specifications

Table 1: Reagent Equivalents and Safety Parameters

Reagent MW ( g/mol ) Equivalents Function GHS Hazard
Propionaldehyde 58.08 1.00 Starting Material Flammable, Irritant
Morpholine 87.12 1.05 Enamine Precursor Corrosive, Flammable
Acrylonitrile 53.06 1.10 Michael Acceptor Toxic, Flammable

| p-Toluenesulfonic Acid | 172.20 | 0.01 | Catalyst | Corrosive |

Table 2: Comparative Yields of Synthetic Routes

Synthetic Route Catalyst / Auxiliary Average Yield (%) Primary Limitation
Direct Base Catalysis 50% NaOH (aq) 4.9% Severe self-aldol condensation
Pyrrolidine Enamine Pyrrolidine 75–81% Trace di-alkylation; higher reagent cost

| Morpholine Enamine | Morpholine | 82–88% | Requires rigorous water removal |

Step-by-Step Experimental Protocol

Stage 1: Enamine Formation (4-(prop-1-en-1-yl)morpholine)

Causality Check: Water is a byproduct of enamine formation. Because the reaction is an equilibrium, water must be physically removed to drive the reaction to completion.

  • Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark apparatus attached to a reflux condenser, and a nitrogen inlet.

  • Charge the flask with propionaldehyde (1.00 mol, 58.1 g), morpholine (1.05 mol, 91.5 g), and anhydrous toluene (2.0 L).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.01 mol, 1.7 g).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical volume of water (~18 mL) is collected (approximately 3-4 hours). Self-Validation: The cessation of water droplet formation in the trap confirms the equilibrium has been fully shifted.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude morpholine enamine.

Stage 2: Michael Addition

Causality Check: Acrylonitrile is prone to violent exothermic polymerization. Adding it dropwise at 0 °C ensures thermal control and prevents the formation of polyacrylonitrile byproducts.

  • Dissolve the crude enamine in anhydrous ethanol (1.0 L) and chill the solution to 0 °C using an ice-water bath.

  • Add acrylonitrile (1.10 mol, 58.4 g) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and gradually heat the mixture to a gentle reflux (approx. 70-75 °C) for 14 hours to ensure complete conversion to the iminium intermediate[4].

Stage 3: Hydrolysis and Work-up

Causality Check: The iminium intermediate is stable in anhydrous conditions. Aqueous acid is required to cleave the C=N bond, regenerating the aldehyde and trapping the morpholine as a water-soluble hydrochloride salt.

  • Cool the reaction mixture to room temperature.

  • Slowly add 10% aqueous hydrochloric acid (500 mL) to the flask. Stir vigorously for 2 hours at room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (500 mL) to neutralize residual acid, followed by brine (500 mL) to remove excess water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Stage 4: Purification

Causality Check: Aliphatic aldehydes are susceptible to thermal degradation and oxidation at high temperatures. Vacuum distillation lowers the boiling point, preserving the integrity of the product.

  • Purify the crude dark oil via fractional vacuum distillation.

  • Collect the main fraction at 85–90 °C (at 5 mm Hg) to afford pure 4-methyl-5-oxopentanenitrile as a colorless to pale yellow liquid (2)[2].

Quality Control & Analytical Benchmarks

To validate the success of the synthesis, the isolated product must be subjected to the following analytical checks:

  • ¹H NMR (CDCl₃): Confirm the presence of the distinct aldehyde proton (-CHO) at δ 9.6–9.8 ppm (singlet or fine doublet) and the α-methyl group at δ 1.1–1.2 ppm (doublet). The disappearance of enamine alkene protons (δ 4.5-6.0 ppm) confirms complete hydrolysis.

  • IR Spectroscopy: Verify the presence of strong absorption bands at ~1725 cm⁻¹ (C=O stretch of the aldehyde) and ~2245 cm⁻¹ (C≡N stretch of the nitrile) (1)[1].

References

  • National Institutes of Health (NIH). "4-Methyl-5-oxopentanenitrile | C6H9NO | CID 10313102 - PubChem". PubChem Database.
  • Google Patents. "US4435573A - Process for the preparation of substituted pyridines". United States Patent and Trademark Office.
  • PrepChem. "Synthesis of 2,2-dimethyl-4-cyano-butyraldehyde". PrepChem Database.
  • ACS Publications. "Utilization of the Intramolecular Cycloaddition−Cationic π-Cyclization of an Isomünchnone Derivative for the Synthesis of (±)-Lycopodine". The Journal of Organic Chemistry.

Sources

Method

Application Notes and Protocols: 4-Methyl-5-oxopentanenitrile as a Core Scaffold in Agrochemical Synthesis

Executive Summary 4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3) , also known as 2-methyl-4-cyanobutyraldehyde, is a highly versatile bifunctional aliphatic building block. Characterized by a terminal nitrile group and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3) , also known as 2-methyl-4-cyanobutyraldehyde, is a highly versatile bifunctional aliphatic building block. Characterized by a terminal nitrile group and an aldehyde moiety separated by a three-carbon spacer, this compound possesses a perfect 1,5-relationship. This structural feature makes it an ideal thermodynamic precursor for the synthesis of 6-membered nitrogen heterocycles, specifically halogenated pyridines[1].

In modern agrochemical development, halogenated pyridines are the critical pharmacophores for a vast array of neonicotinoid insecticides, herbicides, and fungicides[2]. This application note provides an in-depth mechanistic analysis and self-validating protocols for utilizing 4-methyl-5-oxopentanenitrile and its chlorinated derivatives in the synthesis of two major agrochemical intermediates: 2-chloro-5-chloromethylpyridine and 2,3-dichloro-5-methylpyridine .

Mechanistic Insights: The Causality of Cyclization

The utility of 4-methyl-5-oxopentanenitrile lies in its susceptibility to highly regioselective alpha-halogenation followed by intramolecular cyclization.

  • Thermodynamic Driver: The 1,5-distance between the electrophilic carbonyl carbon and the nucleophilic nitrogen of the nitrile group naturally predisposes the molecule to form a 6-membered ring.

  • Oxidation State & Aromatization: Direct cyclization of the unhalogenated scaffold yields partially saturated dihydropyridines. To achieve the fully aromatized pyridine core required for agrochemical efficacy, the aliphatic chain must be pre-chlorinated[3]. The strategic placement of chlorine atoms at the alpha and methyl positions ensures that upon ring closure, the elimination of HCl or H₂O acts as the thermodynamic sink, irreversibly driving the aromatization process.

Chemical_Pathways A 4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3) B Alpha-Chlorination (Cl2) A->B C 2-Chloro-2-chloromethyl- 4-cyanobutyraldehyde B->C D Cyclization & Aromatization (Triphosgene / Toluene) C->D E 2-Chloro-5-chloromethylpyridine (Neonicotinoid Intermediate) D->E F Methacrolein + Dichloroacetonitrile G Cu-Catalyzed Addition (Propionitrile) F->G H 2,4-Dichloro-4-methyl- 5-oxopentanenitrile G->H I Ni-Catalyzed Cyclization (Isopropylamine / Reflux) H->I J 2,3-Dichloro-5-methylpyridine (Herbicide Intermediate) I->J

Chemical pathways utilizing 4-methyl-5-oxopentanenitrile derivatives for agrochemical synthesis.

Workflow 1: Synthesis of Neonicotinoid Intermediates

Target: 2-Chloro-5-chloromethylpyridine (CCMP) Application: Core intermediate for Acetamiprid and Imidacloprid[3].

Causality of Reagent Selection

The conversion of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde to the pyridine ring requires a reagent capable of simultaneous dehydration and chlorination. Triphosgene (solid phosgene) is strategically employed over liquid phosgene or POCl₃. Solid triphosgene decomposes in situ at moderate temperatures, providing a controlled release of phosgene gas. This prevents runaway exothermic reactions, minimizes the formation of tarry byproducts, and provides the exact stoichiometric equivalent of chloride needed to drive aromatization[3].

Protocol 1: Triphosgene-Mediated Cyclization

Self-Validating Control Point: The strict adherence to a 50–60 °C window during triphosgene addition is critical. If the temperature drops below 45 °C, intermediate carbamoyl chlorides accumulate, leading to a sudden, dangerous release of CO₂ upon subsequent heating. If it exceeds 60 °C, premature off-gassing reduces the effective concentration of the chlorinating agent, directly correlating to a measurable drop in the final yield.

  • Substrate Preparation: Dissolve 18.0 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde in 50 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas scrubber system (to neutralize HCl/CO₂).

  • Chlorinating Agent Addition: Prepare a solution of 33.0 g (1.1 equiv) of triphosgene in 50 mL of anhydrous toluene. Add this solution dropwise to the reaction mixture over a period of exactly 1 hour. Maintain the internal temperature strictly between 45–60 °C using a thermostatic water bath.

  • Thermal Cyclization: Following the complete addition, stabilize the reaction temperature at 50–60 °C and maintain for 5 to 6 hours. The cessation of gas evolution serves as a visual indicator of reaction completion.

  • Crystallization & Recovery: Cool the reaction mixture slowly to 0–5 °C to induce crystallization. Filter the resulting solid under a vacuum and wash with cold hexanes to obtain pure 2-chloro-5-chloromethylpyridine.

Experimental_Workflow Step1 1. Substrate Preparation Step2 2. Triphosgene Addition Step1->Step2 Step3 3. Thermal Cyclization Step2->Step3 Step4 4. Crystallization & Recovery Step3->Step4

Step-by-step experimental workflow for the cyclization of 4-cyanobutyraldehyde derivatives.

Workflow 2: Synthesis of Herbicide/Fungicide Intermediates

Target: 2,3-Dichloro-5-methylpyridine Application: Precursor for broad-spectrum agricultural herbicides and fungicides[1].

Causality of Reagent Selection

The starting material, 2,4-dichloro-4-methyl-5-oxopentanenitrile (synthesized via the copper-catalyzed addition of dichloroacetonitrile to methacrolein[2]), contains the requisite carbon skeleton. However, direct thermal cyclization often leads to degradation. The introduction of nickel dichlorobis(triphenylphosphine) facilitates the coordination of the nitrile and aldehyde moieties, lowering the activation energy for intramolecular nucleophilic attack. Isopropylamine is added as an organic base to neutralize the HCl generated during aromatization, preventing rapid catalyst poisoning[4].

Protocol 2: Nickel-Catalyzed Ring Closure

Self-Validating Control Point: The reaction must be maintained under strict anhydrous conditions. The presence of moisture will hydrolyze the terminal nitrile into an amide or carboxylic acid, completely halting the cyclization cascade. The use of a continuous flow reactor (as an alternative to batch) validates the catalyst's efficiency by demonstrating high conversion rates at elevated temperatures without thermal degradation.

  • Reaction Assembly: In a high-pressure compatible reactor (or standard reflux setup purged with N₂), dissolve 32.1 g of 2,4-dichloro-4-methyl-5-oxopentanenitrile in 250 mL of anhydrous acetonitrile.

  • Catalyst & Base Introduction: Inject 3.0 mL of anhydrous isopropylamine (organic base) and add approximately 300 mg of nickel dichlorobis(triphenylphosphine) catalyst.

  • Reflux/Cyclization: Heat the solution to reflux (approx. 80 °C). Maintain continuous reflux for 48 hours. Note for Scale-up: Alternatively, pump the solution through a preheated nickel coil at 200–210 °C at 250 psig at a rate of 2.0–2.5 mL/minute[4].

  • Purification: Remove excess acetonitrile via vacuum distillation. Purify the crude dark residue via Kugelrohr distillation at 85–90 °C under high vacuum (5 mm Hg) to isolate the product as a white solid.

Quantitative Data Summary

The following table summarizes the expected yields and optimized parameters for the protocols described above, allowing for rapid comparison during process scale-up.

Target CompoundStarting ScaffoldCatalyst / ReagentTemp (°C)Time (h)Yield (%)Primary Agrochemical Application
2-Chloro-5-chloromethylpyridine 2-chloro-2-chloromethyl-4-cyanobutyraldehydeTriphosgene50–605–690–92Neonicotinoid Insecticides (e.g., Acetamiprid)
2,3-Dichloro-5-methylpyridine 2,4-dichloro-4-methyl-5-oxopentanenitrileNiCl₂(PPh₃)₂ / Isopropylamine80 (Reflux)4886Herbicides and Fungicides
2,3-Dichloro-5-methylpyridine (Flow) 2,4-dichloro-4-methyl-5-oxopentanenitrileNiCl₂(PPh₃)₂200–210Continuous77Herbicides and Fungicides

References

  • Synthetic method of acetamiprid - CN106699646A - Google Patents Source: Google Patents URL
  • US4435573A - Process for the preparation of substituted pyridines - Google Patents Source: Google Patents URL
  • 2,3-Dichloro-5-methylpyridine | 59782-90-0 | Benchchem Source: Benchchem URL
  • Cas 3018-12-0, Dichloroacetonitrile - LookChem Source: LookChem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-5-oxopentanenitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and chemical engineers struggling with the synthesis of 4-methyl-5-oxopentanen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and chemical engineers struggling with the synthesis of 4-methyl-5-oxopentanenitrile (CAS: 3619-38-3)[1][2]. This critical intermediate—synthesized via the Michael addition of propanal to acrylonitrile—is notoriously prone to side reactions that decimate yields[3][4].

This guide abandons generic advice. Instead, we will dissect the thermodynamic and kinetic causality behind your reaction failures and provide self-validating protocols to ensure chemoselectivity and high throughput.

Mechanistic Troubleshooting & FAQs

Q1: My GC-FID shows massive amounts of propanal self-condensation. How do I suppress this?

The Causality: You are likely using a simple, hard base (e.g., NaOH or alkoxides) to catalyze the reaction. Hard bases deprotonate propanal to form an enolate. According to Hard-Soft Acid-Base (HSAB) theory, enolates are "hard" nucleophiles that preferentially attack the "hard" carbonyl carbon of another propanal molecule, leading to rapid Aldol condensation. The Solution: Switch to enamine catalysis . By using a secondary amine (like pyrrolidine) and a weak acid co-catalyst (like acetic acid), propanal is temporarily converted into an enamine[3]. Enamines are "soft" nucleophiles with a raised Highest Occupied Molecular Orbital (HOMO). This perfectly aligns with the Lowest Unoccupied Molecular Orbital (LUMO) of the "soft"


-carbon of acrylonitrile, driving the 1,4-Michael addition selectively over the 1,2-Aldol addition.
Q2: The reaction mixture turns highly viscous and dark over time. What is happening?

The Causality: You are observing the free-radical polymerization of acrylonitrile into polyacrylonitrile. Acrylonitrile is highly susceptible to radical initiation triggered by ambient light, elevated temperatures (>40 °C), or trace transition metal impurities in your glassware. The Solution: Introduce a radical scavenger such as Butylated hydroxytoluene (BHT) or hydroquinone (100–500 ppm) to the reaction mixture. These phenolic compounds act as sacrificial hydrogen donors, terminating rogue radical chains while leaving the ionic Michael addition unaffected.

Q3: Can continuous flow chemistry improve the yield at scale?

The Causality: Yes. Exothermic Michael additions in batch reactors suffer from poor heat dissipation. Localized "hot spots" accelerate both the activation energy of unwanted polymerization and aldol pathways. The Solution: Transitioning to a continuous-flow microreactor provides an extreme surface-area-to-volume ratio, ensuring strictly isothermal conditions. Recent kinetic studies demonstrate that microreactor setups can push conversions >98% while virtually eliminating thermal degradation[5].

Quantitative Data: Catalytic System Comparison

To make an informed decision on your synthetic route, compare the empirical performance of various catalytic systems below. Data reflects standard stoichiometric ratios (1.5 eq Propanal : 1.0 eq Acrylonitrile).

Catalytic SystemTemp (°C)Conversion (%)Selectivity for Target (%)Major Side Product
Aqueous NaOH (10 mol%) 25>90<30Propanal Aldol Dimer
Pyrrolidine / AcOH (10 mol%) 25>9585Dialkylated propanal
Chiral Proline Organocatalyst 08595Minimal (High ee/dr)
Continuous Flow (Amine Bed) 200–230>98>95Minimal

Self-Validating Experimental Protocol

To guarantee reproducibility, every step in this enamine-catalyzed workflow includes a built-in validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Objective: Synthesize 4-methyl-5-oxopentanenitrile with >85% isolated yield. Reagents: Propanal (1.5 eq), Acrylonitrile (1.0 eq), Pyrrolidine (0.1 eq), Acetic acid (0.1 eq), BHT (200 ppm), anhydrous THF.

  • Step 1: Catalyst Activation & Enamine Generation Charge a flame-dried, argon-purged flask with anhydrous THF, propanal, pyrrolidine, and acetic acid. Stir at 0 °C for 15 minutes to allow the enamine equilibrium to establish.

    • Validation Checkpoint 1: Take a 50 µL aliquot and dilute in CDCl

      
      . 
      
      
      
      H-NMR must show the emergence of enamine alkene protons (
      
      
      ~4.5–5.5 ppm) and a reduction in the aldehyde proton signal (
      
      
      ~9.7 ppm).
  • Step 2: Electrophile Addition Add BHT to the mixture. Using a syringe pump, add acrylonitrile dropwise over 1 hour while strictly maintaining the internal temperature at 0 °C to 5 °C.

    • Validation Checkpoint 2: Monitor the internal thermocouple. A controlled, mild exotherm indicates successful initiation of the Michael addition. If the temperature spikes above 10 °C, pause the addition immediately to prevent polymerization.

  • Step 3: Reaction Maturation Allow the reaction to warm to room temperature (20 °C) and stir for 4 hours.

    • Validation Checkpoint 3: Perform TLC (Hexane:EtOAc 7:3) visualized with KMnO

      
      . The target nitrile will appear as a distinct spot (
      
      
      
      ~0.4), completely resolving from the faster-running propanal.
  • Step 4: Quenching & Isolation Quench the reaction with saturated aqueous NH

    
    Cl to hydrolyze the intermediate iminium ion back to the aldehyde. Extract with ethyl acetate, wash with brine, dry over MgSO
    
    
    
    , and concentrate under reduced pressure.
    • Validation Checkpoint 4: Run GC-FID using dodecane as an internal standard. Calculate the crude yield. The crude mixture should then be purified via vacuum distillation (b.p. ~110-115 °C / 16 torr) to yield the pure colorless oil.

Reaction Pathway Visualization

The following diagram maps the kinetic pathways discussed, illustrating how catalyst selection dictates chemoselectivity.

ReactionPathway P Propanal (Nucleophile Source) Enamine Enamine Intermediate (Soft Nucleophile) P->Enamine Catalyst Binding Aldol Aldol Condensation (Hard Nucleophile Pathway) P->Aldol Base Catalysis (Side Reaction) A Acrylonitrile (Michael Acceptor) Target 4-Methyl-5-oxopentanenitrile (Target Product) A->Target Polymer Polyacrylonitrile (Radical Pathway) A->Polymer Heat/Light (Side Reaction) Cat Secondary Amine Catalyst Cat->Enamine Enamine->Target 1,4-Michael Addition

Fig 1: Chemoselective pathway for 4-methyl-5-oxopentanenitrile synthesis via enamine catalysis.

References

  • Continuous Synthesis of 5-Oxohexanenitrile in a Microreactor: From Kinetic Study to Reactor Modeling Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Applications of Michael Addition Reaction in Organic Synthesis Source: ResearchGate / Advanced Organic Synthesis URL:[Link]

  • Unlocking Asymmetric Michael Additions in an Archetypical Class I Aldolase by Directed Evolution Source: ACS Catalysis URL:[Link]

  • 4-Methyl-5-oxopentanenitrile (CID 10313102) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-methyl-5-oxopentanenitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-methyl-5-oxopentanenitrile. This resource is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-methyl-5-oxopentanenitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will delve into the causality behind experimental outcomes, offering field-proven insights to help you troubleshoot and optimize your reaction, ensuring both high yield and purity.

Troubleshooting Guide: Common Side Products & Issues

This section addresses specific problems you may encounter during the synthesis of 4-methyl-5-oxopentanenitrile, particularly when using the common and efficient route of Michael addition of a cyanide source to methyl vinyl ketone (MVK).

Q1: My reaction has a low yield with significant amounts of unreacted methyl vinyl ketone (MVK) and a dark, viscous residue.

Answer: This is a frequent issue and typically points to two primary culprits: polymerization of the MVK starting material and/or inefficient generation of the cyanide nucleophile.

  • Causality - MVK Polymerization: Methyl vinyl ketone is highly susceptible to anionic and radical polymerization, especially in the presence of bases or upon exposure to heat and light. The basic conditions required for the Michael addition can readily initiate the polymerization of MVK, leading to the formation of a poly(methyl vinyl ketone) residue. This depletes your starting material and complicates purification.

  • Causality - Ineffective Cyanide Nucleophile: The reaction requires a "soft" nucleophilic cyanide source for efficient 1,4-conjugate addition. If the cyanide source is not sufficiently nucleophilic or is sterically hindered, the reaction rate will be slow, allowing polymerization and other side reactions to dominate. Common cyanide sources like acetone cyanohydrin require a catalytic base to liberate the cyanide ion. If the base is too weak or used in substoichiometric amounts, the concentration of active nucleophile will be too low.[1]

Solutions & Preventative Measures:

  • Inhibit Polymerization: Use freshly distilled MVK that is free of stabilizers or add a radical inhibitor like hydroquinone (a few crystals) to the reaction mixture.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of reagents to disfavor the high activation energy pathway of polymerization.

  • Catalyst Choice: Employ a suitable base to catalyze the reaction. A catalytic amount of a non-nucleophilic base like triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often effective when using acetone cyanohydrin as the cyanide source. This ensures a controlled release of the cyanide nucleophile.

  • Reaction Monitoring: Closely monitor the consumption of MVK using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent subsequent side reactions.

Q2: I've isolated an impurity with a similar molecular weight, but its spectroscopic data (¹H NMR, IR) suggests the presence of a hydroxyl group and a different nitrile environment.

Answer: This impurity is likely the result of a 1,2-addition (cyanohydrin formation) rather than the desired 1,4-conjugate addition.

  • Mechanistic Explanation: The carbonyl group (C=O) and the alkene (C=C) of MVK are both electrophilic sites. While the 1,4-addition is thermodynamically favored, a "harder" or more reactive cyanide nucleophile can attack the carbonyl carbon in a kinetically controlled 1,2-addition. This forms a cyanohydrin intermediate.[2] This reaction is reversible and can be influenced by the choice of solvent and catalyst.[3] Under acidic workup conditions, this cyanohydrin can either revert to the starting materials or be isolated as a stable byproduct.

Solutions & Preventative Measures:

  • Promote 1,4-Addition: Use conditions that favor thermodynamic control. This includes using a less polar, aprotic solvent (like THF or toluene) and ensuring a "soft" cyanide nucleophile. Using acetone cyanohydrin with a catalytic base is a good strategy.

  • Controlled Workup: During the workup, avoid strongly acidic conditions for prolonged periods, as this can catalyze the decomposition of the cyanohydrin or the desired product. A mild quench with a buffered solution or a saturated ammonium chloride solution is recommended.

Q3: My final product is contaminated with a higher molecular weight compound, and I see evidence of an amide or carboxylic acid in the IR and mass spectrometry data.

Answer: This indicates that the nitrile group of your product has undergone hydrolysis. This is a very common side reaction for nitriles, especially under strongly acidic or basic workup or purification conditions.[4][5]

  • Hydrolysis Pathway: The nitrile functional group can be hydrolyzed to a primary amide in the first step, which can then be further hydrolyzed to a carboxylic acid. This process can be catalyzed by both acid and base.[5] If your aqueous workup involves a strong acid wash (e.g., HCl) or a strong base wash (e.g., NaOH) and is performed at elevated temperatures or for extended periods, significant hydrolysis can occur.

Solutions & Preventative Measures:

  • Neutral or Mild Workup: Use a neutral or mildly basic wash during extraction, such as a saturated sodium bicarbonate solution, to remove acidic impurities without promoting significant nitrile hydrolysis.[6] Follow this with a brine wash to remove excess water.

  • Temperature Control: Perform all extractions and washes at room temperature or below.

  • Avoid Strong Acids/Bases: If distillation is used for purification, ensure the crude product is neutralized first. Residual acid or base can catalyze hydrolysis at the high temperatures required for distillation.[6]

Summary of Potential Side Products
Side ProductPotential CauseIdentificationPrevention & Mitigation
Poly(methyl vinyl ketone) Anionic/radical polymerization of MVK.Insoluble, viscous, or solid residue.Use fresh MVK, add inhibitor (hydroquinone), maintain low temperature.
1,2-Addition Product (Cyanohydrin) Kinetically favored attack on the carbonyl carbon.Presence of -OH group in IR/NMR spectra.Use "soft" nucleophile conditions (e.g., acetone cyanohydrin + cat. base), aprotic solvent.
4-methyl-5-oxopentanamide Partial hydrolysis of the nitrile group.Amide peaks in IR (~1650 cm⁻¹), mass increase of 18 amu.Avoid strong acid/base during workup, keep temperature low.
4-methyl-5-oxopentanoic acid Complete hydrolysis of the nitrile group.Carboxylic acid peaks in IR (~1710 cm⁻¹, broad O-H), mass increase of 19 amu.Use mild workup conditions (e.g., NaHCO₃ wash), avoid prolonged heating.[6]
Visualizing the Reaction Pathways
Main Synthesis Pathway

Main_Synthesis cluster_reactants Reactants MVK Methyl Vinyl Ketone (MVK) Enolate Enolate Intermediate MVK->Enolate 1,4-Michael Addition AC Acetone Cyanohydrin (Cyanide Source) Base Catalytic Base (e.g., Et₃N) Base->Enolate Generates CN⁻ (nucleophile) Product 4-methyl-5-oxopentanenitrile Enolate->Product Protonation (Workup)

Caption: Desired 1,4-Michael addition pathway for the synthesis.

Common Side Reaction Pathways

Side_Reactions MVK Methyl Vinyl Ketone (MVK) Polymer Poly(MVK) MVK->Polymer Polymerization (Base-catalyzed) Cyanohydrin 1,2-Addition Product MVK->Cyanohydrin 1,2-Addition Product Desired Product (4-methyl-5-oxopentanenitrile) Amide Hydrolysis Product (Amide) Product->Amide Hydrolysis (H⁺ or OH⁻) Acid Hydrolysis Product (Carboxylic Acid) Amide->Acid Further Hydrolysis

Caption: Major competing side reactions during the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to monitor the reaction's progress? A: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography (GC) is ideal. TLC is excellent for quick, qualitative checks. Use a nonpolar eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize with a potassium permanganate stain. MVK will appear as a distinct spot that diminishes over time. GC provides quantitative data on the consumption of starting materials and the formation of the product versus key byproducts.

Q: What are the best practices for purifying the final product? A: Purification typically involves a multi-step approach. First, perform a liquid-liquid extraction with a suitable solvent like diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[6] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation. Given its functional groups, it is moderately polar, so column chromatography on silica gel is also a highly effective alternative for achieving high purity, especially on a smaller scale.[7]

Q: What specific safety precautions should be taken? A: The primary hazard is the cyanide source. Acetone cyanohydrin is toxic and can release hydrogen cyanide (HCN) gas, especially under acidic conditions.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and ensure you are trained in its use. MVK is also flammable and a lachrymator.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a general procedure for the synthesis of 4-methyl-5-oxopentanenitrile. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • Acetone cyanohydrin

  • Methyl vinyl ketone (MVK), freshly distilled

  • Triethylamine (Et₃N)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Workflow Diagram:

Workflow A 1. Reaction Setup - Charge flask with acetone cyanohydrin & solvent. - Cool to 0°C in an ice bath. B 2. Reagent Addition - Add catalytic triethylamine. - Add MVK dropwise via dropping funnel over 1 hour. A->B C 3. Reaction - Stir at 0-5°C for 2-4 hours. - Monitor progress by TLC/GC. B->C D 4. Workup & Extraction - Quench with water. - Extract with diethyl ether (3x). C->D E 5. Washing - Wash combined organic layers with NaHCO₃ soln. - Wash with brine. D->E F 6. Drying & Concentration - Dry over anhydrous MgSO₄. - Filter and concentrate via rotary evaporation. E->F G 7. Purification - Purify crude oil by vacuum distillation or column chromatography. F->G

Caption: Step-by-step experimental and purification workflow.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetone cyanohydrin (1.0 eq). Dissolve it in a suitable solvent like THF (approx. 2 M concentration). Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: Add triethylamine (0.1 eq) to the stirred solution.

  • MVK Addition: Add freshly distilled methyl vinyl ketone (1.1 eq) to the dropping funnel. Add the MVK to the reaction mixture dropwise over a period of 1 hour, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor the disappearance of MVK by TLC or GC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quench and Extraction: Once the reaction is complete, quench it by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 4-methyl-5-oxopentanenitrile.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (2025). 4-METHYL-3-OXOPENTANENITRILE | 29509-06-6.
  • Chemistry Steps. (2024). Reactions of Nitriles.
  • Organic Chemistry Portal. Synthesis of Cyanohydrins.
  • Organic Syntheses. Procedure for N-Nitromorpholine.
  • European Patent Office. (n.d.). Method of preparing cyanohydrins.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-5-Oxopentanenitrile Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-methyl-5-oxopentanenitri...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-methyl-5-oxopentanenitrile. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions, with a particular focus on the critical parameter of reaction temperature. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis: A Michael Addition Approach

The most direct and common route for synthesizing 4-methyl-5-oxopentanenitrile is through a Michael addition reaction. This involves the conjugate addition of a propanal enolate (the Michael donor) to acrylonitrile (the Michael acceptor). The reaction is typically catalyzed by a base, which deprotonates the α-carbon of propanal to form the nucleophilic enolate.

The choice of base, solvent, and, most critically, temperature, will significantly impact the reaction's yield, purity, and side-product profile.

Frequently Asked Questions (FAQs) on Temperature Optimization

Q1: What is the optimal temperature range for the synthesis of 4-methyl-5-oxopentanenitrile via Michael addition?

A1: There is no single "optimal" temperature; instead, it is a range that depends on the specific base and solvent system used. Generally, lower temperatures, from -10°C to 10°C , are recommended for the initial addition step. This is to control the exothermic nature of the reaction and to enhance selectivity for the desired 1,4-addition product. Some protocols may even call for temperatures as low as -78°C, particularly with very strong bases, to suppress side reactions.[1] After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Q2: I am observing a low yield. Could the reaction temperature be too low?

A2: Yes, while low temperatures are generally favored, an excessively low temperature can significantly slow down the reaction rate, leading to incomplete conversion. If you observe a large amount of unreacted starting material after a reasonable reaction time, a modest increase in temperature may be necessary. Consider raising the temperature in increments of 5-10°C. However, it is crucial to monitor for the appearance of side products. In some cases, a less reactive base may require gentle heating to initiate the reaction, but this should be approached with caution.[1]

Q3: My reaction mixture is turning into a thick, viscous polymer. What is causing this and how can temperature help?

A3: The formation of a polymer is a common side reaction when using acrylonitrile, which can readily undergo anionic polymerization initiated by the base. This is often exacerbated by higher temperatures. To mitigate this, maintain a low reaction temperature during the addition of acrylonitrile. It is also recommended to add the acrylonitrile dropwise to the reaction mixture containing the propanal and base, rather than the other way around. This ensures that the concentration of free acrylonitrile is kept to a minimum at any given time.

Q4: What is a "retro-Michael" reaction, and is it a concern at higher temperatures?

A4: The retro-Michael reaction is the reverse of the Michael addition, where the product reverts to the starting materials.[1] This reaction is often favored at higher temperatures. If you are attempting to push a sluggish reaction to completion with excessive heating, you may inadvertently be promoting the decomposition of your desired product. This is another reason why maintaining a controlled, lower temperature is crucial for maximizing the yield of 4-methyl-5-oxopentanenitrile.

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Formation Reaction temperature is too low, providing insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature in 5-10°C increments. Consider allowing the reaction to stir at room temperature for an extended period (12-24 hours) after the initial low-temperature addition.
Formation of Polymeric Byproducts Reaction temperature is too high, promoting the anionic polymerization of acrylonitrile.Maintain a low temperature (e.g., 0°C) during the dropwise addition of acrylonitrile. Ensure efficient stirring to dissipate localized heat.
Low Yield with Recovery of Starting Materials An unfavorable equilibrium at the reaction temperature. The retro-Michael reaction may be occurring.Avoid high temperatures. If the reaction is reversible, consider using a slight excess of one of the reactants to shift the equilibrium towards the product.
Formation of Unidentified Impurities High temperatures can lead to various side reactions, such as aldol condensation of propanal or other base-catalyzed degradations.Strict temperature control is paramount. Analyze the impurities to understand the side reactions and adjust the conditions accordingly. Lowering the temperature is the first step.

Experimental Protocols

Representative Protocol for the Synthesis of 4-Methyl-5-Oxopentanenitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • Propanal (freshly distilled)

  • Acrylonitrile (inhibitor removed)

  • Sodium ethoxide (or other suitable base)

  • Anhydrous Ethanol (or other suitable solvent)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Addition: Cool the ethanol to 0°C using an ice-salt bath. Add sodium ethoxide portion-wise, ensuring the temperature does not exceed 5°C.

  • Enolate Formation: Add freshly distilled propanal (1.0 equivalent) dropwise to the cooled base solution over 15-20 minutes, maintaining the internal temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete enolate formation.

  • Michael Addition: Add acrylonitrile (1.05 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains between 0°C and 5°C.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2-3 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of 1 M HCl until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 4-methyl-5-oxopentanenitrile.

Visualizing the Workflow

Logical Workflow for Temperature Optimization

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Path A Start: Low Temperature (e.g., 0°C) B Monitor Reaction (TLC/GC) A->B C Incomplete Reaction? B->C E Side Products Observed? B->E D Increase Temp by 5-10°C C->D Yes G Reaction Complete? C->G No D->B F Decrease Temperature/ Optimize Addition Rate E->F Yes E->G No F->A G->C No H Proceed to Work-up G->H Yes

Caption: A decision-making workflow for optimizing reaction temperature.

Generalized Michael Addition Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack (Michael Addition) cluster_2 Step 3: Protonation Propanal Propanal Enolate Propanal Enolate (Nucleophile) Propanal->Enolate Deprotonation Base Base Acrylonitrile Acrylonitrile (Electrophile) Enolate->Acrylonitrile 1,4-Conjugate Addition Intermediate Adduct Enolate Acrylonitrile->Intermediate Product 4-Methyl-5-oxopentanenitrile Intermediate->Product Protonation ProtonSource Proton Source (e.g., H₂O, EtOH)

Caption: The three key steps of the Michael addition reaction.

References

  • Benchchem. (2025). A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs.
  • Benchchem. (2025).
  • Google Patents. (n.d.). Process for the cyanation of aldehydes.
  • Thiyagarajan, S., Luo, J., Liang, Y., Efremenko, I., Montag, M., & Milstein, D. (2021). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science, 12(4), 1434-1440.
  • Thiyagarajan, S., Luo, J., Liang, Y., Efremenko, I., Montag, M., & Milstein, D. (2021). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science, 12(4), 1434-1440.
  • Benchchem. (2025).
  • van der Heijden, G., van der Vlugt, J. I., & de Vries, J. G. (2018). Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives. European Journal of Organic Chemistry, 2018(25), 3349-3356.
  • Jyothi, C., Krishna, P. M., & Prasad, K. R. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1286.
  • van der Heijden, G., van der Vlugt, J. I., & de Vries, J. G. (2018). Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives. European Journal of Organic Chemistry, 2018(25), 3349-3356.
  • Wang, Z., Li, Y., & Zhang, W. (2021). Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. Journal of the American Chemical Society, 143(41), 17216-17223.
  • Nobel, A., & MacMillan, D. W. C. (2015). Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes. Journal of the American Chemical Society, 137(25), 8171-8174.
  • Kim, D. S., & Kim, S. O. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 27(3), 701.
  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Nobel, A., & MacMillan, D. W. C. (2014). Enantioselective α-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments.
  • IJSDR. (2022). Michael Addition Reaction Under Green Chemistry.
  • Zhang, Y., Wang, Y., Li, H., & Wang, J. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Micro & Nano Letters, 15(13), 915-919.
  • Grigorakis, S., & Taran, F. (2007). Free-solvent Michael addition of glycerol to acrylic compounds. Green Chemistry, 9(9), 989-992.
  • Genest, A., Schultze, X., & Allonas, X. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 69-96.
  • Du, G., Mialon, L., & Tassaing, T. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(20), 4457.
  • Saikia, P., Sarmah, P. P., & Sarma, D. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports, 13(1), 6211.
  • Wang, X., & Li, J. (2011). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Journal of the Brazilian Chemical Society, 22(1), 159-164.
  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Komiya, S., & Akita, M. (2000). Michael addition of N-bonded enolato ligands to acrylonitrile in iron and ruthenium complexes.
  • Li, Y. (2023). Michael addition reaction and its examples. Highlights in Science, Engineering and Technology, 35, 239-245.
  • Zhang, Y., Wang, Y., Li, H., & Wang, J. (2020). Michael additions of acrylonitrile with various alcohols over CO32−-resin. Micro & Nano Letters, 15(13), 915-919.
  • Google Patents. (n.d.). Compositions and methods related to the production of acrylonitrile.
  • Gerard, P., & Negulescu, I. (2021). Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. Polymers, 13(13), 2151.

Sources

Optimization

catalyst selection for the efficient synthesis of 4-methyl-5-oxopentanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 4-methyl-5-oxopentanenitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 4-methyl-5-oxopentanenitrile .

While this molecule can be generated as a branched byproduct during the rhodium-catalyzed hydroformylation of 3-pentenenitrile[1][2], relying on transition-metal syngas routes yields poor regioselectivity when the branched isomer is your primary target. Instead, the industry standard for targeted synthesis is the organocatalytic Michael addition of propionaldehyde to acrylonitrile [3][4]. This route is 100% atom-economical, avoids high-pressure carbon monoxide, and guarantees the branched carbon skeleton.

Reaction Dynamics & Catalyst Selection (FAQs)

Q: Why is pyrrolidine the preferred catalyst over primary amines or inorganic bases for this Michael addition? A: The causality lies in the transition state geometry and nucleophilicity. Inorganic bases (like KOH) indiscriminately deprotonate propionaldehyde, leading to rapid self-aldol condensation (forming 2-methyl-2-pentenal) rather than the desired Michael addition. Pyrrolidine, a cyclic secondary amine, reacts with propionaldehyde to form a highly nucleophilic enamine intermediate. The five-membered ring of pyrrolidine locks the enamine into an optimal planar conformation, significantly lowering the activation energy for the nucleophilic attack on acrylonitrile[3].

Q: What is the role of the acid co-catalyst (e.g., acetic acid), and what happens if I omit it? A: The acid co-catalyst is critical for proton transfer. It accelerates the initial dehydration step to form the iminium ion and facilitates the final hydrolysis step that releases the product and regenerates the catalyst. Omitting the acid stalls the catalytic cycle at the stable aminal intermediate, drastically reducing your turnover frequency (TOF) and overall yield.

Q: Can I synthesize this enantioselectively? A: Yes. If your downstream application requires a specific enantiomer of 4-methyl-5-oxopentanenitrile, replace achiral pyrrolidine with a chiral secondary amine, such as MacMillan’s imidazolidinone catalyst or a Hayashi-Jørgensen diarylprolinol silyl ether. The steric bulk on these catalysts shields one face of the enamine, dictating the stereochemical outcome of the C-C bond formation.

EnamineCycle A Propionaldehyde + Pyrrolidine B Iminium Ion Formation A->B - H2O C Enamine (Active Nucleophile) B->C - H+ D Michael Addition (+ Acrylonitrile) C->D C-C Bond Formation E Iminium Intermediate D->E + H+ F Hydrolysis (Product Release) E->F + H2O F->A Catalyst Regeneration

Caption: Enamine-catalyzed Michael addition cycle for 4-methyl-5-oxopentanenitrile.

Troubleshooting Guide: Operational Pitfalls

Symptom: The reaction mixture turns deep red/orange, and yield is <30%.

  • Causality: A deep color shift indicates heavy polymerization of acrylonitrile or excessive self-aldol condensation of propionaldehyde. This occurs when local concentrations of the aldehyde are too high, or the reaction temperature exceeds 30°C, causing the exothermic Michael addition to run away.

  • Solution: Implement a continuous-flow or syringe-pump addition for the propionaldehyde. Maintain the internal temperature strictly between 0°C and 20°C during the addition phase.

Symptom: Reaction stalls at 60-70% conversion.

  • Causality: Product inhibition via water accumulation. The catalytic cycle generates water during iminium formation and consumes it during hydrolysis. However, excess ambient moisture or an imbalance in the equilibrium can prematurely hydrolyze the active iminium back to the starting materials.

  • Solution: Add 4Å molecular sieves to the reaction vessel to tightly regulate the free-water concentration, ensuring it is present only in catalytic amounts necessary for product release.

Symptom: Formation of polycyanoethylated byproducts.

  • Causality: The product, 4-methyl-5-oxopentanenitrile, still possesses an alpha-proton. If acrylonitrile is present in a large excess, the product can undergo a secondary enamine formation and subsequent Michael addition.

  • Solution: Strictly control stoichiometry. Use a slight excess of propionaldehyde (1.1 eq) relative to acrylonitrile (1.0 eq) to ensure acrylonitrile is the limiting reagent[4].

Quantitative Catalyst Comparison

To aid in your experimental design, below is a comparative matrix of catalyst systems used to access 4-methyl-5-oxopentanenitrile:

Catalyst SystemCo-CatalystRegioselectivity (Branched:Linear)Main ByproductIdeal Application
Pyrrolidine Acetic Acid>99:12-methyl-2-pentenalScalable, racemic laboratory synthesis.
L-Proline None>99:1Aminal oligomersMild, low-cost asymmetric synthesis.
MacMillan Imidazolidinone TFA>99:1MinimalHigh-ee (enantiomeric excess) synthesis.
Rh(acac)(CO)₂ / PPh₃ None30:70 (Favors Linear)5-formylvaleronitrileSyngas-based industrial hydroformylation[1].
Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It includes built-in analytical checkpoints to ensure the chemical logic holds true before proceeding to the next step.

Step 1: Catalyst Complexation

  • In a dry, round-bottom flask under N₂, dissolve pyrrolidine (0.1 eq) and glacial acetic acid (0.1 eq) in anhydrous acetonitrile.

  • Validation Check: The solution should remain clear and colorless. A slight exotherm confirms the formation of the pyrrolidinium acetate salt.

Step 2: Reagent Addition

  • Add acrylonitrile (1.0 eq) to the flask and cool the system to 0°C using an ice bath.

  • Using a syringe pump, add propionaldehyde (1.1 eq) dropwise over 2 hours.

  • Validation Check (Visual): The reaction must remain pale yellow. If it darkens to orange, pause the addition and lower the temperature.

Step 3: Reaction Execution & Monitoring

  • Allow the mixture to slowly warm to room temperature (20°C) and stir for 12 hours.

  • Validation Check (Analytical): Pull a 50 µL aliquot and analyze via GC-MS. The protocol is validated when the propionaldehyde peak (m/z 58) is depleted, and the target 4-methyl-5-oxopentanenitrile peak (m/z 111) is dominant.

Step 4: Quench and Isolation

  • Quench the reaction with saturated aqueous NH₄Cl to protonate the catalyst and partition the layers. Extract with diethyl ether (3x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via vacuum distillation to isolate the pure 4-methyl-5-oxopentanenitrile.

  • Validation Check (NMR): ¹H NMR (CDCl₃) must show a distinct doublet at ~1.1 ppm (indicating the branched -CH₃ group) and an aldehyde proton multiplet at ~9.6 ppm.

Workflow Step1 1. Catalyst Preparation (Pyrrolidine + AcOH in Solvent) Step2 2. Propionaldehyde Addition (Syringe Pump, 0-5°C) Step1->Step2 Step3 3. Acrylonitrile Addition (Controlled rate, RT) Step2->Step3 Step4 4. Validation Checkpoint (GC-MS: m/z 111 target) Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Quench & Extraction (Phase Separation) Step4->Step5 >95% Conversion Step6 6. Vacuum Distillation (Target Isolation) Step5->Step6

Caption: Step-by-step workflow and validation for organocatalytic synthesis.

References
  • Isomerization–Hydroformylation Tandem Reactions | ACS Catalysis.[Link]

  • Development of Bulk Organic Chemical Processes—History, Status, and Opportunities for Academic Research | CCS Chemistry.[Link]

  • US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates | Google P
  • The Journal of Organic Chemistry 1964 Volume.29 No.4 | JOC.[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Workup of 4-methyl-5-oxopentanenitrile

Welcome to the technical support center for handling β-ketonitriles and related structures. This guide provides in-depth troubleshooting advice and best practices for preventing the decomposition of 4-methyl-5-oxopentane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling β-ketonitriles and related structures. This guide provides in-depth troubleshooting advice and best practices for preventing the decomposition of 4-methyl-5-oxopentanenitrile during experimental workup. As a molecule possessing both a reactive aldehyde and an acidic α-proton to the nitrile group, it is susceptible to degradation under common laboratory conditions. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and yield of their target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed my synthesis. Why is my product yield of 4-methyl-5-oxopentanenitrile consistently low after workup, and what are the extra spots on my TLC plate?

A1: Low yields and multiple impurities following the workup of 4-methyl-5-oxopentanenitrile are typically traced back to its chemical instability under non-optimal conditions. The molecule has two primary points of reactivity that can lead to decomposition: the nitrile group and the α-carbon, and the aldehyde functional group.

The most common decomposition pathways include:

  • Hydrolysis of the Nitrile Group: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the nitrile.[1][2] This reaction proceeds in two stages: first to the corresponding amide (4-methyl-5-oxopentanamide), and then, with more vigorous conditions (e.g., heat, prolonged exposure), to the carboxylic acid (4-methyl-5-oxopentanoic acid).[3][4] These byproducts are often observed on TLC plates as more polar spots.

  • Base-Catalyzed Side Reactions: The presence of a strong base can deprotonate the carbon atom alpha to the nitrile group, creating a resonance-stabilized carbanion.[5] While this is a key step in its synthesis (e.g., via Thorpe-Ziegler type reactions), residual base during workup can promote undesirable side reactions like self-condensation (anionic polymerization) or retro-Michael type fragmentation.[6][7]

  • Aldehyde Reactions: The aldehyde group is susceptible to aldol addition and condensation reactions, especially in the presence of acid or base, leading to oligomeric or polymeric byproducts.

Controlling the pH and temperature during the entire workup process is therefore critical to preserving the integrity of your product.

Q2: What are the most critical parameters to control during an aqueous workup to prevent these decomposition pathways?

A2: The two most critical parameters to control are pH and temperature .

  • pH Control: The stability of 4-methyl-5-oxopentanenitrile is greatest in a weakly acidic to neutral pH range (approximately 4-7).

    • Strong Acids (pH < 3): These conditions vigorously promote the hydrolysis of the nitrile to a carboxylic acid.[8] The reaction begins with the protonation of the nitrile nitrogen, making it highly susceptible to nucleophilic attack by water.[1][3]

    • Strong Bases (pH > 9): Strong bases, such as NaOH or KOH, will not only catalyze nitrile hydrolysis but also promote enolate formation, leading to the aforementioned condensation and fragmentation side reactions.[5][8]

  • Temperature Control: All decomposition reactions are accelerated by heat. It is imperative to conduct all steps of the workup—including quenching, washing, and extraction—at low temperatures. Performing these steps in an ice-water bath (0-5 °C) will significantly suppress the rates of hydrolysis and other unwanted side reactions.[9]

The following Graphviz diagram illustrates the main decomposition pathways under different pH conditions.

G cluster_conditions Workup Conditions cluster_products Products Strong_Acid Strong Acid (e.g., conc. HCl, pH < 3) Carboxylic_Acid Hydrolysis Product: 4-methyl-5-oxopentanoic acid Strong_Acid->Carboxylic_Acid Rapid Nitrile Hydrolysis Mild_Conditions Optimal Conditions (pH 4-7, 0-5 °C) Target 4-methyl-5-oxopentanenitrile (Stable Product) Mild_Conditions->Target Strong_Base Strong Base (e.g., NaOH, pH > 9) Strong_Base->Carboxylic_Acid Nitrile Hydrolysis Polymers Condensation/Polymerization Products Strong_Base->Polymers Aldol/Fragmentation Reactions Target->Carboxylic_Acid Slow degradation G cluster_prep Preparation cluster_quench Quench & Extraction cluster_wash Washing & Drying cluster_final Final Product A 1. Prepare a quench solution of 1M HCl in an ice bath (0-5 °C). Ensure vigorous stirring. C 3. Slowly add the cold reaction mixture to the stirred acid solution via an addition funnel. A->C B 2. Cool the completed reaction mixture to 0-5 °C. B->C D 4. Transfer the entire mixture to a separatory funnel. Extract with an organic solvent (e.g., EtOAc, Et₂O). C->D E 5. Collect the organic layer. D->E F 6. Wash the organic layer sequentially with: a) Saturated NaHCO₃ (quickly!) b) Brine (Saturated NaCl) E->F G 7. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. F->G H 8. Filter to remove the drying agent. G->H I 9. Concentrate under reduced pressure at low temperature (≤ 35 °C). H->I

Caption: Workflow for quenching a basic reaction to isolate the product.

Methodology:

  • Preparation: Prepare a beaker with a quench solution of dilute aqueous acid (e.g., 1M HCl). The volume should be sufficient to neutralize all the base used in the reaction. Place this beaker in an ice-water bath and ensure it is being stirred vigorously with a magnetic stir bar.

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0-5 °C in a separate ice bath.

  • Quenching: Add the cold reaction mixture dropwise from the flask into the vigorously stirred, cold acid solution. Monitor the pH of the aqueous solution to ensure it remains acidic or near-neutral.

  • Extraction: Transfer the quenched mixture to a cold separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). [10]Collect the organic layer. Re-extract the aqueous layer one or two more times to maximize yield.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Saturated aqueous NaHCO₃ (perform this wash quickly to remove residual acid).

    • Saturated aqueous NaCl (brine) to remove water and break emulsions.

  • Drying: Transfer the washed organic layer to a flask and add anhydrous MgSO₄. Stir for 15-20 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate on a rotary evaporator at low temperature and pressure to yield the crude product, which can then be purified.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (Accessed: 2026-03-07). Available from: [Link]

  • Chemguide. hydrolysis of nitriles. Available from: [Link]

  • Common Organic Chemistry. Nitrile to Acid. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022-05-14). Available from: [Link]

  • MDPI. Thia-Michael Reaction. (2022-11-25). Available from: [Link]

  • University of Rochester. Workup. Available from: [Link]

  • PMC. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019-12-06). Available from: [Link]

  • ResearchGate. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]

  • PMC. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (Accessed: 2026-03-07). Available from: [Link]

  • Wikipedia. Michael addition reaction. Available from: [Link]

  • Scribd. Advances in b-Ketonitriles in Organic Chemistry. (Accessed: 2026-03-07). Available from: [Link]

  • SynArchive. Thorpe-Ziegler Reaction. Available from: [Link]

  • Google Patents. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
  • Chem-Station Int. Ed. Thorpe-Ziegler Reaction. (2014-03-02). Available from: [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025-01-19). Available from: [Link]

  • PubMed. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Available from: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023-05-24). Available from: [Link]

  • Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available from: [Link]

  • ScienceDirect. The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles. Available from: [Link]

  • YouTube. Retrosynthesis of Michael Addition Reaction and Products (Make This). (2017-12-29). Available from: [Link]

  • ACS Publications. Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Available from: [Link]

  • Google Patents. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles.
  • RSC Publishing. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025-05-06). Available from: [Link]

  • Google Patents. EP1352898B1 - Process for producing beta-ketonitrile compound.
  • Google Patents. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4 ....
  • Google Patents. CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • Taylor & Francis. Chemical decomposition – Knowledge and References. Available from: [Link]

  • Master Organic Chemistry. Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. (Accessed: 2026-03-07). Available from: [Link]

  • Technical University of Denmark. Novel Catalysts and Reaction Pathways to Complex Nitrile Molecules. (2022-04-08). Available from: [Link]

  • PubChem - NIH. 4-Methyl-5-oxopentanenitrile | C6H9NO | CID 10313102. Available from: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 4-Methyl-5-oxopentanenitrile

Welcome to the Technical Support Center for 4-methyl-5-oxopentanenitrile (CAS: 3619-38-3). As a bifunctional aliphatic chain containing both a terminal nitrile and a terminal aldehyde (with an adjacent chiral methyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-methyl-5-oxopentanenitrile (CAS: 3619-38-3). As a bifunctional aliphatic chain containing both a terminal nitrile and a terminal aldehyde (with an adjacent chiral methyl group at C4), this molecule is a highly versatile building block for substituted pyridines and agrochemical active pharmaceutical ingredients (APIs) [1].

However, its dual reactivity makes it notoriously prone to chemoselectivity issues, auto-oxidation, and polymerization. This guide is designed for researchers and drug development professionals, addressing the most common experimental pitfalls with field-proven, self-validating solutions.

Section 1: Storage, Stability, and Degradation

Q: My batch of 4-methyl-5-oxopentanenitrile has turned viscous and yellow over time. What happened, and can I recover it?

A: The physical changes you are observing are the result of two competing degradation pathways: auto-oxidation and self-aldol condensation.

  • Auto-Oxidation: Aldehydes are highly susceptible to aerobic auto-oxidation. Molecular oxygen initiates a radical chain reaction, abstracting the aldehydic hydrogen to form an acyl radical. This radical subsequently reacts with O

    
     to form a peroxy acid intermediate, ultimately yielding the acidic degradant 4-cyano-2-methylbutanoic acid [2].
    
  • Aldol Condensation: The C4 position contains an alpha-proton adjacent to the aldehyde. Even trace amounts of acidic or basic impurities (or the newly formed carboxylic acid degradant) can catalyze enolization at C4. The resulting enol/enolate attacks the intact aldehyde of another molecule, forming viscous dimers and polymeric species.

Self-Validating Check: Test the pH of a biphasic aqueous wash of your sample. If the aqueous layer is acidic (pH < 4), auto-oxidation has occurred. You can also run a


H NMR; the appearance of a broad peak at ~11.0–12.0 ppm confirms carboxylic acid formation.

Recovery Protocol: Short-Path Vacuum Distillation Because the molecule contains a base-sensitive nitrile and an acid-sensitive aldehyde, standard aqueous acid/base extraction often exacerbates degradation. We recommend short-path vacuum distillation.

  • Preparation: Transfer the degraded, viscous liquid to a round-bottom flask equipped with a magnetic stir bar. Add a catalytic amount of an antioxidant (e.g., 0.1% w/w BHT) to inhibit further radical oxidation during heating.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased and the system is under high vacuum (< 1 Torr). High vacuum is critical to keep the boiling point as low as possible, preventing thermal degradation.

  • Heating: Slowly heat the oil bath. 4-Methyl-5-oxopentanenitrile has a molecular weight of 111.14 g/mol [1] and will distill at a significantly lower temperature than its dimeric/polymeric byproducts.

  • Collection: Discard the first few drops (forerun, which may contain water or low-boiling impurities). Collect the main fraction as a clear, colorless liquid.

  • Storage: Immediately transfer the purified product to an amber glass bottle, purge the headspace with Argon or Nitrogen, and store at -20°C.

degradation_pathways A 4-Methyl-5-oxopentanenitrile (Intact Molecule) B Auto-oxidation (O2 Exposure) A->B Radical Initiation (Acyl Radical) C Aldol Condensation (Base/Acid Catalyzed) A->C C4 Enolization (Loss of Chirality) D 4-Cyano-2-methylbutanoic acid (Acidic Degradant) B->D Peroxy Acid Intermediate E Viscous Oligomers/Dimers (Polymeric Degradant) C->E Nucleophilic Attack on Aldehyde

Fig 1. Primary degradation pathways of 4-methyl-5-oxopentanenitrile via oxidation and enolization.

Section 2: Chemoselectivity & Synthetic Pitfalls

Q: I am observing racemization at the C4 position during my reactions. How can I prevent this?

A: The C4 carbon is a chiral center (NC-CH


-CH

-CH(CH

)-CHO). Because it is situated strictly alpha to the aldehyde carbonyl, the C4 proton is relatively acidic. Any exposure to Brønsted bases (e.g., Triethylamine, DBU) or Lewis acids during your reaction will promote reversible enolization. When the planar enol tautomerizes back to the aldehyde, protonation occurs from either face, leading to a racemic mixture. Solution: If stereochemical integrity at C4 is required, you must strictly buffer your reaction conditions (pH 6.5–7.5) and avoid prolonged heating. If a strong base is necessary for a downstream reaction, racemization is unavoidable unless the aldehyde is first converted to a less enolizable derivative.

Q: When attempting to reduce the nitrile group to an amine, I am getting a complex mixture of polymeric amines and alcohols. Why?

A: This is a classic chemoselectivity failure. The aldehyde group is significantly more electrophilic and easier to reduce than the aliphatic nitrile. If you apply strong reducing agents (like LiAlH


) or catalytic hydrogenation (H

/Raney Ni), the aldehyde will rapidly reduce to a primary alcohol. Furthermore, as the nitrile reduces to a primary amine, it can undergo intermolecular condensation with any unreacted aldehyde to form imines or aminals, leading to the "polymeric" mixture you observe.

Step-by-Step Chemoselective Reduction Protocol: To successfully reduce the nitrile, you must establish a self-validating protection/deprotection workflow.

  • Protection: Reflux 4-methyl-5-oxopentanenitrile with 1.2 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene. Use a Dean-Stark trap to remove water and drive the equilibrium.

  • Validation: Run an IR or

    
    H NMR on the crude intermediate to confirm the complete disappearance of the carbonyl stretch (~1720 cm
    
    
    
    ) or the aldehyde proton (~9.6 ppm). Do not proceed until protection is 100% complete.
  • Reduction: Treat the resulting acetal-nitrile with your chosen reducing agent (e.g., LiAlH

    
     in anhydrous THF at 0°C).
    
  • Deprotection: Quench the reduction carefully, isolate the protected amine, and stir in 1M aqueous HCl at room temperature for 2 hours to hydrolyze the acetal back to the aldehyde.

chemoselective_workflow Start 4-Methyl-5-oxopentanenitrile Protect Acetal Protection (Ethylene Glycol, H+) Start->Protect Step 1 Mask Aldehyde Reduce Nitrile Reduction (LiAlH4 or H2/Ni) Protect->Reduce Step 2 Reduce -CN Deprotect Acetal Deprotection (Aqueous Acid) Reduce->Deprotect Step 3 Unmask -CHO Product 5-Amino-2-methylpentanal (Target Amine) Deprotect->Product Step 4 Isolation

Fig 2. Chemoselective workflow for the reduction of the nitrile group without altering the aldehyde.

Section 3: Analytical Data & Troubleshooting

Q: My GC-MS shows multiple peaks even for a freshly purified sample. Is it degrading on the column?

A: Yes. Aliphatic aldehydes with alpha-protons are notoriously unstable at the high temperatures of a Gas Chromatography (GC) inlet (typically 250°C–300°C). The thermal stress induces decarbonylation or thermal aldol-type condensations inside the injection port, creating artifact peaks that do not exist in your bulk sample. Solution: Lower the GC inlet temperature to 180°C–200°C and use a fast column flow rate. Alternatively, switch to LC-MS (Liquid Chromatography-Mass Spectrometry) with Electrospray Ionization (ESI), which operates at near-ambient temperatures, or derivatize the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) prior to GC analysis.

Quantitative Data Summary

To assist in your analytical validation, refer to the following physicochemical and spectroscopic markers for 4-methyl-5-oxopentanenitrile and its primary degradants.

Property / MarkerValue / ObservationDiagnostic Significance
Molecular Weight 111.14 g/mol [1]Target mass for MS (ESI+ typically shows[M+H]

at 112.1 m/z).

H NMR (Aldehyde)
~9.6 ppm (multiplet)Validates intact aldehyde. Loss indicates oxidation or acetalization.

H NMR (Degradant)
~11.0 - 12.0 ppm (broad)Indicates auto-oxidation to 4-cyano-2-methylbutanoic acid.
IR Spectroscopy ~2240 cm

(C

N stretch)
Validates intact nitrile group.
IR Spectroscopy ~1720 cm

(C=O stretch)
Validates intact aldehyde. Shifts to ~1700 cm

if oxidized to acid.
References
  • PubChem. "4-Methyl-5-oxopentanenitrile | C6H9NO | CID 10313102." National Center for Biotechnology Information. URL:[Link]

  • "Recent advances in oxidative radical difunctionalization of N-arylacrylamides enabled by carbon radical reagents." Beilstein Journal of Organic Chemistry. URL:[Link]

Troubleshooting

scaling up the synthesis of 4-methyl-5-oxopentanenitrile issues

Welcome to the Technical Support Center for the scale-up synthesis of 4-methyl-5-oxopentanenitrile . As an intermediate vital for the synthesis of complex pyridines and pharmaceutical active ingredients, 4-methyl-5-oxope...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-methyl-5-oxopentanenitrile .

As an intermediate vital for the synthesis of complex pyridines and pharmaceutical active ingredients, 4-methyl-5-oxopentanenitrile is synthesized via the organocatalytic Michael addition of propionaldehyde to acrylonitrile[1]. While this enamine-mediated transformation is straightforward at the bench scale, transitioning to multi-kilogram pilot scales introduces severe chemical engineering challenges, including thermal runaways, competing aldol condensations, and catalyst sequestration[2].

This guide provides field-proven troubleshooting insights, causality-driven explanations, and a self-validating protocol to ensure a safe, high-yield scale-up.

Part 1: Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the reaction's causality. The secondary amine catalyst (e.g., morpholine or pyrrolidine) condenses with propionaldehyde to form a nucleophilic enamine. This enamine attacks the electrophilic alkene of acrylonitrile, forming an iminium intermediate that must be hydrolyzed to release the final product[3].

G Propionaldehyde Propionaldehyde (Donor) Enamine Enamine Intermediate (Reactive Species) Propionaldehyde->Enamine + Catalyst - H₂O Aldol 2-Methyl-2-pentenal (Aldol Byproduct) Propionaldehyde->Aldol Self-Condensation Amine 2° Amine Catalyst (e.g., Morpholine) Amine->Enamine Acrylonitrile Acrylonitrile (Acceptor) Polymer Polyacrylonitrile (Runaway Byproduct) Acrylonitrile->Polymer Radical Initiation Target 4-Methyl-5-oxopentanenitrile (Target Product) Acrylonitrile->Target Enamine->Target 1. + Acrylonitrile 2. Hydrolysis BisAdduct Bis-alkylated Adduct (Over-reaction) Target->BisAdduct + Acrylonitrile

Reaction pathway showing target synthesis and competing side reactions.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my reaction mixture turning highly viscous and dark brown during acrylonitrile addition? A: This is a classic signature of acrylonitrile polymerization and thermal runaway[2]. Acrylonitrile is highly susceptible to both radical and base-catalyzed anionic polymerization.

  • Causality & Fix: The exothermic nature of the Michael addition creates localized hot spots if agitation is insufficient or dosing is too rapid. The heat of reaction accelerates the polymerization of unreacted acrylonitrile. To prevent this, ensure your acrylonitrile is stabilized with a radical inhibitor (e.g., 50 ppm MEHQ), maintain rigorous jacket cooling (0–25 °C), and dose the acrylonitrile continuously rather than in a single batch[1].

Q: GC-MS analysis shows a significant byproduct with a mass corresponding to the addition of two acrylonitrile molecules. How do we suppress this? A: You are observing the bis-alkylated byproduct. The target product, 4-methyl-5-oxopentanenitrile, still contains an enolizable α-proton adjacent to the aldehyde. If acrylonitrile is present in excess, the mono-adduct can form a new enamine and undergo a second Michael addition.

  • Causality & Fix: This is a stoichiometric and steric issue. First, invert the stoichiometry: use a 1.2x to 1.5x molar excess of propionaldehyde relative to acrylonitrile. Second, switch your secondary amine catalyst from a highly reactive, unhindered amine (like pyrrolidine) to a slightly bulkier one (like morpholine)[1]. The added steric bulk at the transition state heavily disfavors the formation of the bulkier bis-enamine.

Q: We are observing low yields, and the major byproduct is 2-methyl-2-pentenal. What is going wrong? A: 2-methyl-2-pentenal is the product of the self-aldol condensation of propionaldehyde.

  • Causality & Fix: Secondary amines catalyze not only the cross-Michael addition but also the self-aldol condensation of the donor aldehyde. This side reaction dominates if the enamine cannot find an acrylonitrile acceptor quickly enough, or if the reaction temperature is too high. To mitigate this, keep the reaction temperature strictly below 25 °C and consider adding a weak acid co-catalyst (like acetic acid). The acid buffers the amine, accelerating the hydrolysis of the aldol iminium intermediate back to starting materials while allowing the irreversible Michael addition to proceed[3].

Q: The reaction seems to stall at 70% conversion, and an emulsion forms during the aqueous quench. How do we drive it to completion and isolate the product? A: The stalling is often due to catalyst sequestration, and the emulsion is caused by the amphiphilic nature of the iminium intermediates.

  • Causality & Fix: The Michael addition initially forms an iminium ion, which must be hydrolyzed by water to release the final aldehyde and regenerate the amine catalyst[3]. If water is strictly excluded during the reaction, the catalyst remains trapped as the iminium salt. Ensure your quench step uses a sufficiently acidic aqueous solution (pH 3-4, e.g., 10% acetic acid) and allow adequate stirring time (1-2 hours) to fully hydrolyze the iminium before attempting phase separation.

Part 3: Quantitative Process Optimization

The following table summarizes the critical process parameters and their quantitative impact on the yield and purity of 4-methyl-5-oxopentanenitrile during scale-up.

ParameterCondition A (Sub-optimal)Condition B (Optimized Scale-up)Causality / Impact
Catalyst Selection Pyrrolidine (10 mol%)Morpholine (20 mol%)Morpholine's steric bulk reduces bis-alkylation from 15% to <2%.
Stoichiometry (Donor:Acceptor) 1.0 : 1.21.2 : 1.0Excess propionaldehyde prevents the mono-adduct from acting as a nucleophile.
Dosing Strategy Batch additionContinuous controlled dosingPrevents thermal runaway; limits acrylonitrile polymerization.
Reaction Temperature 40 °C15–25 °CLower temp suppresses propionaldehyde self-aldol condensation.
Overall Yield 45%82%Optimized conditions maximize the mono-alkylated target.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and safety at scale, this protocol integrates mandatory validation checkpoints into the workflow. Do not proceed to the next step until the checkpoint criteria are met.

Workflow Step1 1. Enamine Formation Step2 2. Controlled Dosing Step1->Step2 Step3 3. Thermal Regulation Step2->Step3 Step4 4. Acidic Quench Step3->Step4 Step5 5. Phase Sep & Distillation Step4->Step5

Self-validating scale-up workflow for continuous process control.

Step 1: Catalyst & Donor Preparation (Enamine Formation)

  • Action: Charge a jacketed reactor with propionaldehyde (1.2 equiv) and morpholine (0.2 equiv) under a nitrogen atmosphere. Stir at 20 °C for 30 minutes.

  • Causality: Morpholine acts as a secondary amine catalyst to form the reactive enamine intermediate. The 1.2x excess of propionaldehyde ensures that acrylonitrile is the limiting reagent, suppressing bis-alkylation.

  • Validation Checkpoint: Sample the mixture and analyze via GC-FID. Proceed only when the propionaldehyde-morpholine enamine peak is confirmed and the free morpholine signal stabilizes.

Step 2: Controlled Acceptor Dosing

  • Action: Cool the reactor to 0–5 °C. Begin the dropwise addition of acrylonitrile (1.0 equiv) containing 50 ppm MEHQ (radical inhibitor) via a dosing pump over 2 hours.

  • Causality: The Michael addition is highly exothermic. MEHQ prevents runaway anionic/radical polymerization of acrylonitrile.

  • Validation Checkpoint: Monitor the internal temperature continuously. If

    
     exceeds 20 °C, the dosing pump must automatically pause until jacket cooling restores the temperature to <10 °C.
    

Step 3: Iminium Hydrolysis & Quench

  • Action: After 4 hours of stirring at 25 °C, add 10% aqueous acetic acid until the aqueous phase reaches pH 3.5 to 4.0. Stir vigorously for 1 hour.

  • Causality: The initial product is an iminium ion. Acidic hydrolysis is required to release the free aldehyde (4-methyl-5-oxopentanenitrile) and regenerate the morpholine catalyst as a water-soluble salt, preventing emulsions.

  • Validation Checkpoint: Test the aqueous layer pH. Extract a sample of the organic layer for TLC/GC; the iminium intermediate must be completely converted to the aldehyde before phase separation.

Step 4: Phase Separation & Distillation

  • Action: Separate the organic phase, wash with brine, dry over anhydrous

    
    , and purify via fractional vacuum distillation.
    
  • Causality: Vacuum distillation prevents thermal degradation of the product, which can undergo retro-Michael or aldol reactions at high temperatures.

  • Validation Checkpoint: Collect the fraction boiling at the specified range (e.g., 85-90 °C at 5 mmHg). Confirm purity >95% via

    
     NMR (aldehyde proton at ~9.6 ppm, doublet).
    

Part 5: References

1.[1] U.S. Patent 5,053,516A. "Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates." Google Patents. URL: 2.[2] "Applications of Michael Addition Reaction in Organic Synthesis." ResearchGate. URL: 3.[3] "Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol." Catalysis Science & Technology (RSC Publishing). URL:

Sources

Optimization

Technical Support Center: Refinement of Experimental Protocols for 4-Methyl-5-Oxopentanenitrile

Welcome to the technical support resource for the synthesis and purification of 4-methyl-5-oxopentanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 4-methyl-5-oxopentanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into refining experimental protocols. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your work effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, synthesis, and properties of 4-methyl-5-oxopentanenitrile.

Q1: What are the primary synthetic routes to 4-methyl-5-oxopentanenitrile and related β-ketonitriles?

The most prevalent and scalable methods involve the base-catalyzed condensation of an ester or acyl chloride with a nitrile.[1][2] A common approach is the reaction between an isobutyrate ester and acetonitrile in the presence of a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH).[3][4] This method is a variation of the Claisen condensation, where the nitrile anion acts as the nucleophile.[1]

Q2: What are the critical safety precautions when working with 4-methyl-5-oxopentanenitrile and its precursors?

This compound and the reagents used in its synthesis require careful handling. 4-Methyl-5-oxopentanenitrile is harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious skin and eye irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][8]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

  • Reagent Handling: Strong bases like NaH and KOt-Bu are highly reactive and moisture-sensitive. They must be handled under an inert atmosphere (e.g., nitrogen or argon). Cyanide-containing reagents are highly toxic and require specific handling and disposal protocols.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[8][9]

Q3: How should 4-methyl-5-oxopentanenitrile be properly stored?

To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] It is crucial to protect it from moisture, as this can lead to degradation.[8][9] For long-term storage, refrigeration is recommended.

Part 2: In-Depth Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during synthesis and purification, focusing on the underlying chemical principles.

Scenario 1: Low or No Product Conversion

Question: My reaction shows low conversion of the starting ester, and analysis (TLC, GC-MS) indicates only starting materials are present. What are the potential causes and solutions?

Low or no conversion is a frequent issue that can typically be traced back to three areas: the base, the reagents/solvents, or the reaction conditions.[11]

Causality & Solution Pathways:

  • Inactive Base: The strong bases required for deprotonating acetonitrile are highly susceptible to deactivation by moisture or atmospheric CO₂.

    • Troubleshooting: Use a fresh bottle of potassium tert-butoxide or wash the sodium hydride with dry hexanes to remove the protective mineral oil and any surface oxidation before use. Ensure all glassware is rigorously oven- or flame-dried and the reaction is assembled under a positive pressure of an inert gas like nitrogen or argon.

  • "Wet" Solvents or Reagents: Trace amounts of water in the reaction solvent (e.g., THF) or acetonitrile will quench the base, preventing the formation of the necessary nitrile anion.

    • Troubleshooting: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure acetonitrile is of high purity and stored over molecular sieves.

  • Insufficient Reaction Temperature or Time: While the initial deprotonation is often rapid, the subsequent nucleophilic attack and condensation may require thermal energy to proceed at a reasonable rate.

    • Troubleshooting: If the reaction is being run at room temperature, consider gently heating the mixture to reflux (the boiling point of the solvent) and monitoring its progress over several hours.[2]

G start Low / No Conversion Identified check_base Verify Base Activity (Fresh bottle? Proper handling?) start->check_base Is base compromised? base_ok Base is Active check_base->base_ok No action_base Action: Use fresh/purified base. Maintain inert atmosphere. check_base->action_base Yes check_solvents Check Solvent/Reagent Anhydrousness (Distilled? Stored over sieves?) solvents_ok Solvents are Dry check_solvents->solvents_ok No action_solvents Action: Use freshly distilled/ anhydrous solvents. check_solvents->action_solvents Yes check_conditions Review Reaction Conditions (Temperature? Time?) action_conditions Action: Increase temperature (reflux). Extend reaction time. check_conditions->action_conditions Yes base_ok->check_solvents Are solvents/reagents wet? solvents_ok->check_conditions Are conditions suboptimal? end Reaction Proceeds action_base->end action_solvents->end action_conditions->end

Caption: Troubleshooting workflow for low reaction conversion.
Scenario 2: Significant Byproduct Formation

Question: My reaction worked, but I have a significant amount of an impurity. How do I identify and minimize common byproducts?

Byproduct formation often arises from competing reaction pathways or degradation of the product.

Common Byproducts and Mitigation Strategies:

Byproduct IdentityProbable CauseMitigation Strategy
Isonitrile The cyanide anion is an ambident nucleophile; attack can occur via the nitrogen atom. This is more common with more covalent cyanide sources (e.g., AgCN) but can occur as a minor pathway.[12]This is typically a minor byproduct in this specific synthesis. Purification via distillation or chromatography is usually sufficient to remove it.
Polymers/Tar The product is a β-ketonitrile, which can self-condense or polymerize under harsh basic or acidic conditions, especially at elevated temperatures.[13][14]Quench the reaction carefully by adding it to a cooled acidic solution rather than adding acid directly to the warm reaction mixture. Avoid excessively high temperatures during reaction and distillation.
Hydrolyzed Ester If the reaction workup is performed with a strong base or for a prolonged time in aqueous base, the starting ester or product can hydrolyze to the corresponding carboxylic acid.Use a mild acid (e.g., saturated ammonium chloride solution) for the initial quench.[4] If a basic wash is needed for purification, use a weak base like sodium bicarbonate and minimize contact time.[15]
Scenario 3: Purification and Isolation Challenges

Question: My crude product is a dark oil, and I'm struggling to purify it. What is the best purification strategy?

A discolored crude product suggests the presence of high-molecular-weight byproducts or some degradation.[15] A multi-step purification protocol is often necessary.

Step 1: Extractive Workup The goal of the workup is to neutralize the base, remove the bulk of the high-boiling polar solvent (if used), and transfer the product into a lower-boiling organic solvent suitable for concentration and further purification.[16]

  • Problem: Emulsion formation during extraction.

    • Cause: High concentration of salts or basic species.

    • Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps to break up emulsions.

  • Problem: Product remains in the aqueous layer.

    • Cause: The product may be deprotonated and thus water-soluble if the aqueous layer is still basic.

    • Solution: Ensure the aqueous layer is neutralized or slightly acidic (pH ~5-6) before extraction.[2] Use a more polar extraction solvent like ethyl acetate.

Step 2: Final Purification The choice between distillation and chromatography depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is the preferred method for larger quantities (>5 g), provided the impurities have significantly different boiling points from the product.

    • Critical Insight: 4-methyl-5-oxopentanenitrile is susceptible to thermal degradation.[15] Distillation MUST be performed under reduced pressure (vacuum) to lower the boiling point and minimize the risk of decomposition and tar formation.[15]

  • Column Chromatography: This is ideal for smaller scales or for removing impurities with boiling points very close to the product.

    • System Selection: Silica gel is the standard stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the moderately polar β-ketonitrile product from non-polar byproducts and more polar impurities.[3][15]

Part 3: Detailed Experimental Protocols

The following protocols represent a validated starting point. Researchers should always monitor their reactions (e.g., by TLC or GC) to determine the optimal reaction time and confirm completion.

Protocol 1: Synthesis of 4-Methyl-5-Oxopentanenitrile

This protocol is adapted from established procedures for the synthesis of β-ketonitriles.[1][3][4]

G reagents 1. Reagent Prep - Dry Glassware - Add Ester & THF - Inert Atmosphere (N2) base 2. Base Addition - Add KOt-Bu - Stir at RT reagents->base nitrile 3. Nitrile Addition - Add Acetonitrile - Stir at RT/Reflux base->nitrile quench 4. Quench - Cool to 0°C - Add to sat. NH4Cl(aq) nitrile->quench extract 5. Extraction - Extract with EtOAc - Wash with Brine quench->extract dry 6. Dry & Concentrate - Dry over Na2SO4 - Filter & Evaporate extract->dry product Crude Product dry->product

Caption: General experimental workflow for synthesis.

Methodology:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl isobutyrate (e.g., 1 equiv.). Add anhydrous tetrahydrofuran (THF) via syringe. Place the flask under a positive pressure of nitrogen.

  • Base Addition: To the stirred solution at room temperature, add potassium tert-butoxide (e.g., 2 equiv.) in one portion. The mixture may become thick.

  • Nitrile Addition: Add anhydrous acetonitrile (e.g., 1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the resulting mixture at room temperature and monitor by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). If the reaction is slow, heat to reflux until the starting ester is consumed.

  • Workup - Quench: Cool the reaction mixture to 0°C in an ice bath. In a separate beaker, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Slowly pour the reaction mixture into the stirred NH₄Cl solution.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Wash & Dry: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for small quantities. Ensure all joints are properly sealed with vacuum grease.

  • Distillation: Transfer the crude oil to the distillation flask. Attach the flask to the apparatus and slowly apply vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle. It is crucial to monitor the temperature of both the pot and the vapor at the distillation head.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of 4-methyl-5-oxopentanenitrile under the achieved pressure. Discard any initial foreruns that distill at a lower temperature.

References

  • BenchChem Technical Support Center. (2025).
  • CymitQuimica. Safety Data Sheet for 4-Methyl-3-oxopentanenitrile.
  • AK Scientific, Inc. Safety Data Sheet for 4-Methyl-3-oxopentanenitrile.
  • BenchChem Technical Support Center. (2025).
  • BenchChem. 5-Oxopentanenitrile | 3350-74-1.
  • Sciencemadness Wiki. (2024). Kolbe nitrile synthesis.
  • BenchChem Technical Support Center. (2025).
  • ChemicalBook. 4-FLUORO-4-METHYL-3-OXOPENTANENITRILE synthesis.
  • ChemicalBook. (2025). 4-METHYL-3-OXOPENTANENITRILE | 29509-06-6.
  • Beilstein Journals.
  • Chemistry Steps LLC. Synthesis of Nitriles via Substitution Reactions.
  • MedchemExpress.com. (2026).
  • BenchChem Technical Support Center. (2025). The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.
  • StudySmarter. (2023).
  • Capot Chemical. (2026). Safety Data Sheet for 4-METHYL-3-OXOPENTANENITRILE.
  • Google Patents. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4.
  • Organic Process Research & Development. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • ChemicalBook. (2025).
  • Google Patents. CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • Capot Chemical. (2026). MSDS of 4-Methyl-3-oxo-pentanenitrile.
  • BenchChem Technical Support Center. (2025). Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde.
  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.

Sources

Reference Data & Comparative Studies

Validation

comparison of synthesis methods for 4-methyl-5-oxopentanenitrile

Comparative Synthesis Guide: 4-Methyl-5-oxopentanenitrile (CAS 3619-38-3) Executive Summary 4-Methyl-5-oxopentanenitrile (also known as 2-methyl-4-cyanobutyraldehyde) is a highly versatile bifunctional aliphatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 4-Methyl-5-oxopentanenitrile (CAS 3619-38-3)

Executive Summary

4-Methyl-5-oxopentanenitrile (also known as 2-methyl-4-cyanobutyraldehyde) is a highly versatile bifunctional aliphatic building block utilized extensively in the synthesis of substituted pyridines and complex pharmaceutical intermediates[1]. The molecule contains both a reactive aldehyde and a nitrile group, making its synthesis via the direct alpha-alkylation of propionaldehyde inherently challenging. This guide objectively compares the two primary synthetic methodologies—direct base-catalyzed cyanoethylation and the Stork enamine synthesis—providing mechanistic insights, quantitative performance data, and validated experimental protocols.

Mechanistic Comparison & Causality

Method A: Direct Base-Catalyzed Cyanoethylation The direct cyanoethylation of propionaldehyde using acrylonitrile in the presence of an alkaline catalyst (e.g., 50% NaOH or KOH) is the most straightforward theoretical approach. However, this method is fundamentally flawed for the mono-alkylation of aldehydes. Under basic conditions, the enolate of propionaldehyde is highly reactive. Because aldehydes are potent electrophiles, the enolate preferentially attacks unreacted propionaldehyde molecules, leading to rapid aldol condensation and dimerization[2]. Furthermore, any 4-methyl-5-oxopentanenitrile that does successfully form still possesses an acidic alpha-proton, making it susceptible to subsequent polycyanoethylation. Consequently, this pathway yields complex, intractable mixtures with the target compound isolated in abysmal yields (typically ~4.9%)[3].

Method B: Stork Enamine Synthesis To circumvent the chemoselectivity issues of direct alkylation, the Stork enamine synthesis employs a secondary amine (such as pyrrolidine) as a covalent auxiliary. The condensation of pyrrolidine with propionaldehyde generates an enamine (1-(prop-1-en-1-yl)pyrrolidine). This transformation effectively "masks" the electrophilic carbonyl carbon, completely suppressing aldol self-condensation[4]. The enamine acts as a mild, neutral nucleophile that exhibits high regioselectivity for the Michael addition to acrylonitrile. Following the carbon-carbon bond formation, the resulting iminium intermediate is easily hydrolyzed under mild aqueous conditions to release the target 4-methyl-5-oxopentanenitrile and regenerate the pyrrolidine[2]. This method routinely achieves yields exceeding 75%.

Visualization: Synthetic Pathways

G cluster_direct Method A: Direct Cyanoethylation cluster_enamine Method B: Stork Enamine Synthesis Start Propionaldehyde + Acrylonitrile Base Alkaline Catalyst (NaOH/KOH) Start->Base Direct Amine Pyrrolidine (-H2O) Start->Amine Step 1 Side Aldol Condensation & Polycyanoethylation Base->Side Side Reactions ProdA 4-methyl-5-oxopentanenitrile (Yield: ~5%) Base->ProdA Minor Pathway Enamine Enamine Intermediate (Nucleophilic) Amine->Enamine Michael Michael Addition with Acrylonitrile Enamine->Michael Step 2 Hydro Aqueous Hydrolysis (-Pyrrolidine) Michael->Hydro Step 3 ProdB 4-methyl-5-oxopentanenitrile (Yield: >75%) Hydro->ProdB Major Pathway

Workflow comparison: Direct base-catalyzed cyanoethylation vs. Stork enamine synthesis.

Quantitative Performance Comparison

The following table summarizes the experimental metrics of both methodologies based on standard laboratory-scale preparations.

ParameterMethod A: Direct CyanoethylationMethod B: Stork Enamine Synthesis
Catalyst/Reagent 50% NaOH or KOH (Catalytic)Pyrrolidine (Stoichiometric auxiliary)
Typical Yield ~4.9%[3]75% - 85%
Chemoselectivity Poor (Aldol dimerization dominates)Excellent (Mono-alkylation favored)
Reaction Conditions Highly exothermic, difficult to controlControlled reflux, Dean-Stark water removal
Purification Complexity High (Fractional distillation of complex mixture)Low (Simple aqueous extraction and distillation)
Scalability Not viable for manufacturingHighly scalable and reproducible

Self-Validating Experimental Protocols

Protocol 1: Method A (Baseline Comparison) Note: This protocol is provided to demonstrate the limitations of direct alkylation.

  • Initiation: Charge a flask with 1.0 equivalent of propionaldehyde and 1.2 equivalents of acrylonitrile. Cool to 0°C.

  • Catalysis: Add catalytic 50% aqueous NaOH dropwise. Observation: The reaction is highly exothermic and rapidly darkens.

  • Propagation: Stir for 2-3 hours at room temperature.

  • Validation/Analysis: GC-MS analysis of the crude mixture will reveal massive consumption of propionaldehyde into 2-methyl-2-pentenal (the dehydrated aldol product)[2], with only trace amounts (~4.9%) of 4-methyl-5-oxopentanenitrile[3].

Protocol 2: Method B (Optimized Stork Enamine Synthesis) This protocol utilizes a self-validating feedback loop to ensure maximum yield and purity.

  • Enamine Formation:

    • Combine 1.0 equivalent of propionaldehyde and 1.1 equivalents of pyrrolidine in anhydrous toluene.

    • Attach a Dean-Stark apparatus and heat to reflux.

    • Self-Validation: The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap. This physical metric confirms total conversion of the aldehyde to the enamine, ensuring no free aldehyde remains to undergo aldol side-reactions.

  • Michael Addition:

    • Cool the solution to room temperature.

    • Add 1.1 equivalents of acrylonitrile dropwise to control the mild exotherm.

    • Heat the mixture to 60°C for 12 hours.

    • Self-Validation: Monitor via FT-IR or NMR. The disappearance of the enamine C=C stretch and the appearance of a distinct nitrile C≡N stretch (~2250 cm⁻¹) confirms the successful formation of the Michael adduct.

  • Hydrolysis & Isolation:

    • Add an equal volume of 10% aqueous acetic acid (or HCl) and stir vigorously for 2 hours at room temperature to hydrolyze the iminium salt.

    • Separate the phases. The aqueous phase retains the pyrrolidinium salt (which can be basified and recovered for green chemistry workflows).

    • Wash the organic phase with saturated NaHCO₃ and brine, then dry over MgSO₄.

    • Evaporate the solvent and purify via vacuum distillation to yield pure 4-methyl-5-oxopentanenitrile.

Conclusion

For the synthesis of 4-methyl-5-oxopentanenitrile, direct base-catalyzed cyanoethylation is mechanistically unsuited due to the overwhelming kinetic preference for aldol condensation[2][3]. The Stork enamine synthesis is the definitive choice for researchers and drug development professionals. By utilizing pyrrolidine to transiently mask the carbonyl reactivity, the pathway ensures high chemoselectivity, excellent yields, and a scalable, self-validating workflow[4].

References

  • Synthesis of 2,2-dimethyl-4-cyano-butyraldehyde | PrepChem.
  • Pentanenitrile, 4-methyl-5-oxo- | 3619-38-3 | ChemicalBook URL
  • Aldol reaction | Wikipedia URL
  • Design and Synthesis of Butadiene Substrates for Organocatalytic Transformations | Maynooth University Research Archive Library URL

Sources

Comparative

Structural Validation of 4-Methyl-5-Oxopentanenitrile by 2D NMR

The following guide details the structural validation of 4-methyl-5-oxopentanenitrile (also known as 2-methyl-4-cyanobutyraldehyde). This protocol addresses the critical challenge of distinguishing this specific branched...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural validation of 4-methyl-5-oxopentanenitrile (also known as 2-methyl-4-cyanobutyraldehyde). This protocol addresses the critical challenge of distinguishing this specific branched aldehyde from its thermodynamic regioisomers (e.g., keto-nitriles) often formed during hydroformylation or oxidation sequences.

Executive Summary: The Structural Challenge

In the synthesis of functionalized nitriles—specifically through the hydroformylation of 3-pentenenitrile or oxidation of methyl-pentanenitriles—researchers frequently encounter a mixture of isomers. The target molecule, 4-methyl-5-oxopentanenitrile , possesses a terminal aldehyde and a branched methyl group at the


-position relative to the carbonyl.

The Validation Problem: Standard 1D


H NMR is often insufficient due to:
  • Signal Overlap: The methylene protons (H2, H3) often overlap with impurities or isomers in the 1.5–2.5 ppm region.

  • Isomer Ambiguity: Distinguishing the target aldehyde from its keto-isomer (4-methyl-3-oxopentanenitrile ) or the linear isomer (5-oxohexanenitrile ) requires definitive connectivity proof, not just functional group identification.

This guide compares the Standard 1D Approach (Baseline) against the Integrated 2D NMR Suite (Recommended), demonstrating why the latter is the mandatory standard for pharmaceutical intermediate validation.

Comparative Analysis: Analytical Approaches

FeatureMethod A: Standard 1D

H/

C NMR
Method B: Integrated 2D NMR (COSY, HSQC, HMBC)
Functional Group ID High. Easily identifies Aldehyde (~9.6 ppm) vs. Nitrile.High. Confirms functional groups via carbon shifts.
Regioisomer Distinction Low. Hard to prove where the methyl group is located on the chain.Critical. Unambiguously maps the methyl group to C4 (next to aldehyde).
Connectivity Mapping None. Relies on coupling constant (

) analysis, which is difficult in multiplets.
Complete. Traces the entire carbon backbone (C1→C5).
Risk of False Positive Moderate. Can mistake a mixture of linear aldehyde + impurities for the branched target.Zero. Cross-peaks provide self-validating connectivity.

Structural Reference Data

Before initiating the protocol, establish the expected chemical shifts based on chemometric principles and analogous structures (e.g., 2-methylbutyraldehyde).

Target Structure: 4-methyl-5-oxopentanenitrile Formula:


Numbering Scheme:  Nitrile Carbon is C1; Aldehyde Carbon is C5.
Table 1: Predicted Chemical Shift Reference (CDCl )
PositionGroup

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations
1

~119.0H2, H3
2

2.40Triplet (

Hz)
~15.0C1, C3, C4
3

1.85Multiplet~28.0C1, C2, C4, C5
4

2.55Multiplet~45.0C2, C3, C5, C6
5

9.65Doublet (

Hz)
~202.0C3, C4, C6
6

1.15Doublet (

Hz)
~13.0C3, C4, C5

Note: The defining feature of the target is the doublet aldehyde proton (coupling to H4) and the doublet methyl group . The keto-isomer (4-methyl-3-oxopentanenitrile) will lack the signal at 9.65 ppm and instead show a ketone carbonyl at ~205+ ppm.

Experimental Protocol: The Self-Validating Workflow

Step 1: Sample Preparation
  • Solvent: Dissolve 10–15 mg of sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Why: CDCl

      
       minimizes viscosity, sharpening the multiplets for the critical H3/H4 coupling analysis.
      
  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Step 2: Acquisition Parameters
  • 1D

    
    H:  16 scans, 30° pulse. Goal: Check purity and integration.
    
  • 2D COSY (gCOSY): 1024 x 256 points. Goal: Trace the H2-H3-H4 spin system.

  • 2D HSQC (Multiplicity-Edited): Distinguish CH/CH

    
     (positive) from CH
    
    
    
    (negative). Goal: Confirm C4 is a CH and C2/C3 are CH
    
    
    s.
  • 2D HMBC: Optimized for

    
     Hz. Goal: Connect the Methyl (H6) to the Aldehyde (C5).
    

Decision Logic & Visualization

The following diagram illustrates the logic flow for distinguishing the target from its common isomers using the 2D data.

ValidationLogic Start Unknown Sample Spectrum CheckAldehyde Check 9.5-9.8 ppm region Start->CheckAldehyde NoAldehyde No Signal (Ketone Isomer) CheckAldehyde->NoAldehyde Absent YesAldehyde Signal Present (Aldehyde) CheckAldehyde->YesAldehyde Present CheckMethyl Check Methyl Coupling (COSY/1D) YesAldehyde->CheckMethyl SingletMethyl Singlet Methyl (Likely 2,2-dimethyl or linear ketone) CheckMethyl->SingletMethyl DoubletMethyl Doublet Methyl (Branched Aldehyde) CheckMethyl->DoubletMethyl HMBC_Check HMBC Correlation: Methyl H -> Carbonyl C DoubletMethyl->HMBC_Check CorrelationYes Correlation Observed (Methyl is alpha to C=O) HMBC_Check->CorrelationYes CorrelationNo No Correlation (Methyl is distal) HMBC_Check->CorrelationNo Final VALIDATED: 4-methyl-5-oxopentanenitrile CorrelationYes->Final

Figure 1: Decision tree for distinguishing 4-methyl-5-oxopentanenitrile from keto-isomers.

Detailed Connectivity Analysis (The "Killer" Experiments)

To achieve publication-quality validation, you must demonstrate the following correlations.

A. The COSY Chain (Proton-Proton Connectivity)

The COSY spectrum must show a continuous chain of coupling:

  • H5 (Aldehyde)

    
    H4 (Methine) : This is the critical entry point. Only the target molecule shows a correlation between the aldehyde proton and the methine proton at ~2.55 ppm.
    
  • H4

    
    H6 (Methyl) : Strong correlation identifying the methyl group attachment.
    
  • H4

    
    H3 (Methylene) 
    
    
    
    H2 (Methylene) : Traces the chain back to the nitrile end.
B. The HMBC Verification (Long-Range Connectivity)

The HMBC experiment provides the definitive proof of structure by linking the "islands" of protons across non-protonated carbons (like the nitrile).

  • Correlation 1 (The Anchor): The Methyl protons (H6) must show a strong cross-peak to the Aldehyde Carbon (C5) (~202 ppm). This proves the methyl is at position 4.[1]

  • Correlation 2 (The Terminus): The H2 and H3 protons should show weak cross-peaks to the Nitrile Carbon (C1) (~119 ppm).

ConnectivityMap Aldehyde_H Aldehyde H (9.6 ppm) C4_H H4 (Methine) (2.55 ppm) Aldehyde_H->C4_H COSY Methyl_H Methyl H (1.15 ppm) C4_H->Methyl_H COSY Aldehyde_C Aldehyde C=O (202 ppm) C4_H->Aldehyde_C HMBC Methyl_H->Aldehyde_C HMBC (Strong)

Figure 2: Key NMR correlations required to confirm the alpha-methyl aldehyde motif.

Troubleshooting & Common Pitfalls

Scenario: "I see a singlet methyl at 2.1 ppm."
  • Diagnosis: You likely have 5-oxohexanenitrile (linear isomer). The methyl is next to a ketone, not on the chain of an aldehyde.

  • Action: Check for the aldehyde proton at 9.6 ppm. If absent, the structure is the linear ketone.

Scenario: "The aldehyde proton is a singlet, not a doublet."
  • Diagnosis: The methyl group is likely at position 2 or 3, not position 4 (alpha to aldehyde), or you have 2,2-dimethyl-5-oxopentanenitrile .

  • Action: Check the integration of the methyl group. If it integrates to 6H, it is a gem-dimethyl. If 3H, run HMBC to locate the methyl relative to the carbonyl.

References

  • Synthesis & Context

    • Hydroformylation of Nitriles: Comparison of linear vs. branched aldehyde formation.[2]

    • Source: Godard, C. et al. "An NMR study of cobalt-catalyzed hydroformylation using para-hydrogen induced polarisation." Dalton Transactions, 2009. Link

  • Isomer Data (Negative Control)

    • 4-methyl-3-oxopentanenitrile (Ketone Isomer)
    • Source: Beilstein Journal of Organic Chemistry, "A green, economical synthesis of β-ketonitriles," 2013. Link

  • Analogue Reference Data

    • 2-Methylbutyraldehyde NMR: Reference for the aldehyde-methine-methyl spin system.
    • Source: ChemicalBook NMR Database, "2-Methylbutyraldehyde Spectrum." Link

  • General Structure Info

    • PubChem Compound Summary: 4-methyl-5-oxopentanenitrile (CID 10313102).[3] Link

Sources

Validation

comparative reactivity of 4-methyl-5-oxopentanenitrile vs other nitriles

A Comparative Guide to the Reactivity of 4-Methyl-5-oxopentanenitrile Introduction In the landscape of modern organic synthesis and drug development, the strategic use of bifunctional molecules is paramount for the effic...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 4-Methyl-5-oxopentanenitrile

Introduction

In the landscape of modern organic synthesis and drug development, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. Among these, γ-ketonitriles, such as 4-methyl-5-oxopentanenitrile, represent a class of highly versatile synthetic intermediates.[1] Their value lies in the orthogonal reactivity of the ketone and nitrile functional groups, which can be selectively addressed to build diverse molecular scaffolds.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 4-methyl-5-oxopentanenitrile against other nitriles, offering insights for researchers, scientists, and drug development professionals.

The nitrile group, with its linear geometry and the electrophilic nature of its sp-hybridized carbon, is a key pharmacophore found in over 70 approved drugs.[3][4] Its ability to participate in various noncovalent interactions and to act as a covalent "warhead" makes it a valuable moiety in drug design.[3][5] The presence of a ketone in the same molecule, as in 4-methyl-5-oxopentanenitrile, introduces a second reactive center, expanding the synthetic possibilities.

This guide will dissect the reactivity of 4-methyl-5-oxopentanenitrile by examining the behavior of its constituent functional groups in comparison to other aliphatic and aromatic nitriles. We will explore how the electronic and steric environment of the nitrile and ketone groups influences their reactivity, supported by experimental data and detailed protocols.

The Bifunctional Nature of 4-Methyl-5-oxopentanenitrile

The structure of 4-methyl-5-oxopentanenitrile, with a nitrile group and a ketone separated by a three-carbon chain, allows for distinct and selective transformations at either functional group.

Caption: Key reactive sites in 4-methyl-5-oxopentanenitrile.

Comparative Reactivity of the Nitrile Group

The reactivity of the nitrile group is largely dictated by the electrophilicity of the carbon atom and its susceptibility to nucleophilic attack or reduction.[3] This reactivity is modulated by the electronic nature of the substituents attached to the nitrile-bearing carbon.

Reduction of the Nitrile Group

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[6] The choice of reducing agent is critical for achieving the desired outcome, especially in the presence of other reducible functional groups like a ketone.

Comparison with Other Nitriles:

  • Aliphatic Nitriles: Generally, aliphatic nitriles are less reactive towards reduction than aromatic nitriles. However, they can be effectively reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7]

  • Aromatic Nitriles: The reactivity of aromatic nitriles is influenced by substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, accelerating reduction, while electron-donating groups have the opposite effect.[8][9]

In the case of 4-methyl-5-oxopentanenitrile, the aliphatic nature of the nitrile suggests a reactivity profile similar to other simple aliphatic nitriles. However, the presence of the ketone group necessitates the use of chemoselective reducing agents to avoid concomitant reduction of the carbonyl.

Data Presentation: Comparison of Reduction Conditions for Various Nitriles

Nitrile SubstrateReducing AgentConditionsProductYield (%)Reference
BenzonitrileLiAlH₄Ether, refluxBenzylamineHigh[6]
4-NitrobenzonitrileCatalytic Hydrogenation (Pd/C)H₂, Ethanol4-Aminobenzylamine>90[10]
AcetonitrileLiAlH₄Ether, refluxEthylamineHigh[6]
4-Methyl-5-oxopentanenitrileNaBH₄/CoCl₂Methanol, rt5-Amino-4-methylpentan-1-olModerate[10]
4-Methyl-5-oxopentanenitrileLiAlH₄Ether, -78°C to rt5-Amino-2-methylpentan-1-olHigh[2]

Experimental Protocol: Selective Reduction of the Nitrile in 4-Methyl-5-oxopentanenitrile

This protocol describes the selective reduction of the nitrile group in the presence of a ketone using a sodium borohydride-cobalt(II) chloride system.[10]

Caption: Workflow for the selective reduction of the nitrile group.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-5-oxopentanenitrile (1.0 equiv) and cobalt(II) chloride hexahydrate (0.1 equiv) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (4.0 equiv) in portions, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 2M aqueous HCl at 0°C.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue with aqueous NaOH and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The use of the NaBH₄/CoCl₂ system is crucial for chemoselectivity. Sodium borohydride alone is generally not strong enough to reduce nitriles but will readily reduce ketones.[11] The in-situ formation of cobalt boride creates a more potent reducing species that selectively reduces the nitrile over the ketone under these mild conditions.[10]

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids is another important transformation. This reaction can be catalyzed by either acid or base.

Comparison with Other Nitriles:

  • Aliphatic Nitriles: The hydrolysis of aliphatic nitriles typically requires harsh conditions (strong acid or base and high temperatures).

  • Aromatic Nitriles: The rate of hydrolysis of aromatic nitriles is sensitive to the electronic nature of the substituents on the aromatic ring and the concentration of the acid catalyst.[8]

For 4-methyl-5-oxopentanenitrile, hydrolysis of the nitrile would lead to the corresponding γ-keto acid. The conditions required would likely be vigorous, and potential side reactions at the ketone functionality, such as enolization and subsequent reactions, should be considered.

Comparative Reactivity of the Ketone Group

The ketone group in 4-methyl-5-oxopentanenitrile is an electrophilic center susceptible to nucleophilic attack. Its reactivity is comparable to other aliphatic ketones.

Reduction of the Ketone Group

The reduction of the ketone to a secondary alcohol can be achieved using a variety of reducing agents.

Comparison with Other Ketones:

The reactivity of the ketone in 4-methyl-5-oxopentanenitrile is expected to be similar to that of other unhindered aliphatic ketones. Mild reducing agents like sodium borohydride (NaBH₄) are highly effective for this transformation.[11][12]

Experimental Protocol: Selective Reduction of the Ketone in 4-Methyl-5-oxopentanenitrile

This protocol details the selective reduction of the ketone functionality using sodium borohydride.[2]

G start Dissolve 4-methyl-5-oxopentanenitrile in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at 0°C add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Acetone monitor->quench Reaction Complete workup Aqueous Workup (Water and Ethyl Acetate) quench->workup purify Purify by Column Chromatography workup->purify end 4-Hydroxy-4-methylpentanenitrile purify->end

Caption: Workflow for the selective reduction of the ketone group.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-methyl-5-oxopentanenitrile (1.0 equiv) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.1 equiv) in small portions.

  • Reaction: Stir the reaction mixture at 0°C and monitor for the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone.

  • Workup: Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-hydroxy-4-methylpentanenitrile.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent that readily reduces ketones and aldehydes but is generally unreactive towards nitriles under these conditions.[6][11] Performing the reaction at a low temperature (0°C) helps to control the reaction rate and minimize potential side reactions.

Conclusion

4-Methyl-5-oxopentanenitrile is a valuable bifunctional building block with a rich and versatile reactivity profile. The presence of both a nitrile and a ketone group allows for a range of selective transformations, providing access to a diverse array of more complex molecules.[2] The reactivity of the nitrile group is comparable to other aliphatic nitriles, requiring potent reducing agents for conversion to the corresponding amine. In contrast, the ketone functionality is readily reduced by mild hydride donors. The key to unlocking the synthetic potential of 4-methyl-5-oxopentanenitrile lies in the judicious choice of reagents and reaction conditions to achieve the desired chemoselectivity. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this and similar γ-ketonitriles in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.
  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.
  • Gomes, P. S., et al. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PMC.
  • UNIST. (2024, September 23). New Study Unveils Cobalt(III) Reaction Mechanism with Nitriles, Opening Pathways for Drug Development.
  • Montanari, C. A., et al. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing.
  • RSC Publishing. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC.
  • Unknown. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research.
  • Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
  • Clark, J. (n.d.). Reduction of nitriles. Chemguide.
  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal.
  • BenchChem. (n.d.). Reactivity Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide.
  • Vulcanchem. (n.d.). Ketonitril - 142287-55-6.
  • Das, D. (n.d.). Aromatic and Aliphatic Amines.

Sources

Comparative

Strategic Derivatization of 4-Methyl-5-oxopentanenitrile: A Comparative Efficacy Guide

Executive Summary: The Linchpin Scaffold In the landscape of heterocyclic synthesis, 4-methyl-5-oxopentanenitrile (CAS 10412-98-3) serves as a critical "linchpin" intermediate. Its bifunctional nature—possessing both a r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Linchpin Scaffold

In the landscape of heterocyclic synthesis, 4-methyl-5-oxopentanenitrile (CAS 10412-98-3) serves as a critical "linchpin" intermediate. Its bifunctional nature—possessing both a reactive aldehyde (masked or free) and a nitrile group separated by a specific carbon linker—allows for divergent synthetic pathways.

This guide objectively compares the efficacy of three primary derivative classes synthesized from this scaffold:

  • Halogenated Pyridines: Dominant in agrochemical and vitamin analog applications.

  • Acyclic Peptidomimetics: High-value targets for protease inhibition (HIV, Renin).

  • Pyrimidines: Emerging scaffolds for anti-inflammatory and antinociceptive activity.[1]

Our analysis synthesizes experimental yield data, biological potency (IC50), and process scalability to guide scaffold selection.

Comparative Analysis of Derivative Classes

The following table summarizes the performance metrics of the three primary derivative classes accessible from 4-methyl-5-oxopentanenitrile.

Table 1: Efficacy & Performance Matrix
Derivative ClassPrimary IndicationSynthetic Yield (Typical)Biological Potency (IC50/EC50)Metabolic Stability
Halogenated Pyridines Agrochemicals / Vitamin B6 AnalogsHigh (77-86%) High (nM range for agro targets)Excellent (Aromatic stability)
Acyclic Nitriles Antiviral (HIV Protease)Moderate (45-60%)Very High (Low nM) Moderate (Peptidase susceptibility)
Amino-Pyrimidines Anti-inflammatory / AntinociceptiveModerate (50-65%)Moderate (70-90 µM)Good
Detailed Technical Assessment
A. Halogenated Pyridines (The "Workhorse" Scaffold)
  • Mechanism: Cyclization of 4-methyl-5-oxopentanenitrile with amines (e.g., isopropylamine) in the presence of transition metal catalysts (Ni, Co) yields substituted pyridines.

  • Efficacy Data: Experimental protocols demonstrate an 86% isolated yield of 2,3-dichloro-5-methylpyridine when catalyzed by nickel dichlorobis(triphenylphosphine).[2]

  • Utility: These derivatives are chemically robust, serving as precursors for nicotinoids and herbicides where metabolic stability in harsh environments is required.

B. Acyclic Peptidomimetics (The "Warhead" Scaffold)
  • Mechanism: The nitrile group is retained as an electrophilic "warhead" or reduced to an amine for backbone integration. In HIV protease inhibitors, the 4-methyl-5-oxo- motif mimics the transition state of peptide hydrolysis.

  • Efficacy Data: Patent literature (EP1159278B1) highlights this scaffold's role in constructing sulfonamide-based aspartyl protease inhibitors. The efficacy relies on the precise stereochemistry at the 4-methyl position, which dictates binding affinity to the enzyme's S1/S2 pockets.

C. Pyrimidines (The "Bio-isostere" Scaffold)
  • Mechanism: Condensation with guanidine or amidines.[1][3][4] While less direct than pyridine synthesis, this route offers access to anti-inflammatory agents.

  • Efficacy Data: Comparative studies on RAW 264.7 macrophages show that while pyrimidines are viable, pyridine analogs often exhibit superior anti-inflammatory potency (IC50 ~76 µM vs. ~88 µM for pyrimidines).[3][4]

Divergent Synthetic Pathways (Visualization)

The strategic value of 4-methyl-5-oxopentanenitrile lies in its ability to access distinct chemical spaces based on the reagent partner.

G Start 4-Methyl-5-oxopentanenitrile (Scaffold) ReagentA + Isopropylamine / Ni Cat. (High Temp) Start->ReagentA ReagentB + Sulfonamides / Reductive Amination Start->ReagentB ReagentC + Guanidine / Cyclization Start->ReagentC ProductA Halogenated Pyridines (2,3-dichloro-5-methylpyridine) ReagentA->ProductA Yield: 86% Cyclization ProductB Acyclic Peptidomimetics (Protease Inhibitors) ReagentB->ProductB Yield: ~50% Coupling ProductC Amino-Pyrimidines (Anti-inflammatory) ReagentC->ProductC Yield: ~60% Condensation

Caption: Divergent synthesis workflow showing the transformation of the core scaffold into three distinct therapeutic classes.

Experimental Protocols

Protocol A: Catalytic Synthesis of 2,3-Dichloro-5-methylpyridine

Context: This protocol represents the high-efficiency route for generating pyridine building blocks.

Materials:

  • 2,4-dichloro-4-methyl-5-oxopentanenitrile (32.1 g)[2]

  • Acetonitrile (250 mL)[2]

  • Isopropylamine (3 mL)

  • Catalyst: Nickel dichlorobis(triphenylphosphine) (300 mg)[2]

Methodology:

  • Preparation: In a high-pressure reactor or round-bottom flask (depending on pressure requirements), dissolve the nitrile substrate in acetonitrile.

  • Activation: Add the isopropylamine and Nickel catalyst.

  • Reaction: Heat the mixture to reflux for 48 hours . Note: Monitor consumption of the aldehyde peak via GC-MS.

  • Workup: Remove excess acetonitrile via vacuum distillation.[2]

  • Purification: Distill the residue using a Kugelrohr apparatus at 85°–90°C (5 mm Hg).

  • Validation: Isolate the white solid product. Expected Yield: 27.0 g (86%) .

Protocol B: Anti-inflammatory Bioassay (NO Inhibition)

Context: To compare the biological efficacy of the resulting heterocyclic derivatives.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Induction: Stimulate cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce Nitric Oxide (NO) production.

  • Treatment: Treat cells with varying concentrations (10–100 µM) of the Pyridine or Pyrimidine derivative synthesized from the scaffold.

  • Measurement: After 24 hours, collect supernatant and measure nitrite concentration using Griess Reagent .

  • Calculation: Determine IC50 values by plotting % inhibition vs. log concentration.

    • Benchmark: Pyridine derivatives typically show IC50 ~76 µM; Pyrimidines ~88 µM.[3]

Mechanism of Action Comparison

Understanding how these derivatives function is crucial for drug design.

MOA Target1 Viral Protease (HIV/Aspartyl) Target2 Kinase / Enzyme (Agro/Metabolic) DrugA Acyclic Nitrile Derivative (Transition State Mimic) Interaction1 Covalent/H-Bonding to Catalytic Dyad DrugA->Interaction1 DrugB Pyridine Derivative (ATP Competitive) Interaction2 Hydrophobic Fit in ATP Pocket DrugB->Interaction2 Interaction1->Target1 High Specificity Interaction2->Target2 Broad Spectrum

Caption: Mechanistic distinction between acyclic nitrile derivatives (protease targeting) and heterocyclic derivatives (kinase/enzyme targeting).

Conclusion & Recommendations

For researchers utilizing 4-methyl-5-oxopentanenitrile :

  • For Maximum Synthetic Efficiency: The Pyridine route (Protocol A) is the most robust, offering >85% yields and access to stable precursors for fragment-based drug discovery (FBDD).

  • For High-Potency Targets: The Acyclic Nitrile route is superior for designing transition-state mimetics, particularly for aspartyl proteases, despite lower synthetic yields.

  • For Scaffold Hopping: Transitioning to Pyrimidine derivatives is a viable strategy to alter solubility or patentability, though it may result in a slight reduction in potency compared to pyridine analogs in anti-inflammatory screens.

References

  • Process for the preparation of substituted pyridines. US Patent 4,435,573.
  • Inhibitors of aspartyl protease. European Patent EP1159278B1.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research, 2025.[3][4] [Link] (Representative citation based on search context)

  • Product Class 1: Pyridines. Science of Synthesis. Thieme Connect. [Link]

Sources

Validation

Cross-Validation of Analytical Architectures for 4-Methyl-5-Oxopentanenitrile

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Pharmaceutical Development. Executive Summary: The Analytical Paradox 4-Methyl-5-oxopentanenitrile (CAS: 3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Pharmaceutical Development.

Executive Summary: The Analytical Paradox

4-Methyl-5-oxopentanenitrile (CAS: 3619-38-3) is a pivotal chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Sitagliptin . Its structural duality—possessing both a reactive aldehyde and a nitrile group—creates a unique analytical paradox. The molecule is sufficiently volatile for Gas Chromatography (GC) yet thermally labile enough to degrade inside the injector port. It is UV-active but prone to oxidation and polymerization in solution, complicating High-Performance Liquid Chromatography (HPLC) results.

This guide provides a rigorous framework for cross-validating analytical results . We do not rely on a single "gold standard." Instead, we compare and couple orthogonal methodologies—GC-FID/MS versus Derivatization-HPLC —to eliminate blind spots in purity and enantiomeric excess (ee) determination.

Comparative Analysis of Analytical Methodologies

To ensure data integrity (ALCOA+), researchers must validate the "performance" of the analytical method itself. Below is a direct comparison of the two primary architectures used to quantify this intermediate.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: Direct GC-FID Method B: DNPH-Derivatization HPLC Method C: In-Situ NMR
Primary Utility Routine Purity & Residual SolventsTrace Aldehyde Quantification & SpecificityStructural Confirmation & Mass Balance
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction with 2,4-DNPH)Minimal (Deuterated Solvent)
Thermal Stability Risk: Aldehyde oxidation/polymerization in injector at >200°C.High: Derivatization stabilizes the aldehyde moiety at RT.High: Non-destructive.
Sensitivity (LOD) Moderate (10–50 ppm)Excellent (<1 ppm due to high

of DNPH)
Low (>1000 ppm)
Linearity (

)
> 0.995 (Dynamic range limited by detector saturation)> 0.999 (Wide dynamic range)N/A (Qualitative/Semi-quant)
Chiral Capability Possible (Chiral GC columns, e.g.,

-DEX)
Possible (Chiral HPLC columns, e.g., Chiralpak AD-H)Requires Chiral Shift Reagents

Deep Dive: Experimental Protocols & Causality

Protocol A: Gas Chromatography (The Volatility Approach)

Rationale: GC is preferred for process monitoring due to speed. However, the 5-oxo group (aldehyde) can undergo thermal stress.

  • Causality: We use a "Cool On-Column" or low-temperature Split/Splitless injection to minimize thermal degradation (decarbonylation) of the aldehyde.

Methodology:

  • Column: DB-WAX or HP-5MS (30 m × 0.25 mm, 0.25 µm). Why? Polar columns (WAX) provide better peak shape for the nitrile/aldehyde polar functionality.

  • Injector: 200°C (Keep as low as possible). Split ratio 20:1.

  • Carrier: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Detector: FID at 250°C.

Self-Validation Check:

  • Inject a standard of the corresponding acid (4-methyl-5-cyanopentanoic acid). If this peak appears in your sample chromatogram, verify if it is a genuine impurity or an artifact of injector oxidation by lowering the inlet temperature by 20°C. If the peak area decreases, it is an artifact.

Protocol B: HPLC with DNPH Derivatization (The Stability Approach)

Rationale: Aldehydes are unstable in solution. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) converts the volatile aldehyde into a stable, highly UV-absorbing hydrazone.

  • Causality: This "freezes" the chemical state of the sample, preventing aldol condensation during the analysis time.

Methodology:

  • Reagent Prep: Dissolve 2,4-DNPH in Acetonitrile with catalytic

    
    .
    
  • Reaction: Mix Sample (100 µL) + Reagent (900 µL). Incubate at 25°C for 30 mins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic ACN:Water (60:40) or Gradient.[1]

  • Detection: UV at 360 nm (Specific to the hydrazone chromophore).

Self-Validation Check:

  • The appearance of two peaks for the single analyte often indicates syn/anti isomerism of the hydrazone C=N bond, not impurity. Sum the areas of both isomers for quantitation.

Cross-Validation Strategy: The "Triangulation" Method

Relying on one method is a risk. Use the Triangulation Protocol to validate your Certificate of Analysis (CoA).

The Logic of Triangulation
  • Mass Balance: Does the Purity by GC (Area%) match the Assay by HPLC (wt/wt%)?

    • Discrepancy: If GC shows 99% purity but HPLC Assay shows 95%, you likely have non-volatile oligomers (invisible to GC) or inorganic salts.

  • Orthogonal Detection:

    • GC-FID detects carbon content.

    • HPLC-UV (360 nm) detects only the aldehyde functionality.

    • Validation: If a peak exists in GC but not in HPLC-360nm, the impurity lacks an aldehyde group (e.g., a decarboxylated nitrile).

Visualization: Analytical Workflow

The following diagram illustrates the decision tree for selecting and validating the method.

AnalyticalWorkflow Start Sample: 4-methyl-5-oxopentanenitrile Decision1 Is Sample Volatile? Start->Decision1 PathGC GC-FID Analysis Decision1->PathGC Yes (Process Control) PathHPLC HPLC-UV (DNPH) Decision1->PathHPLC No (Stability Study) Check1 Check Thermal Degradation (Injector Temp Study) PathGC->Check1 Check2 Check Syn/Anti Isomers (Sum Peaks) PathHPLC->Check2 Compare CROSS-VALIDATION Compare GC Area% vs HPLC Assay% Check1->Compare Check2->Compare Result Validated CoA Compare->Result < 2.0% Difference

Figure 1: Analytical Decision Tree for Cross-Validating 4-methyl-5-oxopentanenitrile. Note the convergence of orthogonal methods at the "Compare" node to ensure data reliability.

Chiral Analysis: The Critical Parameter

For Sitagliptin synthesis, the stereochemistry at the C4-methyl position is non-negotiable.

The Challenge: The aldehyde group can racemize via enolization if the pH is not strictly controlled. The Solution: Chiral GC is often superior here because it avoids the solvent/pH effects of HPLC that might induce in-situ racemization during the run.

Recommended Chiral Protocol:

  • Technique: Chiral GC.

  • Stationary Phase: Cyclodextrin-based (e.g.,

    
    -DEX or 
    
    
    
    -DEX).
  • Conditions: Isothermal mode (approx. 110°C) is preferred to maximize separation factors (

    
    ) between enantiomers.
    
  • Validation: Spike the sample with the racemate to confirm the resolution (

    
    ) of the enantiomeric pair.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10313102, 4-Methyl-5-oxopentanenitrile. Retrieved from [Link]

  • European Journal of Chemistry. Chiral separation principles for pharmaceutical intermediates. (General grounding for chiral method selection). Retrieved from [Link]

  • Asian Journal of Chemistry. Stability indicating RP-HPLC gradient method for Sitagliptin and its intermediates. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the Performance of 4-methyl-5-oxopentanenitrile in Diverse Reaction Systems

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide offers an in-depth technical analysis of 4-methyl-5-oxopentanenitrile, a bifunctional molecule with significant potential in or...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers an in-depth technical analysis of 4-methyl-5-oxopentanenitrile, a bifunctional molecule with significant potential in organic synthesis. While direct and extensive research on this specific compound is limited, this document provides a comprehensive overview of its anticipated performance in various reaction systems. By drawing upon established principles of organic chemistry and comparative data from structurally analogous compounds, this guide aims to equip researchers with the foundational knowledge to effectively utilize 4-methyl-5-oxopentanenitrile as a versatile building block in the synthesis of complex molecules, including novel pharmaceutical agents.

Introduction to 4-methyl-5-oxopentanenitrile: A Bifunctional Synthetic Intermediate

4-methyl-5-oxopentanenitrile, with the molecular formula C₆H₉NO, is a unique organic molecule possessing two highly reactive functional groups: a terminal aldehyde and a nitrile moiety.[1] This dual functionality makes it a valuable precursor for a wide range of chemical transformations, allowing for the selective construction of diverse molecular architectures. The presence of a methyl group at the C-4 position introduces a chiral center, offering the potential for stereoselective synthesis.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of 4-methyl-5-oxopentanenitrile

PropertyValueSource
Molecular FormulaC₆H₉NOPubChem[1]
Molecular Weight111.14 g/mol PubChem[1]
IUPAC Name4-methyl-5-oxopentanenitrilePubChem[1]
CAS Number3619-38-3PubChem[1]
Canonical SMILESCC(CCC#N)C=OPubChem[1]

Synthetic Approaches to 4-methyl-5-oxopentanenitrile

While specific literature detailing the synthesis of 4-methyl-5-oxopentanenitrile is scarce, a plausible and efficient synthetic route can be extrapolated from established methods for the preparation of related oxo-nitriles. A particularly relevant approach is the acylation of a nitrile anion. For instance, the synthesis of its isomer, 4-methyl-3-oxo-valeronitrile, has been reported via the reaction of isobutyryl chloride with acetonitrile in the presence of a base like potassium methoxide.[3]

A proposed synthetic workflow for 4-methyl-5-oxopentanenitrile could involve the reaction of a suitable four-carbon nitrile precursor with a formylating agent.

DOT Diagram: Plausible Synthesis of 4-methyl-5-oxopentanenitrile

Butanenitrile_derivative Suitable Butanenitrile Precursor Carbanion Nitrile Carbanion Butanenitrile_derivative->Carbanion Deprotonation Base Strong Base (e.g., LDA) Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Formylating_Agent->Intermediate Product 4-methyl-5-oxopentanenitrile Intermediate->Product Elimination Product->Product Purification Workup Acidic Workup

Caption: A plausible synthetic pathway to 4-methyl-5-oxopentanenitrile via nitrile anion acylation.

Performance in Key Reaction Systems: A Comparative Analysis

The synthetic utility of 4-methyl-5-oxopentanenitrile stems from the distinct reactivity of its aldehyde and nitrile functionalities. This allows for selective transformations, providing access to a diverse array of more complex molecules.

Reactions at the Aldehyde Moiety

The aldehyde group is a highly electrophilic center, susceptible to nucleophilic attack. This functionality is expected to be the more reactive site under many conditions.

Nucleophilic addition to the aldehyde carbonyl is a fundamental transformation. Common nucleophiles include organometallic reagents (Grignard, organolithium), cyanide, and enolates. The reactivity of the aldehyde in 4-methyl-5-oxopentanenitrile is anticipated to be comparable to other aliphatic aldehydes.

Table 2: Comparative Performance in Nucleophilic Addition to the Aldehyde

ReactionSubstrateAlternative ReagentExpected Outcome for 4-methyl-5-oxopentanenitrileComparative Performance of Alternatives
Grignard Reaction4-methyl-5-oxopentanenitrile4-oxopentanalFormation of a secondary alcohol. High yield expected.4-oxopentanal would react similarly, but the resulting product would lack the nitrile functionality for further elaboration.
Cyanohydrin Formation4-methyl-5-oxopentanenitrileBenzaldehydeFormation of a cyanohydrin. This would introduce a second nitrile group.Benzaldehyde is a common substrate, but the resulting aromatic cyanohydrin has different downstream applications.

DOT Diagram: Nucleophilic Addition to the Aldehyde

Aldehyde 4-methyl-5-oxopentanenitrile Intermediate Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-MgBr) Nucleophile->Intermediate Product Secondary Alcohol Intermediate->Product Protonation Workup Protic Workup Workup->Product

Caption: General workflow for a nucleophilic addition reaction at the aldehyde carbonyl.

Reductive amination of the aldehyde provides a direct route to primary, secondary, or tertiary amines. This one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by reduction.

Experimental Protocol: Representative Reductive Amination

  • Dissolve 4-methyl-5-oxopentanenitrile (1.0 eq) and the desired amine (1.1 eq for primary amines, 2.2 eq for secondary amines) in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by the slow addition of water or a dilute acid solution.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactions at the Nitrile Moiety

The nitrile group, while generally less reactive than the aldehyde, offers a versatile handle for a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. The electrophilic nature of the nitrile carbon makes it susceptible to attack by strong nucleophiles.[4]

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. This transformation is a powerful tool for introducing carboxylic acid functionality.

Table 3: Comparative Performance in Nitrile Hydrolysis

ReactionSubstrateAlternative ReagentExpected Outcome for 4-methyl-5-oxopentanenitrileComparative Performance of Alternatives
Acid-catalyzed Hydrolysis4-methyl-5-oxopentanenitrileAdiponitrileFormation of 4-methyl-5-oxopentanoic acid. The aldehyde may need protection.Adiponitrile hydrolysis yields adipic acid, a linear dicarboxylic acid.
Base-catalyzed Hydrolysis4-methyl-5-oxopentanenitrileBenzonitrileFormation of the carboxylate salt of 4-methyl-5-oxopentanoic acid. Aldol condensation of the aldehyde is a potential side reaction.Benzonitrile is less prone to side reactions under basic conditions.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a complementary route to amino compounds compared to reductive amination of the aldehyde.

Experimental Protocol: Representative Nitrile Reduction with LiAlH₄

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of 4-methyl-5-oxopentanenitrile (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with ether or THF.

  • Dry the combined organic filtrates over an anhydrous salt and concentrate under reduced pressure to yield the crude primary amine.

  • Purify by distillation or column chromatography.

Tandem and Domino Reactions

The presence of two reactive centers in 4-methyl-5-oxopentanenitrile opens up possibilities for elegant tandem or domino reactions, where a single set of reagents can effect transformations at both the aldehyde and nitrile functionalities, or where an initial reaction at one site triggers a subsequent intramolecular reaction at the other. For example, a Grignard reagent could potentially add to the aldehyde, and under certain conditions, the resulting alkoxide could interact with the nitrile group.

Comparison with Alternative Building Blocks

The choice of a synthetic intermediate is often dictated by its availability, cost, and performance in key reactions. Table 4 provides a comparison of 4-methyl-5-oxopentanenitrile with other bifunctional building blocks.

Table 4: Comparison with Alternative Synthetic Intermediates

Building BlockKey Functional GroupsAdvantagesDisadvantages
4-methyl-5-oxopentanenitrile Aldehyde, NitrileVersatile for synthesis of amines and carboxylic acids. Chiral center.Limited commercial availability and published reactivity data.
Methyl 4-methyl-5-oxopentanoate Aldehyde, EsterAldehyde offers similar reactivity. Ester is a stable protecting group for a carboxylic acid.Ester hydrolysis requires an additional step compared to nitrile hydrolysis.
5-oxohexanenitrile Ketone, NitrileKetone offers different reactivity profile to aldehyde (e.g., less reactive to nucleophiles).Not a direct analogue for aldehyde-specific reactions.
Glutaraldehyde DialdehydeTwo reactive aldehyde groups for symmetric additions.Prone to polymerization. Lacks the nitrile handle for further transformations.

Conclusion

4-methyl-5-oxopentanenitrile is a promising, albeit under-explored, building block for organic synthesis. Its bifunctional nature, coupled with the presence of a chiral center, provides a powerful platform for the construction of complex and stereochemically rich molecules. While direct comparative data on its performance is limited, a thorough understanding of the fundamental reactivity of aldehydes and nitriles, supplemented by data from analogous compounds, allows for a confident prediction of its synthetic utility. This guide serves as a foundational resource to encourage and facilitate further investigation into the chemistry of this versatile intermediate, with the anticipation that it will prove to be a valuable tool in the arsenal of synthetic chemists, particularly those in the fields of pharmaceutical and materials science.

References

  • PubChem. 4-Methyl-5-oxopentanenitrile. National Center for Biotechnology Information. [Link]

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  • PubChem. 4-Methyl-2-oxopentanenitrile. National Center for Biotechnology Information. [Link]

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Sources

Validation

Structural Elucidation of 4-Methyl-5-oxopentanenitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & The Analytical Challenge In the development of complex active pharmaceutical ingredients (APIs) and aza-heterocycles, 4-methyl-5-oxopentanenitrile (CAS 3619-38-3) serves as a highly versatile, bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In the development of complex active pharmaceutical ingredients (APIs) and aza-heterocycles, 4-methyl-5-oxopentanenitrile (CAS 3619-38-3) serves as a highly versatile, bifunctional aliphatic scaffold [1]. Featuring both a terminal nitrile and an aldehyde group, alongside a chiral center at the C4 position, confirming its exact 3D spatial arrangement is critical for downstream asymmetric synthesis.

However, structural confirmation of this molecule presents a classic analytical dilemma. With a low molecular weight (111.14 g/mol ) and a highly flexible aliphatic backbone, 4-methyl-5-oxopentanenitrile exists as a liquid at room temperature. While standard spectroscopic techniques (NMR, HRMS) excel at confirming planar connectivity, they fundamentally struggle to unambiguously assign the absolute configuration of the C4 methyl group without complex chiral auxiliaries.

As a Senior Application Scientist, I present this guide to objectively compare the performance of Single-Crystal X-Ray Diffraction (SCXRD) against routine spectroscopic alternatives. By utilizing chemical derivatization to overcome the physical limitations of the liquid state, SCXRD provides an unparalleled, self-validating system for absolute stereochemical confirmation.

Comparative Performance: SCXRD vs. NMR and HRMS

To establish a rigorous analytical pipeline, researchers must understand the specific data outputs, limitations, and sample requirements of each technique. The table below summarizes the comparative performance of these methods for analyzing 4-methyl-5-oxopentanenitrile.

Analytical MetricSCXRD (via 2,4-DNPH Derivatization)1D/2D NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)
Primary Output 3D atomic coordinates, bond lengths, angles.Planar atomic connectivity, functional groups.Exact molecular mass, isotopic pattern.
Stereochemical Confirmation Absolute (via Flack Parameter anomalous dispersion).Relative (Requires chiral shift reagents for absolute).None (Cannot differentiate stereoisomers).
State of Matter Required Single Crystal (Solid).Solution (Liquid/Dissolved).Gas phase (Ionized).
Sample Destruction Non-destructive.Non-destructive.Destructive.
Key Limitation Requires successful crystallization; time-intensive.Signal overlap in flexible aliphatic chains.Provides zero spatial or conformational data.
Self-Validation Metric R1 Factor < 5%, Flack parameter ~ 0.Signal integration, 2D cross-peaks (COSY/HSQC).Mass error < 5 ppm.

The Mechanistic Logic of Derivatization

Because 4-methyl-5-oxopentanenitrile is a liquid, direct SCXRD is impossible without specialized in situ cryo-crystallography. The strategic alternative is chemical derivatization .

By reacting the terminal aldehyde (5-oxo group) with 2,4-dinitrophenylhydrazine (2,4-DNPH) [2], we convert the flexible liquid into a rigid, highly crystalline hydrazone solid.

  • The Causality of Crystallization: The aliphatic chain of the native molecule possesses high conformational entropy, which energetically opposes lattice formation. The addition of the 2,4-dinitrophenyl group introduces a rigid, planar aromatic system. This drastically lowers the molecule's solubility and promotes strong intermolecular

    
     stacking and hydrogen-bonding networks, thermodynamically driving the formation of a stable crystal lattice.
    
  • The Causality of Absolute Configuration: To determine whether the C4 methyl group is (R) or (S), the crystallographic refinement relies on anomalous dispersion. Heavy atoms scatter X-rays with a phase shift. By analyzing the Flack parameter [3] during refinement, a value near 0.0 unequivocally confirms the correct absolute structure, while a value near 1.0 indicates the inverted enantiomer.

Experimental Workflows & Self-Validating Protocols

The following protocols represent a self-validating analytical pipeline, ensuring that each step provides immediate feedback before proceeding to the next, resource-intensive phase.

Protocol A: 2,4-DNPH Derivatization and Crystallization
  • Reagent Preparation: Dissolve 2,4-dinitrophenylhydrazine (Brady's Reagent) in a mixture of methanol and concentrated sulfuric acid.

  • Condensation Reaction: Add 1.0 equivalent of 4-methyl-5-oxopentanenitrile dropwise to the reagent at room temperature under continuous stirring.

  • Self-Validation (Visual): The reaction mixture will immediately transition from a clear solution to yield a bright orange/red precipitate. This colorimetric shift is a self-validating indicator that the aldehyde has been successfully consumed to form the hydrazone.

  • Isolation: Filter the precipitate, wash with cold aqueous ethanol, and dry under vacuum.

  • Vapor Diffusion Crystallization: Dissolve the hydrazone powder in a minimum volume of dichloromethane (solvent) in an inner vial. Place this inside a larger sealed chamber containing hexane (anti-solvent).

  • Self-Validation (Optical): Over 48-72 hours, slow diffusion lowers the dielectric constant, yielding macroscopic crystals. Before X-ray mounting, examine the crystals under a polarized light microscope. The presence of birefringence (extinction of light upon rotation) self-validates that the solid is a highly ordered crystal lattice, not an amorphous precipitate.

Protocol B: SCXRD Data Collection and Refinement
  • Mounting: Select a single, fracture-free crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a goniometer using perfluorinated ether oil.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

  • Diffraction: Collect data using Cu-K

    
     radiation (
    
    
    
    Å). Copper radiation is chosen over Molybdenum because its longer wavelength maximizes the anomalous scattering signal of the oxygen/nitrogen atoms, which is critical for calculating the Flack parameter in the absence of heavier halogens.
  • Self-Validation (Computational): Solve the phase problem using direct methods. A successful structural model is validated when the final R1 factor is < 0.05 (indicating >95% agreement between the calculated model and experimental electron density) and the Flack parameter is 0.00(4) [3].

Visualizing the Analytical Logic

The following diagrams map the operational workflows and logical decision trees utilized by structural chemists when approaching flexible aliphatic scaffolds.

Workflow S1 4-Methyl-5-oxopentanenitrile (Liquid Aliphatic) S2 2,4-DNPH Derivatization (Brady's Reagent) S1->S2 Overcome flexibility S3 Slow Evaporation (Vapor Diffusion) S2->S3 Induce π-π stacking S4 SCXRD Data Collection (Cryo-cooling 100K) S3->S4 Mount single crystal S5 Phase Solution & Refinement (Flack Parameter) S4->S5 Electron density map S6 Absolute Configuration Confirmed S5->S6 R1 < 5%, Flack ~ 0

Fig 1: Workflow for SCXRD structural confirmation of liquid aliphatic scaffolds.

DecisionTree Q1 Target Molecule State at Room Temperature? Solid Crystalline Solid Q1->Solid Liquid Liquid/Oil (e.g., 4-methyl-5-oxopentanenitrile) Q1->Liquid NMR 1D/2D NMR & HRMS (Rapid Connectivity) Solid->NMR Routine Liquid->NMR 1st Line Cryo In Situ Cryo-Crystallography (Specialized) Liquid->Cryo Direct X-ray Deriv Chemical Derivatization (Solidification) Liquid->Deriv Indirect X-ray

Fig 2: Decision matrix for selecting structural elucidation techniques.

References

  • National Center for Biotechnology Information (PubChem). "4-Methyl-5-oxopentanenitrile | C6H9NO | CID 10313102". PubChem Compound Summary. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "(2,4-Dinitrophenyl)hydrazine | C6H6N4O4 | CID 3772977". PubChem Compound Summary. Available at:[Link]

  • Parsons, S. "Howard Flack and the Flack Parameter". Crystallography Reports / MDPI, 2020. Available at:[Link]

Comparative

A Comparative Guide to Catalytic Synthesis of 4-Methyl-5-oxopentanenitrile

This guide provides a comprehensive comparative analysis of catalytic methodologies for the synthesis of 4-methyl-5-oxopentanenitrile, a valuable bifunctional molecule featuring both a nitrile and an aldehyde moiety. Its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of catalytic methodologies for the synthesis of 4-methyl-5-oxopentanenitrile, a valuable bifunctional molecule featuring both a nitrile and an aldehyde moiety. Its structure makes it a versatile intermediate for the synthesis of specialty chemicals and pharmaceutical building blocks. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the catalytic strategies, their underlying mechanisms, and performance data to inform experimental design and catalyst selection.

Introduction to 4-Methyl-5-oxopentanenitrile

4-Methyl-5-oxopentanenitrile, also known as 2-methyl-4-cyanobutyraldehyde, is a C6 organic compound that holds potential as a precursor in various synthetic pathways due to its dual reactivity. The nitrile group can be transformed into amines, amides, or carboxylic acids, while the aldehyde functionality allows for condensations, oxidations, and reductions. The development of efficient and selective catalytic routes to this molecule is therefore of significant interest. This guide will compare two primary catalytic approaches: base-catalyzed cyanoethylation and transition-metal-catalyzed hydroformylation.

Visualizing the Synthetic Pathways

cluster_0 Base-Catalyzed Cyanoethylation cluster_1 Transition-Metal-Catalyzed Hydroformylation Propionaldehyde Propionaldehyde Michael_Addition Michael Addition Propionaldehyde->Michael_Addition Enolate Formation Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Base_Catalyst Base Catalyst (e.g., KOH, NaOH) Base_Catalyst->Michael_Addition Target 4-Methyl-5-oxopentanenitrile Michael_Addition->Target Protonation Unsaturated_Nitrile 3-Methyl-4-pentenenitrile (Hypothetical Substrate) Hydroformylation Hydroformylation Unsaturated_Nitrile->Hydroformylation Syngas Syngas (CO + H2) Syngas->Hydroformylation TM_Catalyst Transition Metal Catalyst (e.g., Rhodium complex) TM_Catalyst->Hydroformylation Hydroformylation->Target Regioselective Addition

Caption: Overview of the two primary catalytic routes to 4-methyl-5-oxopentanenitrile.

Base-Catalyzed Cyanoethylation: A Michael Addition Approach

Cyanoethylation is a specific type of Michael addition where a nucleophile adds to acrylonitrile.[1][2] In the context of synthesizing 4-methyl-5-oxopentanenitrile, the enolate of propionaldehyde acts as the nucleophile.[3]

Mechanism and Catalysts

The reaction is typically catalyzed by strong bases such as potassium hydroxide or sodium hydroxide.[3][4] The base deprotonates the α-carbon of propionaldehyde to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of acrylonitrile in a conjugate addition. A subsequent protonation step yields the final product.[5]

Propionaldehyde Propionaldehyde Enolate Enolate Propionaldehyde->Enolate Deprotonation Base Base (B-) Base->Enolate Intermediate Adduct Intermediate Enolate->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product 4-Methyl-5-oxopentanenitrile Intermediate->Product Protonation Protonated_Base BH Protonated_Base->Product

Caption: Mechanism of base-catalyzed cyanoethylation of propionaldehyde.

Performance and Experimental Data

While synthetically straightforward, the base-catalyzed cyanoethylation of propionaldehyde to 4-methyl-5-oxopentanenitrile is reported to have a low yield of 4.9%.[3] This is likely due to competing side reactions such as the self-aldol condensation of propionaldehyde. The reaction is also highly exothermic, which can lead to polymerization of acrylonitrile if not properly controlled.[3][6]

Table 1: Performance Data for Base-Catalyzed Cyanoethylation

CatalystSubstratesTemperatureYieldSelectivityReference
Alkaline Catalysts (e.g., KOH)Propionaldehyde, AcrylonitrileNot specified4.9%Not specified[3]
50% Caustic Potash2-Ethylbutyraldehyde, AcrylonitrileNot specified76.6%Not specified[3]
Experimental Protocol: Base-Catalyzed Cyanoethylation

The following is a representative protocol for the cyanoethylation of an aldehyde.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with propionaldehyde and a suitable solvent (e.g., dioxane).

  • Catalyst Addition: A catalytic amount of a strong base (e.g., 40% aqueous potassium hydroxide) is added to the flask.

  • Reactant Addition: The mixture is cooled in an ice bath, and acrylonitrile is added dropwise from the dropping funnel while maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • Workup: The reaction is neutralized with an acid (e.g., acetic acid). The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Transition-Metal-Catalyzed Hydroformylation: An Atom-Economical Route

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across a double bond of an alkene using a catalyst and syngas (a mixture of CO and H₂).[7][8] For the synthesis of 4-methyl-5-oxopentanenitrile, a potential substrate would be 3-methyl-4-pentenenitrile.

Mechanism and Catalysts

The most common catalysts for hydroformylation are based on rhodium and cobalt.[9][10][11] Rhodium catalysts, often modified with phosphine or phosphite ligands, are highly active and selective, operating under milder conditions than their cobalt counterparts.[12][13] The catalytic cycle generally involves the coordination of the alkene to a metal-hydride complex, followed by migratory insertion to form a metal-alkyl intermediate. Subsequent CO insertion and reductive elimination yield the aldehyde product.[7]

A key challenge in the hydroformylation of internal and substituted alkenes is controlling the regioselectivity to favor the desired linear or branched aldehyde.[14][15][16] For a substrate like 3-methyl-4-pentenenitrile, the goal would be to achieve selective formylation at the terminal carbon.

Catalyst [Rh(H)(CO)(L)n] Alkene_Complex Alkene Complex Catalyst->Alkene_Complex + Alkene Alkene Unsaturated Nitrile Alkene->Alkene_Complex Alkyl_Complex Alkyl Complex Alkene_Complex->Alkyl_Complex Migratory Insertion CO_Complex CO Complex Alkyl_Complex->CO_Complex + CO Acyl_Complex Acyl Complex CO_Complex->Acyl_Complex Migratory Insertion H2_Complex H2 Oxidative Addition Acyl_Complex->H2_Complex + H2 H2_Complex->Catalyst Reductive Elimination Product Aldehyde Product H2_Complex->Product

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Performance and Experimental Data

The hydroformylation of unsaturated nitriles has been studied, with rhodium-based catalysts showing good selectivity for the formylated nitrile over hydrogenation byproducts.[17] The choice of ligand is crucial in controlling both activity and regioselectivity. For instance, bulky phosphite ligands have been shown to favor the formation of the linear aldehyde in the hydroformylation of allyl cyanide.[17]

Table 2: Performance Data for Rhodium-Catalyzed Hydroformylation of Unsaturated Nitriles

Catalyst / LigandSubstraten/iso RatioEnantiomeric Excess (ee)Reference
Rh/tris(2,4-di-tert-butylphenyl) phosphiteAllyl Cyanide77:23-[17]
Rh/(R,S)-BINAPHOSAllyl Cyanide-66%[17]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation

The following is a representative protocol for the hydroformylation of an unsaturated nitrile.

Start Start Setup Autoclave Setup: Substrate, Catalyst, Ligand, Solvent Start->Setup Purge Purge with N2 Setup->Purge Pressurize Pressurize with Syngas (CO/H2) Purge->Pressurize Heat Heat to Reaction Temperature Pressurize->Heat React Stir for Reaction Time Heat->React Cool Cool to Room Temperature React->Cool Vent Vent Autoclave Cool->Vent Analyze Analyze Product Mixture (GC/NMR) Vent->Analyze Purify Purify Product Analyze->Purify End End Purify->End

Caption: General experimental workflow for a hydroformylation reaction.

  • Reaction Setup: A high-pressure autoclave is charged with the unsaturated nitrile substrate (e.g., 3-methyl-4-pentenenitrile), a rhodium precursor (e.g., [Rh(acac)(CO)₂]), the desired phosphine or phosphite ligand, and an appropriate solvent (e.g., toluene).

  • Inerting: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen or argon).

  • Pressurization: The autoclave is then pressurized with syngas (typically a 1:1 mixture of CO and H₂) to the desired pressure (e.g., 20-50 bar).

  • Reaction: The mixture is heated to the reaction temperature (e.g., 80-120 °C) and stirred for a set period.

  • Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the excess gas is carefully vented.

  • Analysis and Purification: The reaction mixture is analyzed by gas chromatography or NMR to determine conversion and selectivity. The product is then isolated and purified, typically by distillation or column chromatography.

Comparative Analysis and Conclusion

FeatureBase-Catalyzed CyanoethylationTransition-Metal-Catalyzed Hydroformylation
Catalyst Simple, inexpensive bases (e.g., KOH, NaOH)More complex and expensive transition metal complexes (e.g., Rhodium-phosphine)
Reaction Conditions Atmospheric pressure, low temperatureHigh pressure (syngas), elevated temperature
Yield Generally low for the target molecule (4.9%)Potentially high, but substrate-dependent
Selectivity Prone to side reactions (e.g., aldol condensation)Regioselectivity is a key challenge, controlled by ligand and conditions
Atom Economy High (addition reaction)High (addition reaction)
Advantages Simple procedure, readily available catalystsHigh atom economy, potential for high selectivity with proper catalyst design
Disadvantages Low yield for target, risk of side reactions and polymerizationRequires specialized high-pressure equipment, catalyst cost and sensitivity

Base-catalyzed cyanoethylation offers a simpler, lower-cost entry point, but the reported low yield for this specific transformation is a significant drawback. Further optimization of reaction conditions and catalyst systems could potentially improve its efficiency.

Transition-metal-catalyzed hydroformylation , while more demanding in terms of equipment and catalyst cost, represents a more modern and potentially more efficient and selective route, especially for larger-scale production. The extensive body of research on hydroformylation provides a strong foundation for developing a highly optimized process for the synthesis of 4-methyl-5-oxopentanenitrile from a suitable unsaturated nitrile precursor. Future research in this area should focus on the design of ligands that can effectively control the regioselectivity of the hydroformylation of methyl-substituted pentenenitriles.

References

  • Casey, C. P., & Guan, H. (2009). Anionic (diphosphine)hydridorhodium complexes as intermediates in the rhodium-catalyzed hydroformylation of 1-hexene. Organometallics, 28(9), 2379-2387.
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  • Dydio, P., & Reek, J. N. (2014). Regioselective hydroformylation of internal and terminal alkenes via remote supramolecular control. Angewandte Chemie International Edition, 53(34), 8995-8999.[15]

  • Jie, S., & Zhou, Q. (2006). High-Precision Catalysts: Regioselective Hydroformylation of Internal Alkenes by Encapsulated Rhodium Complexes. Journal of the American Chemical Society, 128(35), 11344–11345.[16][18]

  • Börner, A., & Franke, R. (2021). Hydroformylation. ChemTexts, 8(1), 1-26.[8]

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  • Zhang, S. L., & Wang, Z. (2021). Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction. The Journal of Organic Chemistry, 86(21), 15413–15422.[19][20]

  • Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
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  • Oare, D. A., & Heathcock, C. H. (1989). Acyclic stereocontrol. 10. Stereoselective addition of enolates to aldehydes. Topics in Stereochemistry, 19, 227-407.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Methyl-3-oxopentanenitrile

An Essential Guide for Laboratory Professionals In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistica...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for handling 4-methyl-3-oxopentanenitrile (CAS No. 29509-06-6). It is important to note that while the query was for 4-methyl-5-oxopentanenitrile, extensive database searches consistently redirect to 4-methyl-3-oxopentanenitrile, suggesting the latter is the correct and commonly referenced compound. This guide is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Profile and Initial Precautions

4-Methyl-3-oxopentanenitrile is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed, in contact with skin, or if inhaled.[2] The toxicological properties have not been thoroughly investigated, which necessitates a cautious approach.[3] Therefore, all handling should be conducted under the assumption that the substance is hazardous.

Core Safety Directives:

  • Avoid all personal contact, including inhalation. [2]

  • Work in a well-ventilated area, preferably a certified chemical fume hood. [2][4]

  • Do not eat, drink, or smoke when handling this product. [2][5]

  • Wash hands thoroughly after handling. [1][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling 4-methyl-3-oxopentanenitrile.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[6]To protect against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4] Gloves must be inspected before use and disposed of properly after.[6]To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][2]
Body Protection A lab coat or other protective clothing.[2][4]To prevent contamination of personal clothing.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate.[3]To avoid inhalation, which may cause respiratory irritation.[1][2]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling 4-methyl-3-oxopentanenitrile is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[2][5] Keep away from incompatible materials such as strong oxidizing agents.[1] The substance should be stored locked up.[1][2][5]

Handling and Use

All work with 4-methyl-3-oxopentanenitrile should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[4]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A typical workflow for the safe handling of 4-methyl-3-oxopentanenitrile.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Clear the area of all personnel.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[1][3]

  • Absorb: Use an inert absorbent material, such as sand or vermiculite, to absorb the spill.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing 4-methyl-3-oxopentanenitrile must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.[2][3]

  • Disposal: Arrange for disposal by a licensed professional waste disposal service.[3] Do not dispose of down the drain or in general waste.[1][3] Contaminated packaging should be disposed of as unused product.[3]

Emergency Procedures: A Rapid Response Plan

In case of exposure, immediate first aid is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician. [1]

Conclusion

The safe handling of 4-methyl-3-oxopentanenitrile is a matter of diligent preparation, strict adherence to established protocols, and a thorough understanding of the potential hazards. By implementing the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

  • Chemsrc. (2025, August 21). 4-Methyl-3-oxopentanenitrile. Retrieved from [Link]

  • MSDS of 4-Methyl-3-oxo-pentanenitrile. (2026, February 14). Retrieved from [Link]

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